molecular formula C14H20N2O2 B1278148 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid CAS No. 895519-97-8

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1278148
CAS No.: 895519-97-8
M. Wt: 248.32 g/mol
InChI Key: FYJVYOLTWZXGHQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJVYOLTWZXGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428099
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895519-97-8
Record name 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Introduction

This compound is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug development. Structurally analogous to the well-documented 4-(4-methyl piperazin-1-ylmethyl)benzoic acid, a critical intermediate in the synthesis of the landmark anti-cancer drug Imatinib, this ethyl derivative serves as a valuable building block for creating novel pharmaceutical candidates.[1][2][3] The substitution of the methyl group with an ethyl group on the piperazine ring can subtly yet significantly alter the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), including its solubility, metabolic stability, and target binding affinity.

This guide provides a detailed exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and process development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for each approach. We will delve into two robust and industrially relevant synthetic strategies: Nucleophilic Substitution and Direct Reductive Amination .

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two logical bond disconnections, forming the basis of our primary synthetic strategies. Disconnecting the C-N bond between the benzylic carbon and the piperazine nitrogen suggests a nucleophilic substitution reaction between a benzyl electrophile and N-ethylpiperazine. Alternatively, the same C-N bond can be formed via reductive amination, pointing to a reaction between a benzaldehyde and N-ethylpiperazine.

G cluster_0 Retrosynthetic Pathways TM Target Molecule This compound NucSub_Key Pathway 1: Nucleophilic Substitution TM->NucSub_Key C-N Disconnection RedAm_Key Pathway 2: Reductive Amination TM->RedAm_Key C-N Disconnection SM1_NS 4-(Halomethyl)benzoic acid (Electrophile) NucSub_Key->SM1_NS Precursors SM2_NS N-Ethylpiperazine (Nucleophile) NucSub_Key->SM2_NS Precursors SM1_RA 4-Formylbenzoic acid (Carbonyl) RedAm_Key->SM1_RA Precursors SM2_RA N-Ethylpiperazine (Amine) RedAm_Key->SM2_RA Precursors

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Synthesis via Nucleophilic Substitution

This pathway is arguably the most direct and is widely documented for the methyl analog in various patents, making it a highly reliable and scalable method.[4] The core of this strategy is a classic SN2 reaction where the secondary amine of N-ethylpiperazine acts as a nucleophile, displacing a halide from the benzylic position of a 4-(halomethyl)benzoic acid derivative.

Mechanistic Rationale & Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic carbon of 4-(chloromethyl)benzoic acid is electrophilic due to the electron-withdrawing nature of the chlorine atom. N-ethylpiperazine, a secondary amine, serves as a potent nucleophile, attacking this carbon and displacing the chloride ion.

An inorganic base (e.g., NaHCO₃, K₂CO₃, NaOH) is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) formed as a byproduct. This is critical because the protonation of the N-ethylpiperazine starting material by HCl would render it non-nucleophilic, quenching the reaction. The choice of a mild, non-nucleophilic base like sodium bicarbonate prevents competition with the primary nucleophile.

A significant potential side reaction is the formation of a quaternary ammonium salt, where the newly formed tertiary amine product reacts with another molecule of 4-(chloromethyl)benzoic acid.[5] This can be mitigated by controlling stoichiometry (avoiding a large excess of the alkylating agent) and reaction temperature.

G start_materials 4-(Chloromethyl)benzoic acid N-Ethylpiperazine Base (e.g., NaHCO₃) reaction_step Sɴ2 Reaction Solvent (e.g., DMF, MeCN) Heat start_materials->reaction_step product This compound reaction_step->product Main Product byproducts NaCl H₂O CO₂ reaction_step->byproducts Byproducts

Caption: Workflow for Nucleophilic Substitution Pathway.

Detailed Experimental Protocol
  • Starting Materials:

    • 4-(Chloromethyl)benzoic acid[6]

    • N-Ethylpiperazine

    • Sodium Bicarbonate (NaHCO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 4-(chloromethyl)benzoic acid (1.0 eq) in DMF, add sodium bicarbonate (2.0 eq).

    • Add N-ethylpiperazine (1.1 to 1.2 eq) to the mixture.

    • Heat the reaction mixture to 30-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water, which may cause the product to precipitate.

    • If a precipitate forms, isolate the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

    • If no precipitate forms, perform an aqueous workup. Adjust the pH of the aqueous layer to the isoelectric point of the product (typically pH 6-7) to induce precipitation. Alternatively, extract the product into a suitable organic solvent after basification.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Data Presentation
ReagentMolar Eq.RoleKey Consideration
4-(Chloromethyl)benzoic acid1.0ElectrophilePurity is critical; can be synthesized from p-toluic acid.[6]
N-Ethylpiperazine1.1 - 1.2NucleophileA slight excess ensures complete consumption of the electrophile.
Sodium Bicarbonate2.0Base (Acid Scavenger)Neutralizes HCl byproduct without competing as a nucleophile.
DMF / Acetonitrile-SolventPolar aprotic solvent, facilitates SN2 kinetics.

Pathway 2: Synthesis via Reductive Amination

Reductive amination is a powerful and highly efficient method for C-N bond formation, often proceeding in a single pot with high yields.[7] This pathway involves the reaction of 4-formylbenzoic acid with N-ethylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale & Causality

The reaction begins with the nucleophilic attack of N-ethylpiperazine on the carbonyl carbon of 4-formylbenzoic acid, forming a hemiaminal intermediate. Under mildly acidic conditions (which can be provided by the benzoic acid moiety itself or an additive), the hemiaminal dehydrates to form a resonance-stabilized iminium ion.

This electrophilic iminium ion is then rapidly and selectively reduced by a hydride-donating reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, but it is highly effective at reducing the intermediate iminium ion. This selectivity prevents side reactions and leads to cleaner product formation.[7]

G start_materials 4-Formylbenzoic acid N-Ethylpiperazine step1 Iminium Ion Formation (Dehydration) start_materials->step1 step2 In-situ Reduction (NaBH(OAc)₃) step1->step2 product This compound step2->product

Caption: Workflow for Reductive Amination Pathway.

Detailed Experimental Protocol
  • Starting Materials:

    • 4-Formylbenzoic acid

    • N-Ethylpiperazine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • Suspend 4-formylbenzoic acid (1.0 eq) in DCE or DCM in a round-bottom flask under an inert atmosphere.

    • Add N-ethylpiperazine (1.0-1.2 eq) to the suspension. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

    • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some gas evolution.

    • Stir the reaction at room temperature for 4-24 hours. Monitor for completion using TLC or LC-MS.

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography or recrystallization as needed.

Data Presentation
ReagentMolar Eq.RoleKey Consideration
4-Formylbenzoic acid1.0Carbonyl SourceMust be free of the corresponding carboxylic acid impurity.
N-Ethylpiperazine1.0 - 1.2Amine SourceForms the iminium ion intermediate.
Sodium triacetoxyborohydride1.2 - 1.5Reducing AgentMild and selective for iminium ions over aldehydes.[7]
DCE / DCM-SolventAnhydrous conditions are preferred for optimal results.

Comparative Analysis & Conclusion

Both the nucleophilic substitution and reductive amination pathways offer effective and scalable methods for the synthesis of this compound.

  • Nucleophilic Substitution is often favored in industrial settings due to the relatively low cost of the starting materials (4-(chloromethyl)benzoic acid). However, it can be prone to over-alkylation, forming quaternary salt impurities that may require additional purification steps.[5]

  • Reductive Amination is an excellent laboratory-scale and potentially pilot-scale method known for its high efficiency and clean reaction profiles.[7] The use of the specialized reducing agent NaBH(OAc)₃ makes it a highly selective "one-pot" procedure, often simplifying workup and purification.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity profile of the final product. Both methods represent robust chemical transformations that are fundamental to the toolkit of the modern medicinal and process chemist.

References

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.
  • An optimized approach in the synthesis of Imatinib intermediates and its analogues. [Source document, specific publication details not fully available in search results].
  • A novel synthesis of imatinib and its intermediates. ResearchGate.
  • An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. ResearchGate.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [Source document, specific publication details not fully available in search results].
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Source document, specific publication details not fully available in search results].
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.

Sources

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acids: A Focus on the Ethyl Derivative and its Methyl Analog

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of small molecules as therapeutic agents rely on a versatile toolbox of chemical building blocks. Among these, the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is of significant interest. This structure provides a unique combination of a rigid aromatic carboxylic acid, which can participate in hydrogen bonding and salt formation, and a flexible piperazine moiety, which is crucial for modulating pharmacokinetic properties like solubility and cell permeability.

This guide provides a detailed technical overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , a key intermediate in the synthesis of novel pharmaceutical compounds.[1] Due to the limited availability of public data on this specific ethyl derivative, this document will draw extensively on the chemical properties and established protocols of its close and well-documented structural analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid . The methyl analog is renowned for its critical role as a precursor to Imatinib, a landmark tyrosine kinase inhibitor used in cancer therapy.[2][3] By comparing and contrasting these two molecules, we can provide researchers and drug development professionals with a robust framework for understanding and utilizing this important class of compounds.

Part 1: Molecular Structure and Physicochemical Properties

The core structure consists of a benzoic acid substituted at the 4-position with a methylene bridge linked to the nitrogen of an N-alkylated piperazine ring. The only distinction between the two molecules discussed is the alkyl group on the distal piperazine nitrogen: an ethyl group versus a methyl group.

Caption: Comparative molecular structures.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties for both the ethyl and methyl derivatives. The slightly larger ethyl group results in a predictable increase in molecular weight and boiling point.

Property4-(4-Ethyl piperazin-1-ylmethyl)benzoic acid4-(4-Methyl piperazin-1-ylmethyl)benzoic acidReference(s)
CAS Number 895519-97-8106261-48-7[1][4]
Molecular Formula C₁₄H₂₀N₂O₂C₁₃H₁₈N₂O₂[1][4]
Molecular Weight 248.32 g/mol 234.29 g/mol [1][4]
Appearance - (Expected: White crystalline powder)White crystalline powder[3][5]
Boiling Point 390.3 ± 32.0 °C (Predicted)377.2 ± 32.0 °C[1][3]
Density 1.144 ± 0.06 g/cm³ (Predicted)1.175 g/cm³[1][3]
Flash Point -181.9 °C[3]
Water Solubility - (Expected: Slightly soluble)Slightly soluble in water[5][6]

Part 2: Synthesis and Reaction Pathways

While specific synthesis routes for the ethyl derivative are not widely published, the methodologies for the methyl analog are well-established and directly applicable by substituting N-methylpiperazine with N-ethylpiperazine. The primary strategies include nucleophilic substitution and reductive amination.

Workflow: Synthesis via Nucleophilic Substitution

This is a robust and common method for industrial-scale production. It involves the reaction of a halo-methyl benzoic acid derivative with the corresponding N-alkylpiperazine.

G start 4-(Chloromethyl)benzoic acid + N-Ethylpiperazine reaction Nucleophilic Substitution (e.g., 30-50 °C) start->reaction reagents Solvent (e.g., DMF, Acetonitrile) Base (e.g., NaHCO₃, NaOH) reagents->reaction workup Filtration / Purification (e.g., Nanofiltration) reaction->workup product This compound workup->product

Caption: General workflow for synthesis.

Protocol: Synthesis via Reductive Amination

Reductive amination offers a high-yield, one-pot synthesis under mild conditions, making it an excellent choice for laboratory-scale synthesis and process development.[7] This protocol is adapted from the synthesis of the methyl analog.

Materials:

  • 4-Formylbenzoic acid

  • N-Ethylpiperazine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in the chosen solvent, add N-ethylpiperazine (1.2 eq).

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the carboxylic acid.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound. While specific spectra for the ethyl derivative are not available, we can predict the key signals based on the data for the methyl analog and the principles of NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for the Methyl Analog: A reported ¹H NMR spectrum for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid in DMSO-d₆ shows the following key peaks[6]:

  • δ 7.89 (d, 2H, J=8.1Hz): Protons on the aromatic ring ortho to the carboxylic acid group.

  • δ 7.41 (d, 2H, J=8.0Hz): Protons on the aromatic ring ortho to the methylene bridge.

  • δ 3.18-3.95 (m, 8H): Protons of the piperazine ring and the benzylic CH₂ bridge.

  • δ 2.44 (bs, 2H): Likely piperazine protons.

  • δ 2.27 (s, 3H): Protons of the N-methyl group.

Expected ¹H NMR Characteristics for the Ethyl Analog: For 4-(4-ethyl piperazin-1-ylmethyl)benzoic acid, the aromatic and benzylic signals would be nearly identical. The key difference would be the replacement of the methyl singlet with signals corresponding to the N-ethyl group:

  • A quartet (signal split into 4 lines) around δ 2.4-2.6 ppm for the -N-CH₂ -CH₃ protons.

  • A triplet (signal split into 3 lines) around δ 1.0-1.2 ppm for the -N-CH₂-CH₃ protons.

Other Analytical Techniques
  • ¹³C NMR: Would be used to confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight. For the ethyl derivative, the expected [M+H]⁺ ion would be at m/z 249.16.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound, typically aiming for ≥99% for pharmaceutical intermediates.[3]

Part 4: Applications and Significance in Drug Discovery

The primary application of this compound is as a versatile building block for the synthesis of biologically active molecules.[1] The piperazine moiety is a well-known "privileged" structure in medicinal chemistry, often incorporated to improve aqueous solubility and bioavailability.

G cluster_0 Core Building Block cluster_1 Therapeutic Area start 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid logic Amide Coupling & Further Synthesis start->logic app1 Kinase Inhibitors (Oncology) app2 Anti-inflammatory Agents app3 CNS-Active Agents api Active Pharmaceutical Ingredient (API) logic->api api->app1 api->app2 api->app3

Sources

An In-depth Technical Guide to the Role of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the "mechanism of action" of the "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" moiety not as a standalone therapeutic agent, but as a critical pharmacophore in the design of targeted therapies, with a primary focus on its role in the synthesis and function of tyrosine kinase inhibitors such as Imatinib.

Introduction: The Strategic Importance of the Piperazinyl-Methyl-Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, certain structural motifs have emerged as foundational building blocks. The 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid scaffold is a prime example of such a pharmacophore. While compounds like "this compound" and its more common methyl analog are not typically developed as final drug products, their "mechanism of action" can be understood through their instrumental role in facilitating the therapeutic effect of the final active pharmaceutical ingredient (API).

This guide will deconstruct the function of this scaffold, using the well-documented case of Imatinib, a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] The core value of this chemical entity lies in its contribution to the solubility, cell permeability, and target engagement of the final drug molecule.

The Chemical "Mechanism of Action": A Tale of Two Moieties

The 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid structure can be dissected into two key functional components: the benzoic acid group and the N-alkylated piperazine ring. Each plays a distinct and crucial role in the overall efficacy of the final drug.

  • The Benzoic Acid Moiety: This portion of the molecule provides a carboxylic acid handle that is essential for the synthesis of the final drug. It serves as a reactive site for amide bond formation, a common and robust method for linking different pharmacophoric fragments together.[3] In the context of Imatinib synthesis, this group is ultimately converted to an amide that links to the aminopyrimidine core of the drug.

  • The N-Alkyl Piperazine Moiety: The piperazine ring, particularly when N-alkylated (with a methyl or ethyl group), is a classic example of a "solubilizing group" in medicinal chemistry. Its basic nitrogen atoms can be protonated at physiological pH, rendering the molecule more water-soluble. This enhanced solubility is critical for drug formulation and bioavailability. Furthermore, the piperazine group can form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the target kinase, contributing to the overall binding affinity and selectivity of the inhibitor.

The diagram below illustrates the conceptual breakdown of this scaffold's role as a synthetic intermediate.

G cluster_0 Scaffold: 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid cluster_1 Function in Final Drug (e.g., Imatinib) Benzoic_Acid Benzoic Acid Moiety Amide_Linkage Amide Bond Formation (Structural Backbone) Benzoic_Acid->Amide_Linkage Synthetic Handle Piperazine N-Alkyl Piperazine Moiety Solubility Enhanced Solubility & Bioavailability Piperazine->Solubility Physicochemical Properties Target_Binding Interaction with Kinase (Target Engagement) Piperazine->Target_Binding Pharmacodynamic Contribution

Caption: Role of the scaffold's components in drug synthesis and function.

Case Study: The Role of the Scaffold in the Mechanism of Action of Imatinib

Imatinib functions by targeting and inhibiting specific tyrosine kinases, most notably BCR-Abl, the fusion protein driving chronic myeloid leukemia. It acts as a competitive inhibitor at the ATP-binding site of the kinase domain. The 4-(4-methylpiperazin-1-ylmethyl)benzoyl moiety, derived from the intermediate, is crucial for this action.

  • Conformational Lock: Imatinib binds to the inactive "DFG-out" conformation of the Abl kinase domain. The piperazinyl-methyl group extends towards the solvent-exposed region of the ATP-binding site.

  • Solubility and Orientation: The protonated piperazine group enhances the solubility of the drug and correctly orients the molecule within the binding pocket.

  • Key Interactions: While the core of the Imatinib molecule forms critical hydrogen bonds deep within the active site, the piperazine moiety makes important contacts with the surface of the enzyme, contributing to the overall high binding affinity and specificity.

The following diagram illustrates the simplified signaling pathway inhibited by a generic tyrosine kinase inhibitor derived from this scaffold.

cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate ATP ATP ATP->RTK Provides Phosphate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream TKI Tyrosine Kinase Inhibitor (e.g., Imatinib) TKI->RTK Blocks ATP Binding Site

Caption: Inhibition of a tyrosine kinase signaling pathway by a competitive inhibitor.

Experimental Protocols: Synthesis and Application

The "action" of this compound is best demonstrated through its synthesis and subsequent use in creating a larger molecule. The following protocols are illustrative of the standard procedures in medicinal chemistry.

Protocol: Synthesis of 4-((4-Alkylpiperazin-1-yl)methyl)benzoic Acid

This protocol describes a general method for synthesizing the title compound via reductive amination, a common and efficient method.[3]

Materials:

  • 4-Formylbenzoic acid

  • 1-Ethylpiperazine (or 1-Methylpiperazine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in a 10:1 mixture of DCM/MeOH, add 1-ethylpiperazine (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid.

Protocol: Amide Coupling to a Generic Amine Core

This protocol demonstrates how the synthesized intermediate is used to form the final amide bond.

Materials:

  • 4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid (1.0 eq)

  • A generic amine-containing core (e.g., 4-amino-N-methylbenzamide) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-((4-ethylpiperazin-1-yl)methyl)benzoic acid in DMF. Add HATU and DIPEA and stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing core to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final amide-coupled product.

The following workflow diagram illustrates this two-stage process.

G start Starting Materials (4-Formylbenzoic acid, 1-Ethylpiperazine) reductive_amination Step 1: Reductive Amination (STAB, DCM/MeOH) start->reductive_amination intermediate Intermediate Product This compound reductive_amination->intermediate amide_coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) intermediate->amide_coupling final_product Final Kinase Inhibitor Analog amide_coupling->final_product amine_core Amine Core Fragment amine_core->amide_coupling

Caption: Synthetic workflow from starting materials to a final product.

Data Summary and Physicochemical Properties

The physicochemical properties of these intermediates are critical for their function in synthesis and for the properties of the final drug.

Property4-(4-Methylpiperazin-1-ylmethyl)benzoic acidThis compound
CAS Number 106261-48-7[2][4][5][6]895519-97-8[7]
Molecular Formula C₁₃H₁₈N₂O₂[1][4][5]C₁₄H₂₀N₂O₂[7]
Molecular Weight 234.29 g/mol [2][4][5][8]248.32 g/mol [7]
Primary Role Intermediate for Imatinib and other kinase inhibitors[1][2][8][9]Intermediate for kinase inhibitors and other bioactive molecules[7]
Key Feature Provides a reactive handle and a solubilizing group[8]Structure allows for easy functionalization[7][8]

Conclusion

The "mechanism of action" of this compound and its analogs is best understood from a medicinal chemistry perspective. It is not a direct modulator of biological pathways but rather an essential structural component whose deliberate design enables the therapeutic action of more complex molecules like Imatinib. Its benzoic acid function provides a synthetic linchpin, while the N-alkyl piperazine moiety imparts crucial physicochemical properties that ensure the final drug can reach and effectively bind to its target. For drug development professionals, understanding the role of such intermediates is fundamental to the rational design of next-generation targeted therapies.

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025). Google Vertex AI Search.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. (2025).
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  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7. (2025). ChemicalBook.
  • 106261-48-7|4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. (n.d.). BLDpharm.

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"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Key Intermediate in Targeted Cancer Therapy

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical synthesis. While the initial topic of interest was its ethyl-analog, 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid (CAS No. 895519-97-8), the vast majority of scientific literature and industrial application centers on the methyl- Titled compound (CAS No. 106261-48-7) due to its critical role as a precursor to the tyrosine kinase inhibitor, Imatinib. This guide will delve into the chemical properties, synthesis, and applications of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Core Compound Identification

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a derivative of benzoic acid and a member of the piperazine family. Its structure, featuring a benzoic acid moiety linked to a methylpiperazine group via a methylene bridge, makes it a versatile building block in medicinal chemistry.

CAS Number: 106261-48-7[1][2][3][4][5][6]

The dihydrochloride salt of this compound is also commonly used and has the CAS number 106261-49-8.[7][8]

Physicochemical Properties

Understanding the fundamental properties of a compound is crucial for its application in synthesis and formulation.

PropertyValueSource(s)
Molecular FormulaC13H18N2O2[1][3][5][6]
Molecular Weight234.29 g/mol [1][3][5][6]
AppearanceWhite to off-white crystalline powder[3][4][7]
Density1.175 g/cm³[3][4]
Boiling Point377.198 °C at 760 mmHg[3][4]
Flash Point181.923 °C[3]
Water SolubilitySlightly soluble[4]
SolubilitySoluble in organic solvents[3]

Synthesis Methodologies

The synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical process, with various routes developed to ensure high yield and purity, essential for its use in pharmaceutical manufacturing.[9]

Common Synthetic Pathway: Reductive Amination

A prevalent and efficient method involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine. This approach is favored for its scalability and high yields.[10]

G 4-formylbenzoic_acid 4-formylbenzoic acid reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 4-formylbenzoic_acid->reductive_amination 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->reductive_amination product 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid reductive_amination->product

Caption: Reductive amination synthesis route.

Alternative Synthetic Route: Nucleophilic Substitution

Another common method involves the reaction of a p-halomethyl benzoic acid derivative with N-methylpiperazine.[7][11]

G p-chloromethyl p-chloromethyl benzoic acid nucleophilic_substitution Nucleophilic Substitution p-chloromethyl->nucleophilic_substitution n-methylpiperazine N-methylpiperazine n-methylpiperazine->nucleophilic_substitution product 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid nucleophilic_substitution->product

Caption: Nucleophilic substitution synthesis pathway.

Experimental Protocol: Synthesis via Nucleophilic Substitution

The following is a generalized protocol based on literature procedures.[7][11]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, dissolve p-chloromethyl benzoic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide.[11]

  • Addition of Reagents: Add N-methylpiperazine (1.1 equivalents) and an acid scavenger like sodium bicarbonate or sodium hydroxide (1.2 equivalents).[11]

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50°C) and stir for 1-2 hours.[11]

  • Workup and Isolation: After cooling the reaction mixture, it can be subjected to nanofiltration to remove unreacted reagents and salts. The desired product is then precipitated by the addition of an acid, such as hydrogen chloride gas, to form the dihydrochloride salt, which can be isolated by centrifugation.[11]

  • Purification: The crude product can be further purified by recrystallization to achieve a purity of ≥99%.[3]

Applications in Drug Development

The primary and most significant application of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is its role as a key intermediate in the synthesis of Imatinib.[3][7]

Imatinib Synthesis Pathway

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3][7] The synthesis of Imatinib involves the coupling of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid with other precursor molecules.

G cluster_0 Imatinib Synthesis benzoic_acid_derivative 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid coupling_reaction Coupling Reaction benzoic_acid_derivative->coupling_reaction other_precursors Other Precursors other_precursors->coupling_reaction imatinib Imatinib coupling_reaction->imatinib

Caption: Role in Imatinib synthesis.

The high purity of this intermediate is paramount, as impurities can lead to the formation of undesired byproducts, affecting the efficacy and safety of the final drug product.[9]

Analytical Characterization

To ensure the quality and purity of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, various analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and identifying any impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the substance.

Conclusion

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a cornerstone intermediate in the pharmaceutical industry, particularly in the production of the life-saving anticancer drug Imatinib. Its well-defined synthesis and chemical properties make it a reliable building block for complex molecular architectures. Future research may focus on developing more sustainable and efficient "green" manufacturing processes for this vital compound.[3]

References

  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
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  • LookChem. Exploring 4-[(4-Methyl-1-piperazinyl)
  • Home Sunshine Pharma. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. [Link]
  • Pratap Organics Pvt. Ltd. (CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride. [Link]
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  • PubChem. CID 161692894. [Link]
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  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of High Purity Pharmaceutical Intermediates: A Focus on 4-(4-Methylpiperazin-1-yl)methyl Benzoic Acid Dihydrochloride. [Link]

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A Technical Guide to the Molecular Weight of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the organic compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. It details the theoretical calculation of its average molecular weight and monoisotopic mass based on its chemical formula. Furthermore, this document presents a robust, field-proven protocol for the experimental determination and verification of the molecular weight using High-Resolution Mass Spectrometry (HRMS), the industry standard for precise mass analysis of small molecules. An alternative orthogonal method, Diffusion-Ordered NMR Spectroscopy (DOSY), is also discussed. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, providing the necessary theoretical grounding and practical methodologies to ensure accurate molecular characterization.

Introduction

This compound is a distinct organic compound. While its direct applications are still a subject of ongoing research, its structural analogs, such as the methyl version, are recognized as key intermediates in the synthesis of pharmaceuticals. For instance, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a known intermediate for Imatinib, a targeted therapy for specific types of cancer. This familial relationship suggests the potential utility of the ethyl derivative in drug discovery and development programs.

Accurate determination of molecular weight is a foundational step in the characterization of any chemical entity. It serves as a primary indicator of identity, purity, and structural integrity. An erroneous molecular weight assignment can invalidate experimental data and compromise research outcomes. This guide establishes the theoretical molecular weight of this compound and provides detailed, reliable protocols for its empirical verification.

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula, which is determined from the compound's chemical structure.

Chemical Structure: this compound consists of a benzoic acid moiety linked at the 4-position to a piperazine ring via a methylene bridge. The nitrogen atom at the 4-position of the piperazine ring is substituted with an ethyl group.

Molecular Formula: C₁₄H₂₀N₂O₂

The molecular weight is calculated by summing the atomic weights of all constituent atoms. For high-precision applications, it is crucial to distinguish between average molecular weight (using isotopic natural abundance) and monoisotopic mass (using the mass of the most abundant isotope for each element).

1.1. Calculation of Average Molecular Weight

The calculation is based on the standard atomic weights of the elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Calculation: (14 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999) = 168.154 + 20.160 + 28.014 + 31.998 = 248.326 g/mol

1.2. Calculation of Monoisotopic Mass

This calculation uses the mass of the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), which is critical for high-resolution mass spectrometry.

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Calculation: (14 × 12.000000) + (20 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 168.000000 + 20.156500 + 28.006148 + 31.989830 = 248.152478 Da

Data Summary Table
ParameterValueSource
Molecular FormulaC₁₄H₂₀N₂O₂[1]
Average Molecular Weight248.33 g/mol [1]
Monoisotopic Mass248.1525 DaCalculated
CAS Number895519-97-8[1]

Experimental Molecular Weight Determination

While theoretical calculations provide a precise expected value, experimental verification is mandatory for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the preferred method for obtaining accurate mass data for small molecules.[2][3]

Primary Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality of Method Choice: HRMS techniques, such as those utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, are chosen for their exceptional mass accuracy (typically < 5 ppm) and sensitivity.[4] This level of precision allows for the unambiguous determination of the elemental composition of the molecular ion, providing the highest degree of confidence in the compound's identity. Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form a positive ion ([M+H]⁺).

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a certified calibration standard mixture appropriate for the desired mass range. This step is critical for ensuring high mass accuracy and is a cornerstone of a self-validating system.

  • Method Setup (Positive Ion ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analyzer Scan Range: Set a range that comfortably includes the expected protonated molecule, e.g., m/z 100-500.

    • Resolution Setting: Set to the highest practical resolving power (e.g., > 60,000 FWHM) to ensure accurate mass measurement.

  • Data Acquisition:

    • Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis and Interpretation:

    • The primary ion of interest is the protonated molecule, [M+H]⁺.

    • Expected m/z: Monoisotopic Mass + Mass of Proton (H⁺) = 248.1525 + 1.0073 = 249.1598 .

    • Identify the peak in the spectrum corresponding to this m/z value.

    • The instrument software will calculate the mass error between the measured m/z and the theoretical m/z. An error of less than 5 ppm provides strong evidence for the correct elemental composition.

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound (1 mg) B Dissolve in Solvent (1 mL) A->B C Dilute to 1-10 µg/mL in ACN:H₂O + 0.1% FA B->C E Infuse Sample via ESI(+) C->E D Calibrate Mass Spectrometer D->E F Acquire High-Resolution Data (m/z 100-500) E->F G Identify [M+H]⁺ Peak F->G H Compare Measured m/z to Theoretical m/z (249.1598) G->H I Confirm Mass Accuracy (< 5 ppm Error) H->I J Result: 248.1525 Da I->J Verified Molecular Weight

Caption: High-resolution mass spectrometry workflow for molecular weight verification.

Alternative Protocol: Diffusion-Ordered NMR Spectroscopy (DOSY)

Causality of Method Choice: DOSY-NMR provides an orthogonal validation method that does not rely on ionization. It separates the NMR signals of different species in a solution based on their diffusion coefficients, which are related to molecular size and weight.[5] This technique is particularly useful for confirming the molecular weight in solution and assessing potential aggregation.

Methodology Outline:

  • A sample is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing an internal standard with a known diffusion coefficient.

  • A DOSY NMR experiment is performed, which applies pulsed field gradients to measure the rate of diffusion for each species.

  • By using an external calibration curve constructed with compounds of known molecular weights, the diffusion coefficient of the analyte can be used to estimate its molecular weight. While less precise than HRMS, this method can provide excellent confirmation with an accuracy of within ±9%.[5]

Conclusion

References

  • Gieren, B., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.
  • Scribd. Determination of Molecular Weight by Mass Spectros.
  • Impact Analytical. Molecular Weight Determination.
  • Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022-08-28).
  • Royal Society of Chemistry. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients.
  • National Institutes of Health. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC.

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A Technical Guide to the Solubility of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides an in-depth technical examination of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, a molecule of interest for researchers in medicinal chemistry.

While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage data from its close structural analogue, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, and established first principles of physical chemistry. The primary objective is to provide drug development professionals with a robust framework for understanding, predicting, and—most importantly—experimentally determining the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols, and discuss the critical distinction between kinetic and thermodynamic solubility.

Physicochemical Characterization and Predicted Solubility Profile

Molecular Structure and Ionization Behavior

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid moiety (-COOH) on the benzoic acid ring.

  • Basic Groups: Two tertiary amine nitrogens within the piperazine ring.

This dual nature dictates that its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[1][2] The solubility of such ionizable compounds is typically lowest at their isoelectric point (pI), where the net charge of the molecule is zero. At pH values below the pI, the piperazine nitrogens become protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group deprotonates to form a carboxylate, resulting in a net negative charge and also increasing solubility. This characteristic "U-shaped" or "saucer-shaped" pH-solubility profile is critical to understand for formulation development.[3][4]

Qualitative Solubility and the Role of a Salt Form

The close structural analogue, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is qualitatively described as being "slightly soluble" or "insoluble" in water.[5][6][7][8] It is, however, soluble in organic solvents.[8] This limited aqueous solubility is a common challenge in drug development.[9]

To overcome this, APIs are often converted into salt forms. For the methyl analogue, the dihydrochloride salt is commonly synthesized, which significantly enhances its water solubility.[10][11] This is a standard strategy for basic compounds, as the salt form readily dissociates in water, yielding the more soluble, ionized form of the drug.[4] It is highly probable that this compound would exhibit similar behavior, and its hydrochloride salt would be the preferred form for development.

Quantitative Solubility Determination: A Methodological Guide

Accurate and reproducible solubility data is essential. In early discovery, high-throughput kinetic assays are often used for screening, while in later-stage development, the "gold standard" thermodynamic equilibrium solubility provides the definitive value for formulation.[9][12]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between these two measurements as they can yield vastly different results and have different applications.[1]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure, pH).[13] It represents the true solubility when the solution is in equilibrium with the most stable solid form of the compound. This is the most reliable value for pre-formulation and is typically determined using the shake-flask method.[14][15]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][16] The concentration at which precipitation is first observed is the kinetic solubility. This value often represents the solubility of a metastable or amorphous form and is usually higher than the thermodynamic solubility.[1] While useful for high-throughput screening in early discovery, it can be misleading for development purposes.[1][12]

For the purposes of drug development, obtaining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable and widely used technique for measuring thermodynamic solubility.[3][14] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated and that solid material remains in equilibrium with the solution at the end of the experiment.[14]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 48 hours.[16][17]

    • Causality: Sufficient agitation time is necessary to allow the system to reach thermodynamic equilibrium. The rate of dissolution and potential phase transformations of the solid material must be accounted for.[13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid material. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility. Filtration is generally preferred over centrifugation alone.[16]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the API, even in the presence of impurities or buffer components.

  • Data Analysis: Prepare a calibration curve using standards of known concentrations of the API. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate to find the solubility in the original buffer.

Below is a diagram illustrating the workflow for this gold-standard method.

Shake_Flask_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Weigh excess API B Add to vial with known volume of buffer A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtered supernatant E->F G Analyze concentration by validated HPLC method F->G H Final Thermodynamic Solubility Value G->H Calculate Solubility vs. Calibration Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like this compound, a single solubility value in water is insufficient. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing robust formulations.[9][12]

The protocol involves conducting the shake-flask method described above in parallel using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0). The resulting data provides a comprehensive picture of the compound's solubility characteristics.

pH of BufferPredicted Dominant SpeciesExpected Relative Solubility
1.2 - 2.5 Cationic (protonated piperazine)High
~3 - 6 Zwitterionic / NeutralLow (near pI)
6.8 - 9.0 Anionic (deprotonated carboxyl)High

The relationship between pH and solubility for an amphoteric compound can be visualized as follows:

ph_solubility_profile p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 X_axis pH Y_axis log(Solubility) title Expected pH-Solubility Profile low_sol Lowest Solubility (at Isoelectric Point, pI) high_sol_acid High Solubility (Cationic form) high_sol_base High Solubility (Anionic form) X_start->X_end Y_start->Y_end

Caption: Predicted pH-Solubility Profile for an Amphoteric Compound.

Conclusion

This guide provides the theoretical foundation and detailed, field-proven experimental protocols necessary for researchers to accurately determine the thermodynamic solubility and pH-solubility profile of this compound. The rigorous application of the shake-flask method is the cornerstone of generating the reliable data required to make informed decisions in the drug development process, ensuring that promising candidates are not hindered by avoidable formulation and bioavailability challenges.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Chemical Synthesis. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • ChemicalBook. (2025). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
  • ChemSino. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
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  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Biosynth. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

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Spectroscopic Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a substituted benzoic acid moiety, a known pharmacophore, and an N-ethylpiperazine group, which can modulate physicochemical properties such as solubility and basicity. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical contexts. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the principles of spectroscopic interpretation and data from analogous structures. While experimental data for this specific molecule is not widely published, this guide will construct a detailed theoretical framework for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

The structure of this compound comprises three key components: a 1,4-disubstituted benzene ring, a carboxylic acid group, and an N-ethylpiperazine moiety linked to the aromatic ring via a methylene bridge. The presence of both an acidic proton (carboxylic acid) and basic nitrogen atoms (piperazine) suggests that the molecule may exist as a zwitterion under certain conditions, which can influence its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2]
Aromatic (Ha)~7.9 - 8.1Doublet2HProtons ortho to the electron-withdrawing carboxylic acid group are deshielded. They are split by the adjacent Hb protons.[3][4]
Aromatic (Hb)~7.3 - 7.5Doublet2HProtons ortho to the electron-donating methylene group are less deshielded than Ha. They are split by the adjacent Ha protons.[3][4]
Methylene Bridge (-CH₂-)~3.6 - 3.8Singlet2HThe benzylic protons are deshielded by the adjacent aromatic ring.
Piperazine Ring (-CH₂-)~2.4 - 2.7Multiplet8HThe eight protons of the piperazine ring are in a complex spin system and are expected to appear as overlapping multiplets.
Ethyl Group (-CH₂CH₃)~2.4 - 2.6Quartet2HThe methylene protons of the ethyl group are adjacent to the three methyl protons, resulting in a quartet.
Ethyl Group (-CH₂CH₃)~1.0 - 1.2Triplet3HThe methyl protons of the ethyl group are adjacent to the two methylene protons, resulting in a triplet.

Causality Behind Experimental Choices: The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve both the free acid and its potential zwitterionic form, and the acidic proton is typically well-resolved. In contrast, in deuterated chloroform (CDCl₃), the carboxylic acid proton signal can be very broad and its chemical shift concentration-dependent.[5]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C=O)~167 - 170The carbonyl carbon of an aromatic carboxylic acid is significantly deshielded.[6][7]
Aromatic (C-COOH)~130 - 132The quaternary carbon attached to the carboxylic acid group.
Aromatic (C-CH₂)~142 - 145The quaternary carbon attached to the methylene bridge.
Aromatic (CH)~128 - 130The protonated aromatic carbons. Due to the substitution pattern, two distinct signals are expected.[4][6]
Methylene Bridge (-CH₂-)~62 - 65The benzylic carbon is deshielded by the aromatic ring.
Piperazine Ring (-CH₂-)~52 - 55The carbons of the piperazine ring.
Ethyl Group (-CH₂CH₃)~52 - 54The methylene carbon of the ethyl group.
Ethyl Group (-CH₂CH₃)~11 - 13The methyl carbon of the ethyl group.

Expertise & Experience: For unambiguous assignment of the quaternary carbons and the closely spaced aromatic CH signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[8][9] HSQC correlates carbons with their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • The presence of both acidic and basic centers may lead to poor solubility in some solvents. If the compound is zwitterionic, D₂O with a small amount of acid or base may be required to achieve a clear solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][10][11][12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[8][9][13]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2800 - 3000MediumStretching vibrations of C-H bonds in the methylene bridge, piperazine ring, and ethyl group.
C=O Stretch (Carboxylic Acid)1680 - 1710StrongThe carbonyl stretch of an aromatic carboxylic acid is very intense. Conjugation with the benzene ring lowers the frequency compared to an aliphatic carboxylic acid.[9][13]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakStretching vibrations of the carbon-carbon double bonds in the benzene ring.
C-N Stretch (Amine)1000 - 1250MediumStretching vibrations of the carbon-nitrogen bonds in the piperazine ring.
C-O Stretch (Carboxylic Acid)1210 - 1320MediumStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[9]

Trustworthiness: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group.[8][9][13]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal or the KBr pellet.

    • Acquire the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Predicted MS Data and Interpretation

For this compound (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 248, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways:

    • Loss of the ethyl group: A fragment at m/z = 219, resulting from the cleavage of the ethyl group from the piperazine nitrogen.

    • Cleavage of the piperazine ring: Piperazine derivatives often undergo characteristic ring cleavage, leading to fragments at various lower m/z values.[10][11]

    • Benzylic cleavage: Cleavage of the bond between the methylene bridge and the piperazine ring would result in a stable benzylic cation at m/z = 135.

    • Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) may be observed.

Authoritative Grounding: The fragmentation of piperazine-containing compounds is well-documented. The initial fragmentation often involves the cleavage of the bonds alpha to the nitrogen atoms, as these lead to the formation of stable carbocations.[11] The presence of the benzoic acid moiety will also influence the fragmentation, with characteristic losses of water and carbon monoxide from the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.

    • For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method. ESI would likely produce the protonated molecule [M+H]⁺ at m/z = 249.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a detailed fragmentation pattern, which is crucial for structural confirmation.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a multi-step process where each spectroscopic technique provides complementary information.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Compound->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR Identifies functional groups NMR NMR Spectroscopy - 1H, 13C, 2D - Connectivity Compound->NMR Determines connectivity Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Sources

An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. Drawing from structural analogy, existing literature on related chemical scaffolds, and established principles of medicinal chemistry, we prioritize a key class of enzymes as the most probable targets. Furthermore, we explore plausible secondary targets, including receptors and transporters, based on the prevalent bioactivities of the core piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial stages of target identification and validation. Detailed, field-proven experimental protocols are provided to guide the empirical investigation of these hypotheses, ensuring a rigorous and efficient pathway from compound to biological mechanism.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

This compound is a synthetic organic compound characterized by a central benzoic acid core linked to an ethylpiperazine group via a methylene bridge. While the specific biological activities of this molecule are not yet extensively documented in peer-reviewed literature, its structural features provide compelling clues to its potential pharmacological role. The presence of the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is particularly noteworthy, as it forms a crucial component of several known bioactive agents. This guide will dissect the structure of this compound to postulate its most likely biological targets and provide a detailed roadmap for their experimental validation.

Our primary hypothesis, grounded in extensive structure-activity relationship (SAR) data of analogous compounds, points towards the protein kinase family as the most probable target class. This assertion is primarily based on the compound's structural similarity to a key precursor of Imatinib, a landmark tyrosine kinase inhibitor.[1] Additionally, the versatile piperazine ring is a well-established pharmacophore known to interact with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) receptors , and solute carriers like the Equilibrative Nucleoside Transporters (ENTs) .[2][3] This guide will therefore focus on these three potential target classes, with a primary emphasis on protein kinases.

Primary Hypothesis: Protein Kinases as the Predominant Target

The most compelling evidence for the potential biological targets of this compound lies in its structural relationship to the renowned tyrosine kinase inhibitor, Imatinib. The core of Imatinib is synthesized from 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[1] The subject of this guide, this compound, is a close analog, differing only by the substitution of a methyl group with an ethyl group on the piperazine ring. This seemingly minor modification can have significant implications for binding affinity and selectivity, yet the fundamental scaffold strongly suggests an interaction with the ATP-binding pocket of protein kinases.[4]

The N-methylpiperazine moiety in Imatinib is crucial for its aqueous solubility and oral bioavailability.[1] Modifications at this site have been shown to alter the drug's activity and selectivity profile.[4] Therefore, it is highly probable that this compound will exhibit inhibitory activity against a spectrum of protein kinases.

Rationale Based on Structure-Activity Relationship (SAR) of Imatinib Analogs

The development of Imatinib involved extensive optimization of the lead compound, where the inclusion of the N-methylpiperazine group was a key step in enhancing its drug-like properties.[1] Studies on Imatinib derivatives have shown that modifications to the piperazine ring can modulate the inhibitory profile against various kinases, including Abl, PDGFR, and c-Kit.[4] The substitution of the methyl group with an ethyl group in this compound may influence:

  • Steric Interactions: The slightly larger ethyl group could either enhance or diminish binding affinity depending on the topography of the ATP-binding pocket of different kinases.

  • Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which could affect its cell permeability and interaction with hydrophobic pockets within the kinase domain.

  • Metabolic Stability: The N-alkyl group can influence the rate of metabolic degradation, thereby affecting the compound's pharmacokinetic profile.

Experimental Validation of Kinase Inhibition

A multi-tiered approach is recommended to validate protein kinases as the primary target of this compound. This involves a combination of biochemical and cell-based assays.

To obtain an initial overview of the compound's selectivity, it is advisable to screen it against a broad panel of recombinant kinases at a fixed concentration (e.g., 10 µM). Several commercial services offer such panels, covering a significant portion of the human kinome.

For kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency. A variety of assay formats are available, with the choice often depending on the specific kinase and available reagents.[5]

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard, highly sensitive, direct measurement of enzymatic activity.Requires handling of radioactive materials, low throughput.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Includes TR-FRET, Fluorescence Polarization (FP), and Z'-LYTE™.[6]High throughput, non-radioactive, amenable to automation.Potential for compound interference with fluorescence signal.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-based system (e.g., Kinase-Glo®).[5]High throughput, sensitive, universal for all kinases.Indirect measurement of phosphorylation, susceptible to ATPases.
LanthaScreen™ Eu Kinase Binding Assay A TR-FRET-based assay that measures the binding of the test compound to the kinase.[6]Direct measurement of binding, can identify non-competitive inhibitors.Does not directly measure inhibition of catalytic activity.
Adapta™ Universal Kinase Assay A TR-FRET assay that detects the formation of ADP.[6]Universal for all kinases, sensitive.Indirect measurement.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of this compound against a specific kinase using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and substrate solutions in assay buffer at the desired concentrations.

    • Prepare the ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the Kinase-Glo® reagent, which simultaneously measures the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Demonstrating that the compound inhibits the target kinase within a cellular context is a critical validation step.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase and its downstream substrate.

    • Treat the cells with increasing concentrations of this compound for a specified duration.

    • Include appropriate positive and negative controls.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody against the total amount of the substrate to ensure equal loading.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Determine the concentration-dependent effect of the compound on substrate phosphorylation.

Diagram: General Workflow for Kinase Target Validation

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Initial Screening (Broad Kinase Panel) B IC50 Determination (Biochemical Assays) A->B Identify Hits C Mechanism of Action Studies (e.g., ATP Competition) B->C Characterize Potency D Target Engagement Assays (e.g., Cellular Thermal Shift Assay) B->D Validate in Cellular Context E Pathway Modulation (Western Blot for p-Substrate) C->E D->E Confirm Intracellular Activity F Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) E->F Link to Cellular Effect

Caption: A stepwise workflow for the validation of a potential kinase inhibitor.

Secondary Hypotheses: Exploring Alternative Biological Targets

The piperazine moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[7] Therefore, it is prudent to investigate other potential targets for this compound, particularly 5-HT receptors and Equilibrative Nucleoside Transporters.

Serotonin (5-HT) Receptors

Numerous piperazine derivatives have been developed as potent and selective ligands for various 5-HT receptor subtypes.[2][8][9][10] These receptors are involved in a wide range of physiological and pathological processes, making them important drug targets. The structural features of this compound, particularly the substituted piperazine ring, warrant an investigation into its potential interaction with 5-HT receptors.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[11][12][13][14][15]

Experimental Protocol: 5-HT Receptor Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare membranes from cells or tissues expressing the 5-HT receptor subtype of interest.

    • Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors).

    • Prepare a stock solution of this compound and create a serial dilution.

    • Prepare a solution of a known non-specific binding agent (e.g., a high concentration of serotonin).

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membranes, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Calculate the IC50 value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Equilibrative Nucleoside Transporters (ENTs)

Recent studies have identified piperazine-containing compounds as inhibitors of ENTs, which are responsible for the transport of nucleosides across cell membranes.[3][16][17] Inhibition of ENTs can modulate nucleoside-dependent signaling pathways and is a therapeutic strategy for various diseases.[18][19]

The functional activity of ENTs is typically assessed by measuring the uptake of a radiolabeled nucleoside substrate into cells.[20][21]

Experimental Protocol: ENT Inhibition Cellular Uptake Assay

  • Cell Culture:

    • Use a cell line that expresses the ENT subtype of interest (e.g., ENT1 or ENT2). It is often beneficial to use cells that overexpress the transporter.[20][21]

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or a known ENT inhibitor (positive control).

    • Add a radiolabeled nucleoside substrate (e.g., [³H]-uridine or [³H]-adenosine) to each well.

    • Incubate for a short period to allow for substrate uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of nucleoside uptake at each concentration of the test compound.

    • Determine the percent inhibition of uptake relative to the vehicle control.

    • Calculate the IC50 value for the inhibition of nucleoside transport.

Diagram: Workflow for Secondary Target Validation

G cluster_0 5-HT Receptor Profiling cluster_1 ENT Profiling Start This compound A Radioligand Binding Assays (Screen against 5-HT receptor panel) Start->A D Cellular Uptake Assays (ENT1 and ENT2 expressing cells) Start->D B Ki Determination for Hits A->B Identify Binding C Functional Assays (e.g., cAMP accumulation, Ca2+ flux) B->C Determine Agonist/Antagonist Activity E IC50 Determination for Nucleoside Transport Inhibition D->E Quantify Inhibition

Caption: Parallel workflows for investigating potential secondary targets.

Conclusion and Future Directions

This technical guide has delineated a clear and logical path for the identification and validation of the biological targets of this compound. The strong structural similarity to a key Imatinib precursor firmly establishes protein kinases as the primary targets of interest. The provided experimental protocols for biochemical and cell-based kinase assays offer a robust framework for confirming this hypothesis and characterizing the compound's potency and selectivity.

Furthermore, the well-documented promiscuity of the piperazine scaffold necessitates the investigation of 5-HT receptors and Equilibrative Nucleoside Transporters as potential secondary or off-targets. The detailed protocols for radioligand binding and cellular uptake assays will enable a thorough evaluation of these possibilities.

Successful execution of the proposed experimental plan will provide a comprehensive understanding of the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling, guided by the initial target validation data.

References

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A Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid: A Key Intermediate in the Synthesis of Imatinib Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, a crucial intermediate in the synthesis of imatinib and its analogs. While the methyl-substituted counterpart, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is the more traditionally cited precursor in the industrial production of Imatinib, the ethyl derivative represents an important molecule for the development of new kinase inhibitors and for patent evergreening strategies. This document will delve into the synthesis, purification, and characterization of this compound, drawing parallels with its well-documented methyl analog to provide a robust framework for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Imatinib and its Precursors

Imatinib, marketed as Gleevec®, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its success as a targeted therapy, specifically inhibiting the Bcr-Abl tyrosine kinase, has spurred extensive research into similar molecules.[2] The synthesis of imatinib is a multi-step process that relies on the availability of high-purity intermediates. One such critical building block is the substituted benzoyl chloride moiety, which is derived from its corresponding benzoic acid.

While 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is the key intermediate for Imatinib, its ethyl analog, this compound, is of significant interest for the synthesis of novel derivatives with potentially altered pharmacokinetic profiles. The substitution of the methyl group with an ethyl group can influence factors such as lipophilicity, metabolic stability, and target binding affinity.

This guide will provide a detailed exploration of the synthesis and analysis of this compound, leveraging the extensive knowledge base of its methyl counterpart to offer practical and scientifically grounded protocols.

Synthesis of this compound

The synthesis of this compound can be logically extrapolated from the well-established routes for its methyl analog. The primary approach involves the nucleophilic substitution of a benzylic halide with 1-ethylpiperazine.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of the methyl analog involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[3] By substituting N-methylpiperazine with N-ethylpiperazine, a direct synthesis of the target compound can be achieved.

Synthesis_Pathway 4-(Chloromethyl)benzoic_acid 4-(Chloromethyl)benzoic acid Target_Compound This compound 4-(Chloromethyl)benzoic_acid->Target_Compound Nucleophilic Substitution N-Ethylpiperazine N-Ethylpiperazine N-Ethylpiperazine->Target_Compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the methyl analog and is expected to yield the desired ethyl derivative with high purity.[3][4]

Materials:

  • 4-(Chloromethyl)benzoic acid

  • 1-Ethylpiperazine

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Hydrogen chloride (HCl) gas or concentrated HCl solution

  • Water

  • Aromatic polyamide nanofiltration membrane (optional, for purification)[3]

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.

  • Charging the Reactor: Add 4-(chloromethyl)benzoic acid (1 equivalent), 1-ethylpiperazine (1.2-1.5 equivalents), and an acid scavenger such as sodium bicarbonate or potassium carbonate (1.5-2 equivalents) to the flask.

  • Solvent Addition: Add a suitable solvent like N,N-dimethylformamide or acetonitrile.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C) for a designated period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • For laboratory scale, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent. Adjusting the pH of the aqueous layer will precipitate the product.

    • For larger scale, a nanofiltration process can be employed to remove unreacted reagents and salts.[3]

  • Salt Formation (optional but recommended for purification): The crude product can be dissolved in a suitable solvent and treated with hydrogen chloride gas or a concentrated HCl solution to precipitate the dihydrochloride salt, which is often a crystalline solid that is easier to purify.

  • Final Purification: The product can be further purified by recrystallization from a suitable solvent system to achieve high purity (>99%).

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized below, with a comparison to its methyl analog.[5][6]

PropertyThis compound (Predicted/Observed)4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (Observed)
Molecular Formula C₁₄H₂₀N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 248.32 g/mol [5]234.29 g/mol [7]
CAS Number 895519-97-8[5]106261-48-7[1]
Appearance White to off-white crystalline powderWhite crystalline powder[1]
Density 1.144 g/cm³ (Predicted)[5]1.175 g/cm³
Storage 2-8°C, sealed, dry[5]Cool, dry, well-closed container

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and the final active pharmaceutical ingredient (API). A validated reverse-phase HPLC (RP-HPLC) method is crucial for quality control.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Water:Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Filter->Column Inject Detection UV Detector (e.g., 234 nm or 267 nm) Column->Detection Mobile_Phase Mobile Phase (e.g., Buffered Acetonitrile/Methanol) Mobile_Phase->Column Data_Analysis Data Analysis (Purity, Impurity Profile) Detection->Data_Analysis Chromatogram

Caption: A typical workflow for HPLC analysis of imatinib intermediates.

A suitable HPLC method for imatinib and its intermediates often uses a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[8][9] Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 234 nm or 267 nm).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected monoisotopic mass is approximately 248.1525 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons, the benzylic methylene protons, and the aromatic protons of the benzoic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

While specific spectral data for the ethyl derivative is not widely published, the expected shifts can be predicted based on the structure and by comparison with the methyl analog. For the methyl analog, characteristic ¹H NMR signals are observed for the methyl group, piperazine protons, benzylic protons, and aromatic protons.[10]

Role in Imatinib Analog Synthesis

This compound is first converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, 4-(4-ethylpiperazin-1-ylmethyl)benzoyl chloride, is then coupled with the amine core of the imatinib structure, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, to form the final imatinib analog.

Imatinib_Analog_Synthesis Ethyl_Benzoic_Acid This compound Acid_Chloride 4-(4-Ethylpiperazin-1-ylmethyl)benzoyl chloride Ethyl_Benzoic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Imatinib_Analog Imatinib Ethyl Analog Acid_Chloride->Imatinib_Analog Amide Coupling Imatinib_Core N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine Imatinib_Core->Imatinib_Analog

Caption: Final steps in the synthesis of an imatinib ethyl analog.

Conclusion

This compound is a valuable intermediate for the synthesis of novel imatinib analogs. While not as extensively documented as its methyl counterpart, its synthesis and characterization can be reliably approached using established chemical principles and analytical techniques. This guide provides a solid foundation for researchers and developers working on the next generation of tyrosine kinase inhibitors, emphasizing the importance of rigorous process control and analytical validation to ensure the quality and safety of these life-saving therapeutics.

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An In-Silico Modeling and Molecular Docking Technical Guide: A Case Study of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of potential therapeutic agents.[1] This guide provides an in-depth technical overview of the in silico modeling and molecular docking workflow, using the novel compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid as a case study. This compound shares structural similarities with precursors to known kinase inhibitors, such as Imatinib, suggesting its potential as a therapeutic agent targeting protein kinases.[2] This document will guide researchers through the essential steps of ligand and protein preparation, molecular docking, and post-simulation analysis, including the prediction of ADMET properties. The methodologies described herein are grounded in established scientific principles and best practices, aiming to provide a robust framework for the virtual screening of small molecules.

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is long and expensive. In silico methods, such as molecular docking, offer a cost-effective and rapid approach to screen vast libraries of compounds and prioritize those with the highest likelihood of biological activity.[3][4] By simulating the interaction between a small molecule (ligand) and its biological target (receptor), we can predict its binding affinity and mode of action at the molecular level.[5]

This compound (CAS No. 895519-97-8) is a synthetic organic compound with potential applications as a pharmaceutical intermediate.[6] Its structural analogue, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a known intermediate in the synthesis of Imatinib, a potent tyrosine kinase inhibitor.[2] This structural similarity provides a strong rationale for investigating the potential of the ethyl-substituted compound as a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][7]

This guide will focus on the Epidermal Growth Factor Receptor (EGFR), a well-characterized tyrosine kinase and a validated target for cancer therapy.[8][9] We will detail the process of docking this compound into the ATP-binding site of the EGFR kinase domain to predict its binding affinity and key interactions.

The In Silico Workflow: A Comprehensive Overview

A typical molecular docking workflow involves several critical stages, each contributing to the reliability and accuracy of the final results. The process can be visualized as a logical pipeline, starting from data acquisition and preparation to simulation and, finally, in-depth analysis.

G cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase A Ligand Preparation: This compound C Molecular Docking: Prediction of Binding Pose & Affinity A->C Prepared Ligand B Target Identification & Preparation: EGFR Kinase Domain (PDB) B->C Prepared Receptor D Results Analysis: Scoring, Interaction Mapping C->D Docked Poses E ADMET Prediction: Drug-likeness & Safety Profile D->E Prioritized Candidate

Caption: A generalized workflow for in silico molecular docking studies.

Part I: Ligand and Protein Preparation

The quality of the input structures directly impacts the reliability of the docking results. Therefore, meticulous preparation of both the ligand and the protein is a non-negotiable first step.[10][11][12]

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the small molecule with the correct protonation state and atomic charges.[4]

Protocol for Ligand Preparation:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like MarvinSketch or ChemDraw, or obtained from databases like PubChem if available. The SMILES string for this compound is CCN1CCN(Cc2ccc(C(=O)O)cc2)CC1.

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software can perform this conversion.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a stable, low-energy state.

  • Protonation State: Determine the likely protonation state of the molecule at a physiological pH of 7.4. The benzoic acid moiety will likely be deprotonated (carboxylate), and the piperazine nitrogen atoms may be protonated. Tools like Marvin's pKa calculator can assist in this determination.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). These are crucial for accurately modeling electrostatic interactions during docking.[13]

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software, such as .mol2 or .pdbqt.

Protein Target Selection and Preparation

The selection of a high-quality, relevant protein structure is paramount for a successful docking study.

Protocol for Protein Preparation:

  • Target Selection: Based on the hypothesis that our ligand is a kinase inhibitor, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as the target.

  • PDB Structure Retrieval: Download a suitable crystal structure from the Protein Data Bank (RCSB PDB). For this study, we will use PDB ID: 1M17 , which is the crystal structure of the EGFR kinase domain in complex with the inhibitor Erlotinib.[14] This provides a well-defined active site. Other suitable structures include 4JQ7 and 7SI1.[15][16]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (Erlotinib in the case of 1M17).[12][17] Some water molecules might be critical for ligand binding and can be retained in more advanced studies.[4]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, and Glutamate) are appropriate for physiological pH.[18]

  • Assign Atomic Charges: Assign partial charges to all atoms in the protein using a force field like AMBER or CHARMM.

  • Handle Missing Residues/Loops: Check for any missing residues or loops in the crystal structure. If they are far from the binding site, they can often be ignored. If they are near the active site, they may need to be modeled using homology modeling software.[17]

  • Final Structure: The prepared protein structure, now containing hydrogens and assigned charges, is ready for the docking simulation.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure (SMILES) L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Protonation & Charge Assignment L3->L4 L5 Final Ligand File (.mol2) L4->L5 P1 Select PDB Structure (e.g., 1M17) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Assign Charges P3->P4 P5 Final Protein File (.pdbqt) P4->P5

Caption: Step-by-step preparation of ligand and protein for docking.

Part II: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The simulation involves sampling a large number of possible conformations of the ligand within the binding site and scoring them to estimate binding affinity.[19]

Protocol for Molecular Docking (using AutoDock Vina as an example):

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the experimental structure. For PDB ID 1M17, the grid would be centered on the location of Erlotinib. This ensures that the docking search is focused on the known active site.[4]

  • Set Docking Parameters: Configure the docking algorithm parameters. In AutoDock Vina, a key parameter is exhaustiveness, which controls the extent of the conformational search. Higher values increase the chances of finding the optimal binding pose but also increase computation time.

  • Run the Docking Simulation: Execute the docking software, providing the prepared ligand and protein files, along with the grid box definition and other parameters. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.[20]

  • Output Analysis: The primary output is a file containing the coordinates of the docked ligand poses and their predicted binding affinities, typically expressed in kcal/mol.

Part III: Analysis and Interpretation of Docking Results

Analyzing the docking results is a multi-faceted process that goes beyond simply looking at the binding score.[21][22]

Binding Affinity and Pose Analysis
  • Binding Affinity (Scoring Function): The docking score is an estimation of the binding free energy (ΔG).[21] A more negative value indicates a stronger predicted binding affinity.[21] This score is used to rank different ligands or different poses of the same ligand.

  • Visual Inspection: The top-scoring poses should be visually inspected using molecular visualization software like PyMOL or ChimeraX.[17][21] A plausible binding pose is one where the ligand fits snugly into the binding pocket and makes favorable interactions with the surrounding amino acid residues.

  • Root-Mean-Square Deviation (RMSD): If a known active conformation of a similar ligand exists (e.g., the co-crystallized ligand), the RMSD between the docked pose and the known conformation can be calculated. An RMSD value below 2.0 Å is generally considered a good prediction.[21][23]

Interaction Analysis

The key to understanding the binding mechanism lies in identifying the specific molecular interactions between the ligand and the protein.[22]

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: The non-polar parts of the ligand will prefer to interact with hydrophobic residues in the binding pocket.

  • Ionic Interactions: Interactions between charged groups on the ligand (e.g., the carboxylate) and charged residues on the protein (e.g., Lysine, Arginine).

  • Pi-Stacking: Interactions between aromatic rings on the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine).

Table 1: Hypothetical Docking Results for this compound with EGFR (PDB: 1M17)

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Met793Hydrogen Bond
Leu718, Val726Hydrophobic
Lys745Ionic Interaction
2-8.2Gly796Hydrogen Bond
Leu844, Ala743Hydrophobic
3-7.9Thr790Hydrogen Bond
Cys797Hydrogen Bond

Note: This data is illustrative and would be generated from an actual docking simulation.

Part IV: ADMET Prediction

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[24][25] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, saving significant time and resources.[24]

Commonly Predicted ADMET Properties:

  • Absorption:

    • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

    • Caco-2 Permeability: An in vitro model for intestinal absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

    • Plasma Protein Binding (PPB): Affects the free concentration of the drug.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

  • Excretion:

    • Renal Clearance: Predicts how the drug is eliminated from the body.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential for the compound to be carcinogenic.

A variety of online tools and software packages are available for ADMET prediction, such as ADMET-AI, pkCSM, and ADMETlab.[24][26] These platforms use machine learning models trained on large datasets of experimental data to make their predictions.

Conclusion and Future Directions

This guide has outlined a comprehensive workflow for the in silico modeling and molecular docking of this compound against the EGFR kinase domain. The process, from meticulous ligand and protein preparation to detailed analysis of docking results and ADMET prediction, provides a powerful framework for hypothesis-driven virtual screening.

The results of such a study serve as a strong foundation for the next steps in the drug discovery pipeline. Favorable docking scores, plausible binding poses with key interactions, and a promising ADMET profile would justify the chemical synthesis of the compound and its subsequent experimental validation through in vitro enzymatic assays and cell-based studies. Ultimately, the integration of computational and experimental approaches is key to accelerating the development of novel and effective therapeutics.

References

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Predictive Pharmacokinetic Profiling of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid: An In Silico and In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early and accurate prediction of a drug candidate's pharmacokinetic (PK) profile is paramount to reducing attrition rates in drug development. This guide provides a comprehensive, multi-modal strategy for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. By integrating robust in silico predictions with gold-standard in vitro validation assays, this document outlines a scientifically rigorous workflow designed for drug discovery and development professionals. The narrative emphasizes the causality behind methodological choices, ensuring that each step provides a clear, actionable understanding of the compound's potential behavior in vivo.

Introduction

This compound is a small molecule featuring a benzoic acid moiety, a piperazine ring, and an ethyl group. Its structure suggests potential interactions with various biological targets, but its viability as a therapeutic agent is critically dependent on its pharmacokinetic (PK) profile. A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and safety.[1] Poor PK properties are a leading cause of failure in clinical trials.[2] Therefore, a proactive, predictive approach to ADME profiling is not just beneficial but essential for efficient drug development.[3]

This guide details a logical, phased approach, beginning with computational predictions to establish a baseline "drug-likeness" and ADME profile. These predictions then inform the design of targeted in vitro experiments to confirm and refine the computational hypotheses. This integrated strategy maximizes resource efficiency and provides a robust data package for informed decision-making.[3][4]

Foundational Analysis: Physicochemical & "Drug-Likeness" Prediction

Before delving into complex biological assays, we must first understand the fundamental physicochemical properties of the compound. These properties govern its behavior in both in silico models and biological systems.[][6] Public databases like PubChem provide a starting point for structural information, though the ethyl derivative in the topic may be a novel variant of similar registered structures like the methyl analog. For the purpose of this guide, we will proceed with the specified structure of this compound.

In Silico Physicochemical Prediction

Using computational tools, we can predict key properties that influence ADME.[7][8] These predictions are crucial for anticipating potential liabilities such as poor solubility or membrane permeability.

Rationale: The ionization state (pKa), lipophilicity (logP/D), and molecular size (MW) are primary determinants of how a drug is absorbed and distributed.[9] For example, a compound's ability to cross the lipid bilayers of the gut wall is heavily influenced by its lipophilicity.[9]

Predicted Physicochemical Properties:

Property Predicted Value Implication for Pharmacokinetics
Molecular Weight (MW) ~262.33 g/mol Complies with Lipinski's Rule of 5 (<500), suggesting good potential for absorption.[10]
logP (Octanol/Water) ~2.5 - 3.5 Moderate lipophilicity, favorable for membrane permeability without excessive sequestration in fatty tissues.[9]
Hydrogen Bond Donors 1 (from COOH) Complies with Lipinski's Rule of 5 (<5), favoring membrane transport.[11]
Hydrogen Bond Acceptors 4 (2x N, 2x O) Complies with Lipinski's Rule of 5 (<10), favoring membrane transport.[11]
pKa (Acidic) ~4.0 - 4.5 The carboxylic acid will be mostly ionized (negative charge) at physiological pH 7.4.

| pKa (Basic) | ~7.5 - 8.5 | The piperazine nitrogen will be partially ionized (positive charge) at physiological pH 7.4. |

Predictive ADME Workflow

This section outlines the integrated workflow, combining computational predictions with plans for experimental validation.

ADME_Workflow cluster_in_silico PART 1: In Silico Prediction cluster_in_vitro PART 2: In Vitro Validation cluster_synthesis PART 3: Profile Synthesis start Compound Structure: 4-(4-Ethylpiperazin-1-ylmethyl) benzoic acid physchem Physicochemical Properties start->physchem Lipinski's Rules adme_pred ADME Parameter Prediction physchem->adme_pred pKa, logP, MW tox_pred Toxicity Prediction adme_pred->tox_pred hERG, Ames solubility Solubility Assay adme_pred->solubility Hypothesis permeability Caco-2 Permeability adme_pred->permeability Hypothesis ppb Plasma Protein Binding (RED) adme_pred->ppb Hypothesis metabolism Microsomal Stability adme_pred->metabolism Hypothesis cyp CYP Inhibition adme_pred->cyp Hypothesis profile Integrated PK Profile & Go/No-Go Decision solubility->profile permeability->profile ppb->profile metabolism->profile cyp->profile

Caption: Integrated workflow for pharmacokinetic profile prediction.

In Silico ADME Prediction

Leveraging computational platforms like pkCSM, SwissADME, or PreADMET, we can generate initial predictions for the compound's ADME profile.[2][13] These tools use quantitative structure-activity relationship (QSAR) models and machine learning to estimate how a molecule will behave.[14][15]

Predicted ADME & Toxicity Parameters
ParameterPredictionRationale & Implication
Absorption
Caco-2 PermeabilityModerately PermeableThe compound's properties fit within the range for passive diffusion. The piperazine motif may also suggest it is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]
P-gp SubstrateLikelyMany basic nitrogen-containing compounds are P-gp substrates, which could reduce net absorption.[14]
Distribution
Plasma Protein BindingModerately HighThe combination of a lipophilic core and an acidic group suggests binding to albumin. High binding (>99%) can limit the free fraction of the drug available for therapeutic effect.[17]
BBB PenetrationUnlikely to LowThe carboxylic acid group and overall polar surface area likely limit passive diffusion across the blood-brain barrier.
Metabolism
CYP SubstrateCYP3A4, CYP2D6The ethylpiperazine and benzyl groups are common sites for oxidation by Cytochrome P450 enzymes.[18]
CYP InhibitionPotential for CYP2D6The piperazine nitrogen can potentially interact with the heme iron of CYP2D6, leading to inhibition.[19]
Excretion
Route of EliminationMixed (Renal & Hepatic)Metabolism in the liver followed by renal excretion of metabolites is a probable pathway.
Toxicity
hERG InhibitionLow to Moderate RiskThe piperazine core is a known structural alert for hERG binding; this must be verified experimentally.
Ames MutagenicityUnlikelyThe structure lacks common alerts for mutagenicity.

In Vitro Experimental Validation Protocols

The in silico predictions provide a strong set of testable hypotheses. The following in vitro assays are essential to validate these predictions and build a reliable pharmacokinetic profile.[17][20]

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of the compound and assess if it is a substrate for active efflux transporters like P-gp.[21][22]

Causality: The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium, expressing relevant transporters.[23] Measuring transport in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A) allows for the calculation of an efflux ratio (ER). An ER > 2 strongly suggests active efflux.[16]

Caco2_Assay cluster_setup Caco-2 Monolayer on Transwell Insert cluster_ab A -> B Transport cluster_ba B -> A Transport well Apical Chamber (Gut Lumen Side) Differentiated Caco-2 Monolayer Basolateral Chamber (Blood Side) sample_b Sample Over Time well:basolateral->sample_b sample_a Sample Over Time well:apical->sample_a drug_a Add Compound drug_a->well:apical drug_b Add Compound drug_b->well:basolateral

Caption: Bidirectional Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.[16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A TEER value ≥ 200 Ω·cm² is typically required.[22][24]

  • Dosing:

    • A-B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) chamber.[24]

    • B-A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber (B for A-B, A for B-A).

  • Quantification: Analyze compound concentration in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp = (dQ/dt) / (A * C0)

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

  • Controls: Run propranolol (high permeability) and Lucifer yellow (low permeability/integrity marker) as controls.[24]

Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of the compound that is unbound (fu) in plasma, as only the unbound drug is pharmacologically active.[25][26]

Causality: Equilibrium dialysis is the gold standard method.[27][28] It physically separates a protein-containing solution (plasma) from a protein-free solution (buffer) by a semipermeable membrane. The small molecule drug can cross the membrane, but the plasma proteins cannot. At equilibrium, the concentration of the drug in the buffer is equal to the unbound concentration in the plasma.

Step-by-Step Protocol (Rapid Equilibrium Dialysis - RED):

  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat) at a clinically relevant concentration.[25]

  • Device Loading: Add the plasma-drug mixture to the sample chamber of a RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[27]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[25]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample. Analyze the concentrations in both samples by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

  • Controls: Use warfarin (high binding) and metoprolol (low binding) as assay controls.

Metabolic Stability Assay

Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[29][30]

Causality: Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[31][32] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of parent drug disappearance over time.[33]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat at 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM).[33]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[32]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[31]

  • Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

  • Controls: Test compounds with known stability (e.g., verapamil - high turnover; buspirone - low turnover) should be run in parallel.[32]

CYP450 Inhibition Assay

Objective: To determine the potential of the compound to cause drug-drug interactions (DDI) by inhibiting major CYP isoforms.[19][34]

Causality: This assay measures the concentration of the test compound required to reduce the activity of a specific CYP enzyme by 50% (the IC50 value).[35] This is done by monitoring the metabolism of a known, isoform-specific probe substrate in the presence of varying concentrations of our test compound.[36] Regulatory agencies like the FDA and EMA provide clear guidance on which CYPs to test.[35][37]

Step-by-Step Protocol (Multi-CYP Inhibition):

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), and varying concentrations of the test compound (e.g., 0.01 to 100 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding NADPH.

  • Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.

  • Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites from each probe substrate.

  • Data Analysis: For each CYP isoform, plot the percent inhibition of metabolite formation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

  • Controls: Include known inhibitors for each isoform (e.g., ketoconazole for CYP3A4) as positive controls.[36]

Data Integration and Profile Synthesis

The final step is to synthesize the data from both in silico and in vitro sources into a coherent, predictive PK profile. This summary allows for a clear risk-benefit assessment and informs the next steps in the drug development process.

Summary of Predicted Pharmacokinetic Profile
ADME ParameterIn Silico PredictionIn Vitro Target/Acceptable RangeImplication for Development
Solubility Good (predicted)> 50 µM (Kinetic)Low risk for absorption issues related to solubility.
Permeability (Papp A-B) Moderate> 10 x 10⁻⁶ cm/sLikely sufficient for oral absorption.
Efflux Ratio (ER) > 2 (Likely P-gp Substrate)< 2If ER is high, absorption may be limited in vivo. May require formulation strategies or dose adjustments.
Plasma Protein Binding (fu) < 10% (Moderately High)> 1% (fu)If binding is very high (<1% free), may limit efficacy and complicate dosing.
Metabolic Stability (t½) Moderate> 30 min in HLMA very short half-life (<15 min) suggests rapid clearance and potential for poor oral bioavailability.
CYP Inhibition (IC50) CYP2D6 < 10 µM> 10 µMAn IC50 < 1 µM indicates a high risk for clinical drug-drug interactions and is a significant liability.

Conclusion and Forward Recommendations

This technical guide outlines a robust, integrated strategy for the early pharmacokinetic profiling of this compound. The initial in silico assessment indicates that the compound possesses many "drug-like" characteristics, with potential liabilities related to P-gp efflux and CYP2D6 inhibition. The proposed in vitro experiments are designed to directly test these predictions and provide quantitative data essential for a go/no-go decision or to guide further medicinal chemistry optimization. A favorable outcome from this battery of tests would provide strong justification for advancing the compound to more complex studies, such as in vivo PK studies in animal models.

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A Strategic Toxicological Screening Program for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Developer

Foundational Steps: Physicochemical Characterization and In Silico Assessment

Prior to initiating any biological testing, a thorough understanding of the compound's physicochemical properties (e.g., solubility, stability, pKa) is critical, as this information dictates formulation and dose selection for subsequent assays.[1][4][5] Concurrently, a computational or in silico toxicological assessment serves as a powerful predictive tool to identify potential liabilities early in development.[6]

In Silico Toxicological Prediction: A Regulatory-Accepted First Pass

Modern regulatory guidelines, such as the ICH M7 guideline for mutagenic impurities, advocate for the use of in silico models as a primary screening tool.[6] This approach utilizes Quantitative Structure-Activity Relationship (QSAR) models to predict a compound's potential toxicity based on its chemical structure.[6]

Recommended Workflow:

  • Model Selection: Employ two complementary (Q)SAR prediction methodologies: one expert rule-based and one statistical-based, to assess the bacterial mutagenicity potential.[7]

  • Endpoint Analysis: Beyond mutagenicity, models can predict other toxicities such as carcinogenicity, hepatotoxicity, and skin sensitization.[6]

  • Interpretation: A positive finding from these models acts as a structural alert, flagging a potential hazard that requires confirmation through subsequent in vitro testing.

The value of this initial step lies in its ability to prioritize resources and guide the design of the entire testing cascade.

In Vitro Toxicity Screening: The Core of Modern Toxicology

In vitro testing forms the cornerstone of a modern toxicological evaluation, offering a cost-effective and ethical alternative to extensive animal testing for initial hazard identification.[8][9][10] These assays provide crucial data on a compound's effects at the cellular level.

Cytotoxicity Assessment: Determining the Testing Range

The first experimental step is to determine the concentrations at which the compound is cytotoxic. This data is essential for selecting appropriate, non-lethal dose ranges for more complex assays like genotoxicity tests.

Experimental Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, or Balb/c 3T3 for general cytotoxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare a serial dilution of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include both a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a relevant exposure period (e.g., 24 or 48 hours).

  • Neutral Red Staining: Remove the treatment medium, wash the cells, and add a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

  • Extraction and Measurement: After incubation with the dye, wash the cells and add a destain solution to extract the dye from the lysosomes. Read the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50) by plotting cell viability against the compound concentration.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

A critical question for any new chemical entity, particularly pharmaceutical impurities, is its potential to cause genetic mutations. The Ames test is a widely accepted and regulatory-required assay for identifying mutagenic compounds.[11]

Experimental Protocol: OECD Test Guideline 471 - Bacterial Reverse Mutation Test

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding it to the top agar and plating.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Validation: Include appropriate negative (vehicle) and positive controls (known mutagens for each strain) to ensure the validity of the assay.

Diagram: Genotoxicity Testing Workflow

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo (Conditional) Compound Compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Determine IC50 Ames Test Ames Test Cytotoxicity Assay->Ames Test Set non-toxic dose range Acute Oral Toxicity Acute Oral Toxicity Ames Test->Acute Oral Toxicity If warranted by risk assessment

Caption: A tiered approach to toxicological screening.

In Vivo Acute Toxicity Assessment: A Necessary Follow-up

Should the risk assessment, based on the intended use and potential exposure levels of this compound, necessitate in vivo data, an acute oral toxicity study is the standard next step.[12] The goal is to determine the short-term toxicity and obtain an estimate of the dose that is lethal to 50% of the test animals (LD50). The OECD provides several guidelines that aim to reduce the number of animals used.[13]

Experimental Protocol: OECD Test Guideline 423 - Acute Toxic Class Method

This method is a stepwise procedure using a minimal number of animals per step to classify a substance by its toxicity.[5]

  • Animal Selection: Use a single sex (typically female rodents) for the initial test.

  • Dose Administration: Administer a single oral dose of the test substance to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) based on any available information.[5]

  • Observation: Observe the animals closely for signs of toxicity shortly after dosing and periodically for up to 14 days. Record all signs of toxicity, their onset, duration, and severity.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • Endpoint: The procedure continues until the toxicity class of the compound can be determined. This method avoids calculating a precise LD50, instead classifying the substance into a hazard category, which is sufficient for most regulatory purposes and uses fewer animals.[5]

Diagram: Acute Toxic Class Method (OECD 423) Logic

G start Start with 3 animals at a selected dose observe Observe for mortality/morbidity start->observe mortality Mortality observed? observe->mortality no_mortality No mortality observed mortality->no_mortality No lower_dose Test next lower dose mortality->lower_dose Yes higher_dose Test next higher dose no_mortality->higher_dose Yes classify Classify Hazard no_mortality->classify No (at limit dose) lower_dose->start higher_dose->start

Sources

Discovery and history of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Chemical Context, and Pharmaceutical Significance of the (Piperazin-1-ylmethyl)benzoic Acid Scaffold

A Case Study on 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and its Progenitors

To the esteemed community of researchers, scientists, and drug development professionals, this guide delves into the chemical significance of the 4-(piperazin-1-ylmethyl)benzoic acid scaffold. While the specific compound, This compound , is a known chemical entity, its discovery and developmental history are not extensively documented in public scientific literature. However, its structural analogue, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a compound of immense pharmaceutical importance. This guide will use the well-documented history and application of the methyl-analogue as a primary case study to provide a comprehensive technical overview of the synthesis, characterization, and potential applications relevant to this entire class of molecules.

The piperazine ring is a ubiquitous feature in modern pharmaceuticals, recognized for its significant pharmacological properties.[1] This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, is a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS), inflammation, and infectious diseases.[2] Its prevalence is due to several key factors:

  • Physicochemical Properties : The two nitrogen atoms can be functionalized, allowing for fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability. The basic nature of the nitrogens means they are often protonated at physiological pH, enhancing water solubility and enabling interactions with biological targets through ionic bonds.[3]

  • Target Interaction : The nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction for binding to many biological targets.[3]

  • Structural Versatility : The piperazine ring provides a rigid, yet conformationally acceptable, linker between different pharmacophoric elements of a drug molecule.

Many FDA-approved drugs contain a piperazine ring, including antipsychotics, antidepressants, and anxiolytics, highlighting its role in modulating monoamine neurochemical pathways.[3][4] Furthermore, its incorporation into anticancer agents like Imatinib has demonstrated its critical role in modern oncology.[5]

Synthesis and Development: A Probable Pathway

The discovery of a molecule like this compound likely follows a rational drug design or chemical building block synthesis pathway. The most direct and industrially relevant synthetic route can be inferred from the well-established procedures for its methyl-analogue, a key intermediate in the synthesis of the revolutionary cancer drug, Imatinib.[6]

The synthesis typically involves a nucleophilic substitution reaction between a substituted piperazine and a benzoic acid derivative bearing a leaving group on the methylene bridge.

Key Starting Materials
  • N-Ethylpiperazine (CAS: 5308-25-8) : A commercially available building block. It is a cyclic organic compound used widely in the synthesis of pharmaceuticals.[7][8][9] Its ethyl group provides a specific substitution pattern on the piperazine ring.

  • 4-(Chloromethyl)benzoic acid (CAS: 1642-81-5) : A derivative of benzoic acid where the methyl group is chlorinated, making it an excellent electrophile for reaction with amines like N-ethylpiperazine.[10][11]

Representative Synthetic Protocol

The following protocol describes a plausible and scalable method for synthesizing compounds of this class, based on documented procedures for the methyl-analogue.[12][13]

Objective : To synthesize 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid via nucleophilic substitution.

Materials :

  • 4-(Chloromethyl)benzoic acid

  • N-Ethylpiperazine (or N-Methylpiperazine for the analogue)

  • An appropriate solvent (e.g., ethanol, acetonitrile, or water)[12][13]

  • An acid scavenger/base (e.g., sodium bicarbonate, potassium carbonate, or excess N-ethylpiperazine)[13]

  • Hydrochloric acid (for salt formation and purification)

Step-by-Step Methodology :

  • Reaction Setup : In a suitable reaction vessel, dissolve 4-(chloromethyl)benzoic acid and an acid scavenger (e.g., sodium bicarbonate) in the chosen solvent.[13]

  • Nucleophilic Addition : Add N-ethylpiperazine to the mixture. The more nucleophilic tertiary amine of the piperazine will attack the electrophilic carbon of the chloromethyl group.

  • Reaction Conditions : The mixture is typically stirred at a controlled temperature (e.g., 30-50°C) for several hours to drive the reaction to completion.[13] Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation : Upon completion, the reaction mixture is cooled. The crude product may be isolated through filtration to remove inorganic salts. In many patented procedures, the product is converted to its dihydrochloride salt by adding concentrated hydrochloric acid, which causes the final product to precipitate from the solution as a highly pure solid.[12][14]

  • Purification : The precipitated solid is collected by filtration, washed with a suitable solvent (like acetone or isopropanol) to remove residual impurities, and dried under vacuum to yield the final product.[14]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product SM1 4-(Chloromethyl)benzoic acid Solvent Dissolve in Solvent SM1->Solvent SM2 N-Ethylpiperazine SM2->Solvent Base Acid Scavenger (e.g., NaHCO3) Base->Solvent Reaction Nucleophilic Substitution (Stir at 30-50°C) Solvent->Reaction Workup Cool & Filter Reaction->Workup Acidification Acidify with HCl Workup->Acidification Precipitation Product Precipitation Acidification->Precipitation Purification Filter, Wash & Dry Precipitation->Purification FP 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid dihydrochloride Purification->FP

Caption: A generalized workflow for the synthesis of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid.

Pharmaceutical Relevance: The Imatinib Story

The primary reason for the extensive documentation of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is its role as a crucial building block for Imatinib (Gleevec) .[6] Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

This connection provides a powerful rationale for the synthesis and study of this class of molecules. They are not merely research chemicals but are integral components in the production of life-saving therapeutics. The synthesis of Imatinib involves an amide coupling reaction between the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid core and an aminopyrimidine derivative.

The purity of this intermediate is critical, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[12] Patents for Imatinib synthesis often specify purity levels of >99% for the benzoic acid intermediate.[13]

Kinase_Inhibition cluster_pathway Cancer Cell Signaling cluster_inhibition Mechanism of Imatinib ATP ATP Kinase Tyrosine Kinase (e.g., Bcr-Abl) ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Imatinib Imatinib BlockedKinase Inactive Kinase Imatinib->BlockedKinase Competitively binds to ATP site NoReaction No Phosphorylation BlockedKinase->NoReaction

Sources

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" review of literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive review of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acids, with a primary focus on the extensively documented and commercially significant compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid . This molecule is a critical chemical intermediate, most notably in the synthesis of Imatinib, a foundational tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] This guide delves into its chemical properties, established synthesis protocols, and primary applications. We will also discuss the closely related 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , contextualizing its role and potential within the broader landscape of medicinal chemistry. The narrative emphasizes the causality behind synthetic choices and the structural importance of this scaffold in drug discovery.

Introduction: A Pivotal Building Block in Kinase Inhibition

The development of targeted therapies, particularly protein kinase inhibitors, has revolutionized modern oncology. Within this field, specific chemical scaffolds serve as indispensable building blocks for constructing complex active pharmaceutical ingredients (APIs). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No: 106261-48-7) has emerged as a preeminent example of such a key intermediate. Its structure uniquely combines a rigid benzoic acid core, which allows for amide bond formation, with a flexible and basic N-methylpiperazine moiety. This piperazine group is frequently incorporated into drug candidates to enhance aqueous solubility and bioavailability, crucial pharmacokinetic properties.[2]

The paramount importance of this compound is inextricably linked to its role in the synthesis of Imatinib.[1] Its structure constitutes a significant portion of the final drug molecule, making its efficient and high-purity synthesis a topic of considerable industrial and academic interest. This guide provides an authoritative overview of its synthesis, properties, and the logical framework for its application in drug development.

Chemical Structure and Nomenclature

The core structure consists of a benzoic acid substituted at the 4-position with a methyl group, which in turn is linked to the 1-position of a 4-methylpiperazine ring.

Caption: Figure 1: Chemical Structure of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.

Physicochemical Properties

A clear understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation. The properties of the primary methyl compound and its ethyl analog are summarized below.

Property4-(4-Methylpiperazin-1-ylmethyl)benzoic acidThis compound
CAS Number 106261-48-7[3]895519-97-8[2]
Molecular Formula C₁₃H₁₈N₂O₂[3]C₁₄H₂₀N₂O₂[2]
Molecular Weight 234.29 g/mol [3]248.32 g/mol [2]
Appearance White to off-white crystalline powder[1]Not specified (presumed solid)
Boiling Point 377.2 °C at 760 mmHg390.3 °C (Predicted)[2]
Density 1.175 g/cm³1.144 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water; soluble in organic solvents.[4]Not specified
Storage Store in a cool, ventilated place.[1]2-8°C, sealed, dry.[2]

Synthesis and Manufacturing Protocols

The synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is well-established, with several routes optimized for scalability and purity. The choice of pathway often depends on the cost and availability of starting materials. A common and efficient approach involves the nucleophilic substitution of a benzylic halide with N-methylpiperazine.

Key Synthesis Pathway: Nucleophilic Substitution

This method is widely employed due to its straightforward nature and high yields. The dihydrochloride salt is often the targeted product to improve handling and solubility in subsequent steps.[1]

G start 4-(Chloromethyl)benzoic acid + N-Methylpiperazine conditions Solvent (e.g., DMF, Acetonitrile) Acid Scavenger (e.g., NaHCO₃, NaOH) Heat (30-50°C) start->conditions 1. Reaction intermediate Crude Reaction Mixture (Contains product, salts, excess amine) conditions->intermediate purification Purification Step (e.g., Nanofiltration) intermediate->purification 2. Separation hcl Introduction of HCl gas purification->hcl 3. Salt Formation filtration Centrifugal Filtration & Drying hcl->filtration product Final Product: 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride filtration->product 4. Isolation

Caption: Figure 2: Generalized workflow for the synthesis of the dihydrochloride salt.

Detailed Protocol (Exemplary):

  • Reaction Setup: In a suitable reactor, charge 4-(chloromethyl)benzoic acid, N-methylpiperazine (1-5 molar equivalents), an acid scavenger like sodium bicarbonate or sodium hydroxide, and a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5]

  • Reaction Execution: Heat the mixture to a controlled temperature (e.g., 30-50°C) and stir for 1.5-2 hours until the reaction is complete, as monitored by a suitable technique like HPLC.[5]

  • Workup and Purification: Cool the reaction mixture to room temperature. A modern approach involves using nanofiltration to remove unreacted N-methylpiperazine, the acid scavenger, and resulting salts.[5] This is an environmentally friendly method that avoids large-volume extractions.

  • Salt Formation and Isolation: Pass hydrogen chloride gas through the concentrated, purified solution. This causes the desired 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride to precipitate as a white solid.[5]

  • Final Step: Collect the solid product by centrifugal filtration and dry it under a vacuum. This method can achieve high purity (>99.8%) and yields (>95%).[5]

Alternative Synthesis: Reductive Amination

An alternative, efficient in situ synthesis involves the direct reductive alkylation of 1-methylpiperazine with a benzoic acid derivative. This pathway can achieve very high yields (95-99%) and is readily scalable.[6] This method highlights the versatility of modern synthetic organic chemistry in creating key intermediates.

Biological Activity and Core Applications

The primary and most significant application of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is its role as a key precursor in the industrial synthesis of Imatinib (marketed as Gleevec).[1]

G A 4-(4-Methylpiperazin-1-ylmethyl) benzoic acid B Amide Bond Formation (Coupling Reaction) A->B Key Intermediate C Imatinib (Tyrosine Kinase Inhibitor API) B->C Final Synthesis Step D Treatment of CML & GIST C->D Therapeutic Application

Caption: Figure 3: Role as a key intermediate in the synthesis and application of Imatinib.

Imatinib functions by inhibiting the Bcr-Abl tyrosine kinase, the abnormal protein that drives the proliferation of cancer cells in chronic myeloid leukemia.[1] The 4-(4-methylpiperazin-1-ylmethyl)benzoyl group from the intermediate is a critical pharmacophoric element of the final drug, responsible for key interactions with the target protein and for providing favorable pharmacokinetic properties.

The ethyl analog, this compound, serves a similar purpose as a versatile starting material for other pharmaceutical compounds, particularly in the development of novel kinase inhibitors for treating cancer and inflammatory diseases.[2] The piperazine ring is a common feature in molecules designed to target the central nervous system, suggesting its potential utility in neuroscience drug discovery.[2]

While not directly reported for this specific molecule, related benzoic acid and piperazine derivatives have been investigated for a range of other biological activities, including anti-infective and antimicrobial properties.[7][8][9] This suggests that the core scaffold is amenable to derivatization for exploring a wider range of therapeutic applications.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid are not widely published, we can infer its value from the broader principles of medicinal chemistry:

  • The Benzoic Acid Moiety: This group provides a crucial handle for synthetic elaboration, most commonly through the formation of an amide bond. This is a stable and predictable linkage used to connect this fragment to other parts of a target molecule.

  • The Piperazine Ring: This is a classic "privileged scaffold" in drug discovery. Its inclusion often improves a compound's pharmacokinetic profile by:

    • Increasing Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility.

    • Improving Permeability: The ring can help balance the lipophilicity of a molecule, aiding its passage across biological membranes.

  • The N-Alkyl Group (Methyl vs. Ethyl): The small alkyl group (methyl or ethyl) on the distal nitrogen of the piperazine ring can subtly modulate properties. It prevents the formation of a secondary amine, which could be a site for unwanted metabolism or off-target activity. Changing from methyl to ethyl can influence potency, selectivity, or metabolic stability, and is a common strategy in lead optimization.

Safety and Handling

As a chemical intermediate, proper handling is essential. The GHS classification for the methyl analog indicates potential hazards.[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

Conclusion

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid stands as a testament to the critical role of chemical intermediates in modern medicine. Its well-defined synthesis and established importance in the production of Imatinib secure its place as a high-value compound in pharmaceutical manufacturing. The structural motifs it contains—the reactive carboxylic acid and the pharmacokinetically favorable piperazine ring—make it and its analogs, such as the ethyl derivative, valuable scaffolds for the ongoing discovery and development of new therapeutic agents. This guide has provided a consolidated overview of its properties, synthesis, and application, offering a foundational resource for professionals in the field of drug development.

References

  • (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [Source Not Available].
  • (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. [Source Not Available].
  • (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. [Source Not Available].
  • (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Source Not Available].
  • (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. PubChem.
  • (2025). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7. ChemicalBook.
  • (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem.
  • (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate.
  • (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | FM136767. Biosynth.
  • (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • (2009). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate.
  • (n.d.). This compound. ChemicalBook.
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  • (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.

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Methodological & Application

Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, a substituted piperazine derivative of potential interest in pharmaceutical research and drug development. The protocol details a robust nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and 1-ethylpiperazine. While direct literature for this specific ethyl-analog is sparse, the methodology is adapted from well-established and extensively documented procedures for the synthesis of its close structural analog, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the manufacture of the anticancer drug Imatinib.[1][2][3] This guide emphasizes safety, mechanistic understanding, and procedural detail to ensure reproducibility and high purity of the final product.

Introduction and Mechanistic Rationale

The synthesis of piperazine-containing benzoic acid derivatives is a cornerstone in medicinal chemistry, providing scaffolds for a wide array of pharmacologically active agents.[4] The target molecule, this compound, is constructed via a nucleophilic substitution reaction. This class of reaction is fundamental, yet the specifics of the substrate—a benzylic chloride—introduce important mechanistic considerations.

Reaction Scheme:

Reaction scheme showing 4-(chloromethyl)benzoic acid reacting with 1-ethylpiperazine in the presence of a base and solvent to yield this compound and a salt byproduct.

Mechanistic Discussion:

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic benzylic carbon of 4-(chloromethyl)benzoic acid. Benzylic halides are particularly reactive due to the ability of the adjacent aromatic ring to stabilize the transition state.[5] The reaction can exhibit characteristics of both SN1 and SN2 pathways.[6][7]

  • SN2 Pathway: The reaction is likely to be predominantly SN2, involving a backside attack by the amine nucleophile, displacing the chloride ion in a single concerted step. The use of a polar aprotic solvent and a good nucleophile (the secondary amine of piperazine) favors this mechanism.

  • SN1 Contribution: The resonance stabilization of the potential benzylic carbocation intermediate means an SN1 pathway cannot be entirely discounted, especially if reaction conditions were to favor ionization (e.g., highly polar protic solvents).[5][7]

A non-nucleophilic base, such as potassium carbonate, is essential. It neutralizes the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the nitrogen atoms of 1-ethylpiperazine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierPurity
4-(Chloromethyl)benzoic acidC₈H₇ClO₂170.59TCI>98.0%
1-EthylpiperazineC₆H₁₄N₂114.19Sigma-Aldrich98%
Potassium Carbonate (Anhydrous)K₂CO₃138.21Fisher Scientific≥99%
Acetonitrile (MeCN), AnhydrousC₂H₃N41.05Thermo Fisher≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
Deionized Water (DI H₂O)H₂O18.02In-houseN/A
1 M Hydrochloric Acid (HCl)HCl36.46LabChemN/A
1 M Sodium Hydroxide (NaOH)NaOH40.00J.T. BakerN/A
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and heating mantle with temperature controller

  • Digital thermometer

  • Separatory funnel (500 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance (± 0.001 g)

  • pH meter or pH indicator strips

Safety Precautions and Hazard Management

This protocol must be performed in a well-ventilated fume hood by trained personnel.

  • 4-(Chloromethyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage.[8][9][10][11] It may also cause respiratory irritation. Handle with extreme care.

  • 1-Ethylpiperazine: Flammable liquid. Causes skin irritation and serious eye damage.[12] Harmful if swallowed.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

  • Chemical-resistant safety goggles and a face shield.

  • Neoprene or nitrile gloves (double-gloving recommended).

  • Flame-resistant lab coat.

  • Ensure an eyewash station and safety shower are immediately accessible.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a glass stopper.

  • Place the flask in a heating mantle on a magnetic stirrer.

  • Under a gentle stream of nitrogen, add 4-(chloromethyl)benzoic acid (10.0 g, 58.6 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (16.2 g, 117.2 mmol, 2.0 eq). Rationale: A 2-fold excess of base ensures complete neutralization of the generated HCl and helps drive the reaction to completion.

  • Add 100 mL of anhydrous acetonitrile to the flask. Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering.

Step 2: Reagent Addition and Reaction
  • In a separate beaker, weigh 1-ethylpiperazine (8.04 g, 70.4 mmol, 1.2 eq). Rationale: A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 4-(chloromethyl)benzoic acid.

  • Slowly add the 1-ethylpiperazine to the stirring suspension in the reaction flask at room temperature using a syringe or dropping funnel over 5-10 minutes.

  • Once the addition is complete, heat the reaction mixture to 60 °C.

  • Maintain stirring at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol with 0.5% triethylamine). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Product Isolation
  • Once the reaction is complete (disappearance of the starting material by TLC), cool the mixture to room temperature.

  • Filter the solid inorganic salts (K₂CO₃ and KCl) using a Büchner funnel and wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Combine the filtrate and transfer it to a round-bottom flask. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting crude residue is an off-white solid. Dissolve this solid in 100 mL of deionized water. The product should dissolve, possibly requiring gentle warming.

  • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers. Rationale: This wash removes unreacted 1-ethylpiperazine and other organic-soluble side products.

  • Cool the aqueous layer in an ice bath. Slowly adjust the pH to ~6.5-7.0 by dropwise addition of 1 M HCl. The product is zwitterionic and has its lowest water solubility at its isoelectric point. Rationale: Careful pH adjustment is critical. Adding too much acid will form the highly soluble hydrochloride salt, preventing precipitation.

  • A white precipitate of the desired product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold ethyl acetate (20 mL) to aid in drying.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 11-13 g (80-90%).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the ethyl group (a triplet and quartet), the piperazine ring protons, the benzylic methylene bridge (-CH₂-), and the aromatic protons of the benzoic acid ring.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (249.16 g/mol ).

  • Melting Point (MP): A sharp melting point is indicative of high purity.

  • Purity by HPLC: Purity should be assessed by High-Performance Liquid Chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final product characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep Reaction Setup: - Assemble Glassware - Add 4-(chloromethyl)benzoic acid - Add K2CO3 & MeCN add_reagent Add 1-Ethylpiperazine prep->add_reagent N2 Atmosphere heat Heat to 60°C (4-6 hours) add_reagent->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete filter_salts Filter Inorganic Salts monitor->filter_salts Reaction Complete evaporate Evaporate Solvent filter_salts->evaporate dissolve_h2o Dissolve in H2O evaporate->dissolve_h2o wash_etoac Wash with EtOAc dissolve_h2o->wash_etoac precipitate Precipitate Product (Adjust pH to ~7) wash_etoac->precipitate isolate Isolate by Filtration precipitate->isolate dry Dry Under Vacuum isolate->dry product Final Product: This compound dry->product analysis Characterization: - NMR - Mass Spec - HPLC - Melting Point product->analysis

Caption: Workflow for the synthesis of this compound.

References

  • Vertex AI Search. (n.d.). Understanding the Properties and Synthesis of 1-Ethylpiperazine.
  • AK Scientific, Inc. (n.d.). 4-(Chloromethyl)benzoic acid Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 5308-25-8: 1-Ethylpiperazine.
  • ChemicalBook. (2023). 1-Ethylpiperazine Chemical Properties, Uses, Production.
  • Sigma-Aldrich. (n.d.). 1-Ethylpiperazine 98%.
  • ECHEMI. (n.d.). 4-(Chloromethyl)benzoic acid SDS, 1642-81-5 Safety Data Sheets.
  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor.
  • TCI Deutschland GmbH. (n.d.). 4-(Chloromethyl)benzoic Acid.
  • PubChem. (n.d.). 4-(Chloromethyl)benzoic acid.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-(Chloromethyl)benzoic acid.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Henan Tianfu Chemical Co.,Ltd. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • BenchChem. (2025). The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.

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Purification of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid by Recrystallization: A Protocol for Overcoming Zwitterionic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the purification of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid, a heterocyclic compound of interest to pharmaceutical and drug development professionals. Due to its zwitterionic nature—possessing both a basic piperazine moiety and an acidic carboxylic acid group—this molecule presents unique purification challenges, including variable solubility and a tendency to trap impurities. This document outlines a robust recrystallization protocol based on pH modulation in an aqueous system. The causality behind each step is explained, from solvent selection to impurity removal and final product characterization. The protocol is designed to be a self-validating system, yielding a high-purity crystalline product suitable for downstream applications.

Introduction: The Purification Challenge

This compound is a derivative of piperazine and benzoic acid. While specific data for the ethyl derivative is sparse, its close structural analog, 4-(4-methyl piperazin-1-ylmethyl)benzoic acid, is a well-documented key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The purification of these molecules is critical, as the purity of the final active pharmaceutical ingredient (API) is paramount.

The primary challenge in purifying this compound lies in its zwitterionic character. At its isoelectric point (pI), the molecule has a net-zero charge, which typically leads to low solubility in both aqueous and non-polar organic solvents.[4] However, by manipulating the pH, the molecule can be converted into a soluble salt (cationic at low pH, anionic at high pH), a principle we will leverage for effective purification.

Likely impurities from its synthesis—typically involving the reaction of N-ethylpiperazine with a 4-(halomethyl)benzoic acid derivative—include unreacted starting materials and side-products.[2] A successful recrystallization must effectively separate the target compound from these contaminants.

Physicochemical Properties and Rationale

Understanding the molecule's properties is key to designing the purification strategy. Although detailed experimental data for the ethyl analog is not widely published, we can infer its properties from the well-characterized methyl analog and fundamental chemical principles.

Property4-(4-Methyl piperazin-1-ylmethyl)benzoic acid4-(4-Ethyl piperazin-1-ylmethyl)benzoic acid (Predicted)Rationale / Implication for Recrystallization
CAS Number 106261-48-7[5]N/AServes as a reference for a closely related structure.
Molecular Formula C₁₃H₁₈N₂O₂[1]C₁₄H₂₀N₂O₂The additional ethyl group increases molecular weight and lipophilicity.
Appearance White crystalline powder[1][5]White to off-white crystalline solidThe crude product may be discolored due to impurities.
Water Solubility Slightly soluble in water[3][5]Slightly soluble, likely minimal at its isoelectric point.Solubility is highly pH-dependent. The zwitterionic form is poorly soluble, but salt forms (hydrochloride, sodium salt) are expected to be much more soluble, especially in hot water.[2]
Zwitterionic Nature Contains basic piperazine and acidic carboxyl groups.Contains basic piperazine and acidic carboxyl groups.This is the most critical property. Purification will involve converting the zwitterion to a soluble salt for dissolution and then reverting to the insoluble zwitterion for crystallization.[4]

The Principle: pH-Modulated Recrystallization

Standard recrystallization relies on the differential solubility of a compound in a solvent at varying temperatures.[6][7] For zwitterionic compounds like this compound, we can introduce pH as a powerful second variable.

The strategy is as follows:

  • Acidic Dissolution: The crude material is dissolved in hot water under acidic conditions (e.g., using HCl). This protonates the highly basic piperazine nitrogen, forming a soluble hydrochloride salt. Most organic, non-basic impurities will remain less soluble.

  • Hot Filtration: Any insoluble impurities (e.g., particulate matter, some side-products) are removed by filtering the hot solution.[7]

  • Controlled Crystallization: The hot, clear filtrate is then slowly neutralized with a base (e.g., NaOH or NH₄OH). As the pH approaches the molecule's isoelectric point, the carboxylic acid is deprotonated and the piperazine nitrogen is neutralized, reforming the zwitterion. Due to its low solubility, the pure zwitterion crystallizes out of the solution.

  • Isolation: The purified crystals are collected by filtration, leaving behind water-soluble impurities and any impurities that remain soluble at the isoelectric point.

This method is highly selective and often more effective than traditional organic solvent recrystallization for such molecules.[8]

Experimental Protocol

This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Reagents:

  • Crude this compound (~10 g)

  • Deionized Water

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Activated Carbon (decolorizing charcoal), optional

  • Celatom® or filter aid, optional

  • pH indicator strips or a calibrated pH meter

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Spatulas and glass stirring rods

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals inside a certified fume hood.

  • Avoid inhalation of dust from the crude or purified material.

Step-by-Step Methodology:

Step 1: Dissolution in Acidic Medium

  • Place 10.0 g of the crude material into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 150 mL of deionized water. The compound will likely form a slurry.

  • Begin stirring and gently heat the mixture to approximately 70-80°C.

  • Slowly add 2 M HCl dropwise to the warm slurry. The solid will begin to dissolve as the soluble hydrochloride salt forms.

  • Continue adding acid until all the solid has dissolved and the solution is clear. Check the pH to ensure it is acidic (pH 1-2). Avoid a large excess of acid. Note the volume of acid added.

Step 2: Decolorization and Hot Filtration (Optional)

  • This step is necessary if the solution is highly colored.

  • Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

  • Add a small amount (approx. 0.5 g) of activated carbon to the hot solution.[7]

  • Gently reheat the solution to boiling for 5-10 minutes with continued stirring.

  • Set up a hot filtration apparatus (e.g., a pre-heated Büchner or gravity funnel with fluted filter paper). Pre-heating prevents premature crystallization in the funnel.

  • Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities.[6] Collect the clear filtrate in a clean Erlenmeyer flask.

Step 3: Crystallization via pH Adjustment

  • Gently reheat the clear filtrate to ~80°C with stirring.

  • Slowly add 2 M NaOH or NH₄OH dropwise to the hot, stirred solution. A precipitate (the purified product) will begin to form as the pH rises.

  • Monitor the pH of the solution periodically. Continue adding the base until the pH reaches approximately 6-7, which is expected to be near the isoelectric point.[4] The rate of precipitation should maximize in this range.

  • Once precipitation is complete, stop adding the base.

Step 4: Cooling and Crystal Maturation

  • Turn off the heat and allow the flask to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the yield of the crystalline product.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with filter paper over a clean vacuum flask.

  • Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

  • Pour the cold slurry into the funnel and apply vacuum to collect the crystals.

  • Wash the collected crystalline cake with two portions of cold deionized water (2 x 20 mL) to remove any residual soluble impurities.

  • Continue to pull air through the cake for 15-20 minutes to partially dry the crystals.

Step 6: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass or drying dish.

  • Dry the purified product to a constant weight in a vacuum oven at 50-60°C.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude Zwitterionic Product Slurry Add H₂O, Heat (70-80°C) Crude->Slurry Acidification Add 2M HCl (dropwise) to pH 1-2 Slurry->Acidification Hot_Solution Hot, Acidic Solution (Soluble HCl Salt) Acidification->Hot_Solution Hot_Filtration Hot Gravity Filtration (Removes Insolubles) Hot_Solution->Hot_Filtration Clear_Filtrate Clear, Hot Filtrate Hot_Filtration->Clear_Filtrate Neutralization Add 2M NaOH (dropwise) to pH 6-7 Clear_Filtrate->Neutralization Cooling Slow Cool to RT, then Ice Bath Neutralization->Cooling Slurry_Pure Cold Slurry of Pure Crystals Cooling->Slurry_Pure Isolation Vacuum Filtration & Cold H₂O Wash Slurry_Pure->Isolation Drying Vacuum Oven Drying (50-60°C) Isolation->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: Workflow for the pH-modulated recrystallization of the target compound.

Purity Assessment of the Final Product

To validate the success of the purification, the following analytical techniques are recommended:

TechniqueParameterExpected Result for Pure Compound
Melting Point Melting Temperature RangeA sharp melting point range (e.g., within 1-2°C). Impurities typically depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC) Peak Purity / Area %A single major peak with >99% purity. Absence or significant reduction of impurity peaks present in the crude material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Chemical Shifts and IntegrationA clean spectrum with sharp peaks corresponding to the protons of the molecule. Disappearance of signals attributable to impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is too supersaturated, or the melting point of the compound is lower than the crystallization temperature. This is a known issue with some piperazine derivatives.[9]Re-heat the mixture to dissolve the oil, add a small amount of additional hot water to reduce saturation, and allow it to cool even more slowly. Vigorous stirring during neutralization can also help promote crystallization over oiling.
Low or No Crystal Formation After Cooling Too much solvent (water) was used. The pH is not at the isoelectric point (point of minimum solubility).Re-heat the solution to reduce the volume by evaporation. Re-check and finely adjust the pH to find the point of maximum precipitation. Try scratching the inside of the flask with a glass rod to induce nucleation.
Low Recovery Yield The product has significant solubility in water even at low temperatures. The pH was not optimized. Premature crystallization during hot filtration.Ensure the final slurry is thoroughly chilled in an ice bath. Minimize the volume of wash solvent used. Ensure all equipment for hot filtration is adequately pre-heated.
Product is Still Colored The activated carbon treatment was insufficient or omitted.Repeat the recrystallization process, ensuring an adequate amount of activated carbon is used and the solution is boiled for a sufficient time.[7]

Conclusion

The purification of this compound is effectively achieved through a well-controlled, pH-modulated aqueous recrystallization. By exploiting the compound's zwitterionic nature, this protocol allows for the selective isolation of the pure product from common process-related impurities. This method is scalable, relies on readily available reagents, and provides a robust foundation for producing high-purity material essential for research and pharmaceutical development.

References

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
  • Royal Society of Chemistry. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics.
  • Google Patents. (1966). Purification of benzoic acid. US3235588A.
  • Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.
  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid.
  • PubMed. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • Autechaux. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • ResearchGate. (2020). How to desalt zwitterions?
  • ElectronicsAndBooks. (n.d.). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • ACS Publications. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.

Sources

Topic: Analytical Methods for the Comprehensive Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of the small molecule, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. In pharmaceutical development, the unambiguous confirmation of a molecule's structure, purity, and physicochemical properties is a non-negotiable prerequisite for advancing a candidate. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each technique, empowering researchers to make informed decisions. The methods described herein, including NMR, MS, FTIR, HPLC, and Thermal Analysis, form a self-validating framework for establishing the identity and quality of this compound.

Foundational Characterization: Structure and Physicochemical Properties

Before embarking on functional or advanced studies, establishing the fundamental identity of the compound is paramount. This begins with a review of its basic properties and a multi-pronged spectroscopic approach to confirm its molecular structure.

Core Compound Properties

A summary of the key identifiers and computed properties for this compound is presented below. This data serves as the theoretical baseline against which experimental results will be compared.

PropertyValueSource
IUPAC Name 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid
CAS Number 106261-49-8 (related free base)
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Monoisotopic Mass 248.152478 Da

(Note: Data is based on the chemical structure and may vary slightly between different salt forms.)

Workflow for Compound Characterization

The analytical strategy employs a suite of orthogonal techniques to build a complete profile of the molecule. Each method provides a unique piece of the puzzle, and together they create a high-confidence characterization package.

G cluster_techniques Analytical Techniques Compound {this compound | Identity & Structure | Purity & Impurities | Thermal Properties} NMR NMR Spectroscopy (¹H, ¹³C) Compound:f0->NMR Connectivity MS Mass Spectrometry (ESI-HRMS) Compound:f0->MS Molecular Formula FTIR FTIR Spectroscopy Compound:f0->FTIR Functional Groups HPLC RP-HPLC-UV Compound:f1->HPLC Quantification Thermal Thermal Analysis (DSC, TGA) Compound:f2->Thermal Phase Transitions

Caption: Orthogonal analytical workflow for complete compound characterization.

Structural Elucidation: Confirming Molecular Identity

The following spectroscopic techniques are essential for confirming that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic compounds, providing unambiguous evidence of the carbon-hydrogen framework.[1][2][3] ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon backbone. For a molecule of this complexity, 2D NMR experiments (like COSY and HSQC) can be invaluable for assigning complex spin systems but are beyond the scope of this initial characterization guide.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for molecules with both aromatic and aliphatic protons and exchangeable protons (like the carboxylic acid proton).

  • Instrumentation: Use a ≥400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to encompass a range of -1 to 13 ppm.

    • Perform 16 to 64 scans for adequate signal-to-noise.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width from 0 to 220 ppm.

    • A higher number of scans (≥1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Interpretation:

    • ¹H NMR: Expect to see signals for the aromatic protons on the benzoic acid ring (two doublets), the benzylic -CH₂- protons (a singlet), the piperazine ring protons (complex multiplets), and the ethyl group protons (a quartet and a triplet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the piperazine carbons, and the ethyl group carbons.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[4] High-resolution instruments (like TOF or Orbitrap) can measure mass with enough accuracy (typically <5 ppm) to confirm the elemental composition, providing strong evidence for the molecular formula.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be readily protonated.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the molecule.

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquisition:

    • Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 500.

    • Use an internal calibrant (lock mass) to ensure high mass accuracy.[6]

  • Data Interpretation: The primary ion observed should be [M+H]⁺. Compare the experimentally measured accurate mass to the theoretical exact mass of C₁₄H₂₁N₂O₂⁺ (249.1598). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[7][8][9] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. This method serves as a quick confirmation that the key expected functional groups are present.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrumentation: Any modern FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Interpretation: The spectrum should be compared against a reference or interpreted by identifying characteristic absorption bands.[10][11]

    • ~3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid group.

    • ~2970-2800 cm⁻¹: Aliphatic C-H stretches from the ethyl and piperazine groups.

    • ~1680-1710 cm⁻¹: Strong C=O stretch from the carboxylic acid dimer.

    • ~1610, 1495 cm⁻¹: C=C stretches within the aromatic ring.

    • ~1300-1100 cm⁻¹: C-N stretching vibrations.

Purity and Impurity Profiling

Confirming the purity of a drug substance is a critical regulatory requirement.[12] Reversed-phase HPLC is the workhorse of the pharmaceutical industry for this task.[13][14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC separates compounds based on their hydrophobicity.[15] A nonpolar stationary phase (like C18) is used with a polar mobile phase. By running a gradient (i.e., increasing the percentage of organic solvent over time), compounds with a wide range of polarities can be effectively separated and quantified.[16] UV detection is suitable for this molecule due to the presence of the aromatic chromophore.

Protocol: RP-HPLC Purity Analysis

  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1.0 mg/mL.

    • Prepare the working sample solution by diluting the stock to ~0.5 mg/mL.

  • Instrumentation and Conditions:

    • System: An HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 5 µm particle size.[17] A good starting point is a Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min (for 4.6 mm i.d. column).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or the λmax determined by PDA scan.

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • The purity is typically reported as the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Any peaks other than the main peak are considered impurities and should be reported.

HPLC Method Development Logic

The development of a robust HPLC method is a systematic process. The goal is to achieve good resolution between the main peak and all potential impurities with acceptable peak shape and run time.

G A 1. Define Goal (Purity Assay) B 2. Select Column & Mobile Phase (C18, ACN/H₂O w/ Acid) A->B Physicochemical Properties C 3. Initial Gradient Run (Broad Scope, 5-95%) B->C Standard Practice D 4. Optimize Gradient (Adjust slope for resolution) C->D Review Chromatogram E 5. Fine-Tune Parameters (Temp, Flow Rate) D->E Improve Peak Shape F 6. Method Validation (Specificity, Linearity, etc.) E->F Finalize Method

Caption: Logical flow for developing a robust RP-HPLC purity method.

Thermal and Physicochemical Stability

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which can impact its stability, solubility, and manufacturability.[18][19]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled.[20] It is used to determine the melting point, which is a key indicator of purity for a crystalline solid. A sharp, high-energy endotherm is characteristic of a pure crystalline material. It can also reveal polymorphisms, which are different crystalline forms of the same compound.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Instrumentation: A calibrated DSC instrument.

  • Acquisition:

    • Equilibrate the sample at ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in a sample's mass as a function of temperature. It is highly effective for quantifying the amount of residual solvents or water (hydration) in a sample and determining its thermal decomposition temperature.[19][20]

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Acquisition:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant nitrogen purge gas flow.

  • Data Analysis: Analyze the resulting mass vs. temperature curve. Mass loss at temperatures below ~120 °C typically corresponds to volatile solvents or water. Mass loss at higher temperatures indicates thermal decomposition.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • TSI Journals. (2023, August 29). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Kwan, E. E., & Huang, S. G. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate.
  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Request PDF. (n.d.). Method development approaches for small-molecule analytes.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • AZoNetwork. (2026, January 8). New Technique Improves Mass Spectrometry for Precise Molecular Analysis.

Sources

Application Notes: "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" — A Strategic Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors, certain structural motifs consistently emerge as critical for achieving desired pharmacological profiles. The piperazine ring is a preeminent example of such a scaffold, prized for its ability to impart aqueous solubility, act as a versatile linker, and establish crucial interactions with biological targets.[1][2] The N-substituted piperazinylmethyl benzoic acid framework, in particular, has become a cornerstone in the design of numerous clinically significant drugs.

While its close analog, 4-(4-methyl piperazin-1-ylmethyl)benzoic acid, is famously recognized as a key intermediate in the synthesis of the revolutionary anti-cancer drug Imatinib, the ethyl variant—4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid —represents a strategic evolution of this scaffold. This application note will detail the synthesis and utility of this ethyl analog, a pivotal building block for developing next-generation kinase inhibitors, often designed to overcome challenges such as acquired drug resistance. Investigations have shown that modifying the terminal alkyl group on the piperazine, for instance from methyl to ethyl, can refine the inhibitor's potency and selectivity profile, sometimes offering improved activity against resistant mutant kinases.

Physicochemical Properties

Understanding the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step synthesis. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 895519-97-8[3][4]
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.33 g/mol [3]
Appearance White to off-white crystalline powderAssumed from analogs
Boiling Point 390.3 ± 32.0 °C (Predicted)
Density 1.144 ± 0.06 g/cm³ (Predicted)
Storage 2-8°C, sealed, dry[3]
Solubility Soluble in organic solvents like DMF, DMSO; sparingly soluble in waterInferred
The Strategic Role in Drug Design: Beyond a Simple Linker

The this compound moiety is more than a passive scaffold; it is an active contributor to the pharmacodynamics and pharmacokinetics of the final drug molecule. Its incorporation is a deliberate design choice aimed at optimizing the therapeutic candidate.

Key Functions:

  • Enhanced Solubility and Bioavailability: The piperazine ring, containing a basic nitrogen atom, is typically protonated at physiological pH. This positive charge significantly enhances the aqueous solubility of the parent molecule, which is often a large, hydrophobic kinase inhibitor. This is crucial for oral bioavailability and effective drug delivery.

  • Target Engagement: The terminal ethyl-piperazine group often extends into the solvent-exposed region of a kinase's ATP-binding pocket. It can form favorable electrostatic or hydrogen-bond interactions with charged or polar amino acid residues, thereby anchoring the inhibitor and contributing to its overall binding affinity and potency.

  • Overcoming Resistance: In the development of next-generation inhibitors, subtle structural modifications are key. Replacing a methyl group with an ethyl group can alter the conformational dynamics and steric profile of the drug. This seemingly minor change can be sufficient to disrupt resistance mechanisms, such as those caused by "gatekeeper" mutations (e.g., T315I in BCR-ABL), which sterically block the binding of older-generation inhibitors.

  • Vector for Further Modification: The piperazine nitrogen provides a reactive handle for further chemical elaboration, allowing for the attachment of other functional groups to fine-tune the molecule's properties.

G cluster_0 Typical Kinase Inhibitor Structure cluster_1 Binding Pocket Interaction A Hinge-Binding Motif (e.g., Aminopyrimidine) B Linker Core (Amide Bond) A->B Covalent Link D Kinase Hinge Region A->D H-Bonds C Solubilizing Tail (4-(4-Ethylpiperazin-1-ylmethyl)phenyl) B->C Covalent Link E Hydrophobic Pocket B->E van der Waals F Solvent-Exposed Region (Polar Residues) C->F Ionic/H-Bonds

General structure of a kinase inhibitor featuring the ethylpiperazine tail.

Synthetic Pathways and Protocols

The synthesis involving this compound can be logically divided into two phases: the preparation of the intermediate itself and its subsequent use in building the final active pharmaceutical ingredient (API).

Part A: Synthesis of the Intermediate

There are two primary, industrially viable routes to synthesize the title compound.

  • Nucleophilic Substitution: This is the most direct approach, involving the reaction of a commercially available 4-(halomethyl)benzoic acid derivative with N-ethylpiperazine. An inorganic base is used to scavenge the resulting hydrohalic acid.

  • Reductive Amination: This method involves the condensation of 4-formylbenzoic acid with N-ethylpiperazine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

G cluster_1 Route 1: Nucleophilic Substitution cluster_2 Route 2: Reductive Amination A 4-(Chloromethyl)benzoic acid C Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B N-Ethylpiperazine B->C D This compound C->D E 4-Formylbenzoic acid G NaBH(OAc)₃ Solvent (e.g., DCE) E->G F N-Ethylpiperazine F->G H This compound G->H start Start dissolve 1. Dissolve Intermediate (Acid), Amine Core & HATU in anhydrous DMF start->dissolve add_base 2. Add DIPEA dropwise at 0°C dissolve->add_base react 3. Stir at Room Temperature (Monitor by LC-MS) add_base->react quench 4. Quench with Water & Dilute with Ethyl Acetate react->quench extract 5. Aqueous Work-up (Wash with aq. NaHCO₃, Brine) quench->extract purify 6. Dry, Concentrate & Purify via Chromatography extract->purify end Final Product (Kinase Inhibitor) purify->end

Sources

Application Notes: The Strategic Use of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, certain chemical scaffolds have emerged as "privileged structures" due to their consistent ability to impart favorable pharmacological properties. The piperazine ring is a preeminent example of such a scaffold.[1][2][3]

The strategic incorporation of a piperazine moiety, particularly as part of a side chain, can significantly enhance a drug candidate's profile.[3] Its basic nitrogen atoms are often protonated under physiological conditions, which can improve aqueous solubility and bioavailability.[1] Furthermore, the piperazine group frequently serves as a versatile linker that correctly orients other key pharmacophoric elements for optimal interaction within the ATP-binding pocket of a target kinase.[1] A landmark example is Imatinib (Gleevec), a revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia (CML), where a methylpiperazine group is crucial for its efficacy and pharmacokinetic properties.[3][4]

This guide focuses on 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , a key building block analogous to the one used in Imatinib. We will provide detailed protocols for its application in the synthesis of a potent kinase inhibitor and the subsequent in vitro evaluation of the synthesized compound's activity.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental for reaction design and optimization.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
CAS Number 895519-97-8[5]
Boiling Point (Predicted) 390.3 ± 32.0 °C[5]
Density (Predicted) 1.144 ± 0.06 g/cm³[5]
Appearance Solid-

Synthetic Application: Amide Coupling to Form a Kinase Inhibitor

The most common and critical application of this compound is in forming a stable amide bond with an amine-containing core structure. The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[6] Therefore, the carboxylic acid must first be "activated." Modern peptide coupling reagents are highly efficient for this purpose.[7][8]

This protocol details the synthesis of an Imatinib-analogue using an amide coupling reaction, a method frequently employed in medicinal chemistry.[9]

Protocol 1: Synthesis of an Imatinib-Analogue via HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, the core amine fragment of Imatinib.

Reaction Principle: The coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid, forming a highly reactive intermediate that readily reacts with the primary amine of the core fragment to yield the desired amide product.[7][9] The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.

Materials and Reagents:

  • This compound

  • N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the core amine fragment, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), to the solution.

  • Add HATU (1.1 eq) to the stirring mixture.

  • Finally, add DIPEA (2.5 eq) dropwise. The reaction mixture may change color.

  • Reaction Execution: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x). This step removes unreacted acid and acidic byproducts.

  • Wash the organic layer with brine (1x) to remove residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Dichloromethane/Methanol) to isolate the pure kinase inhibitor.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification start Dissolve Acid (1.0 eq) and Amine (1.0 eq) in Anhydrous DMF add_hatu Add HATU (1.1 eq) start->add_hatu add_dipea Add DIPEA (2.5 eq) add_hatu->add_dipea stir Stir at Room Temp (4-12h) add_dipea->stir tlc Monitor by TLC stir->tlc quench Quench with EtOAc Wash with NaHCO₃ & Brine tlc->quench dry Dry (MgSO₄) & Concentrate quench->dry purify Purify via Column Chromatography dry->purify product Pure Kinase Inhibitor purify->product

Synthetic Workflow for Amide Coupling

Biological Evaluation: In Vitro Kinase Inhibition Assay

After successful synthesis and purification, the next critical step is to determine the compound's biological activity. An in vitro kinase assay is the standard method to measure how potently a compound inhibits its target kinase.[10] Luminescence-based assays, such as Promega's Kinase-Glo®, are widely used for their high sensitivity and suitability for high-throughput screening.[11]

Protocol 2: Luminescence-Based In Vitro Kinase Assay for IC₅₀ Determination

Assay Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. The kinase transfers phosphate from ATP to a substrate, depleting the ATP pool. A detection reagent is then added that contains luciferase and luciferin, which generates a luminescent signal proportional to the ATP concentration. Low kinase activity (i.e., high inhibition) results in less ATP consumption and therefore a high luminescent signal.[11][12]

Materials and Reagents:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., BCR-ABL)

  • Specific peptide substrate for the kinase

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[10]

  • 100% DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

  • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup:

    • Add diluted inhibitor compounds to the appropriate wells of the assay plate.

    • Include a "no inhibitor" control (DMSO vehicle only) for 0% inhibition (max signal).

    • Include a "no enzyme" control for 100% inhibition (min signal).[13]

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in kinase assay buffer and add it to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Kₘ) for the specific kinase to accurately assess ATP-competitive inhibitors.[10] Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction time is within the linear range of the assay.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the ATP detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_prep 1. Plate Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection & Analysis dilute Prepare Inhibitor Serial Dilutions plate Add Inhibitor/DMSO to Assay Plate dilute->plate enzyme Add Kinase/Substrate Mix plate->enzyme initiate Initiate with ATP Solution enzyme->initiate incubate Incubate at 30°C (e.g., 60 min) initiate->incubate detect_reagent Add Luminescence Detection Reagent incubate->detect_reagent read Measure Luminescence detect_reagent->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze result IC₅₀ Value analyze->result

In Vitro Kinase Inhibition Assay Workflow

Biological Context: Targeting the BCR-ABL Signaling Pathway

The inhibitor synthesized in Protocol 1 is an analogue of Imatinib, a drug that specifically targets the BCR-ABL tyrosine kinase.[4] This aberrant fusion protein, caused by a chromosomal translocation, is constitutively active and drives the uncontrolled proliferation of white blood cells in Chronic Myeloid Leukemia (CML).[14] Understanding this pathway is crucial for interpreting the inhibitor's mechanism of action.

The synthesized inhibitor acts as an ATP-competitive inhibitor. It binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates.[4] This blockade effectively shuts down the pro-survival and proliferative signals, leading to apoptosis in cancer cells.

G Simplified BCR-ABL Signaling Pathway cluster_upstream Upstream Driver cluster_kinase_activity Kinase Activity cluster_downstream Downstream Effects bcr_abl BCR-ABL Fusion Protein atp_binding ATP Binding & Substrate Phosphorylation bcr_abl->atp_binding Constitutively Active downstream Activation of Downstream Pathways (e.g., RAS, STAT5) atp_binding->downstream proliferation Increased Cell Proliferation downstream->proliferation apoptosis Decreased Apoptosis downstream->apoptosis inhibitor Synthesized Inhibitor (e.g., Imatinib-Analogue) inhibitor->atp_binding BLOCKS

BCR-ABL Pathway and Site of Inhibition

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its structure provides a robust scaffold for synthesizing targeted kinase inhibitors, conferring advantageous properties such as solubility and potent target engagement. The straightforward application in well-established synthetic methodologies, like amide coupling, allows for its efficient incorporation into complex drug candidates. The protocols outlined in this guide provide a comprehensive framework for researchers to utilize this key intermediate in the synthesis and subsequent biological evaluation of novel kinase inhibitors, facilitating the discovery of next-generation targeted therapies.

References

  • Africa Commons. (n.d.). Flow Chemistry Synthesis of Imatinib and Analogues.
  • Özdemir, Z., Gündüz, M. G., & Ceylan, M. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • Noel, J. B., et al. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chen, C., et al. (2014). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications.
  • Patil, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BMG LABTECH. (2020). Kinase assays.
  • MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.

Sources

Application Note: 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid as a Versatile Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of pathologies, including cancers, infectious diseases, and neurological disorders.[1][2][3] Its prevalence is due to the unique physicochemical properties it imparts, such as improved aqueous solubility and the ability to serve as a versatile synthetic handle for molecular elaboration.[1] A prominent example of its success is found in the structure of Imatinib, a groundbreaking tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[4][5] The 4-((4-methylpiperazin-1-yl)methyl)benzoic acid moiety is a critical component of Imatinib, responsible for key interactions with the BCR-Abl kinase.[5]

This application note focuses on 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid (CAS 895519-97-8), an ethyl analog of the Imatinib precursor. We posit that this compound is a highly valuable, yet underexplored, building block for the next generation of kinase inhibitors. The substitution of a methyl with an ethyl group offers a subtle but potentially significant modification to alter a drug candidate's selectivity profile, metabolic stability, and binding kinetics. This guide provides a comprehensive overview of the compound's rationale for use, detailed synthesis protocols, and a strategic workflow for its application in a kinase inhibitor discovery campaign.

Rationale for Use in Kinase Inhibitor Design

The structure of this compound is ideally suited for creating Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain. Each component of the molecule serves a distinct and critical function:

  • Benzoic Acid Moiety: This group is the primary synthetic handle. It allows for the straightforward formation of an amide bond with various amine-containing fragments (e.g., substituted anilines), which are essential for targeting the "hinge region" of the kinase active site.

  • Benzyl-Piperazine Linker: This unit provides optimal spacing and conformational flexibility, allowing the molecule to span from the hinge region to the allosteric pocket created by the DFG-out conformation.

  • N-Ethylpiperazine Group: The terminal piperazine is basic and will be protonated at physiological pH, significantly enhancing the aqueous solubility of the final compound—a common challenge in drug development. The ethyl group, compared to the methyl in the Imatinib precursor, can provide new van der Waals interactions within the binding pocket or alter the molecule's metabolic profile, potentially reducing off-target effects or improving pharmacokinetic properties.[6]

Physicochemical Properties
PropertyValueReference
CAS Number 895519-97-8[6]
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.32 g/mol [6]
Predicted Boiling Point 390.3 ± 32.0 °C[6]
Predicted Density 1.144 ± 0.06 g/cm³[6]
Storage Conditions 2-8°C, sealed, dry[6]

Synthesis and Characterization Protocol

The synthesis of the title compound is not reported in detail in peer-reviewed literature but can be reliably achieved via a two-step process starting from commercially available p-toluic acid. The protocols described below are based on well-established reactions for analogous compounds.[7][8]

Synthesis Workflow

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Final Step A p-Toluic Acid B 4-(Bromomethyl)benzoic Acid A->B NBS, Benzoyl Peroxide Chlorobenzene, Reflux D This compound B->D DMF, K₂CO₃ C N-Ethylpiperazine C->D E Purification & Characterization D->E Recrystallization, HPLC, NMR, MS

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of 4-(Bromomethyl)benzoic Acid

Causality: This reaction proceeds via a free-radical mechanism. Benzoyl peroxide acts as a radical initiator, which abstracts a hydrogen from N-bromosuccinimide (NBS). The resulting bromine radical then selectively abstracts a benzylic hydrogen from p-toluic acid, which is the most labile proton. The subsequent reaction with Br₂ (formed in situ from NBS) yields the desired product. Chlorobenzene is used as a high-boiling, inert solvent.[7]

  • Reagents & Materials:

    • p-Toluic acid (4-methylbenzoic acid)

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (handle with care)

    • Chlorobenzene

    • Hexane

    • Ethyl acetate

    • 100 mL round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

  • Procedure:

    • To a 100 mL round-bottomed flask, add p-toluic acid (e.g., 3.0 g), NBS (1.1 equivalents), and a catalytic amount of benzoyl peroxide (e.g., 0.25 g).[7]

    • Add chlorobenzene (30 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC.

    • After completion, cool the flask to room temperature, then further cool in an ice bath to precipitate the product and the succinimide byproduct.[7]

    • Filter the solids via suction filtration and wash the filter cake with cold hexane (3 x 15 mL) to remove residual chlorobenzene and non-polar impurities.[7]

    • Transfer the crude solid to a beaker and add deionized water (75 mL) to dissolve the succinimide. Stir thoroughly.

    • Filter the solid product again, washing with water (2 x 15 mL) and hexane (2 x 15 mL).[7]

    • Dry the product under vacuum. For higher purity, recrystallize the crude solid from a minimal amount of hot ethyl acetate.

Protocol 2: Synthesis of this compound

Causality: This is a standard SN2 nucleophilic substitution reaction. The secondary amine of N-ethylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid and displacing the bromide leaving group. A weak base like potassium carbonate is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the piperazine nucleophile.

  • Reagents & Materials:

    • 4-(Bromomethyl)benzoic acid (from Protocol 1)

    • N-Ethylpiperazine[9]

    • Potassium carbonate (K₂CO₃) or another suitable base

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in DMF in a round-bottomed flask.

    • Add potassium carbonate (2.5 equivalents) to the solution.

    • Add N-ethylpiperazine (1.2 equivalents) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 8-12 hours or until completion as monitored by TLC. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, the following analyses are essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (target >98%).

Application in a Kinase Inhibitor Discovery Workflow

This compound is an ideal starting scaffold for a fragment-based or library synthesis approach targeting protein kinases.

Target Pathway Context: Receptor Tyrosine Kinase (RTK) Signaling

Many cancers are driven by aberrant signaling from RTKs like BCR-Abl, c-KIT, and PDGF-R. Kinase inhibitors aim to block the ATP binding site, thereby preventing downstream signaling that leads to cell proliferation and survival.

G Ligand Growth Factor (e.g., PDGF) RTK Receptor Tyrosine Kinase (e.g., PDGF-R) Ligand->RTK Binds & Dimerizes P Autophosphorylation RTK->P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Promotes Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->P BLOCKS G Scaffold Scaffold 4-(4-Ethylpiperazin-1-ylmethyl) benzoic acid Library Library Synthesis (Amide Coupling with diverse anilines) Scaffold->Library Screen Biochemical Screen (e.g., ADP-Glo™ Assay vs. Kinase Panel) Library->Screen Hits Hit Identification (Potent Compounds) Screen->Hits CellAssay Cell-Based Assay (e.g., MTT on K562 cells) Hits->CellAssay Lead Lead Candidate (Potent & Cell-Permeable) CellAssay->Lead

Caption: Drug discovery workflow using the title compound.

Protocol 3: Focused Library Synthesis via Amide Coupling

Causality: The carboxylic acid of the scaffold can be activated to form a highly reactive intermediate (e.g., an acyl chloride or an active ester with coupling reagents like HATU/EDC). This intermediate readily reacts with the nucleophilic amine of a substituted aniline to form a stable amide bond, creating the final inhibitor candidate.

  • Procedure (General):

    • In a reaction vial, dissolve this compound (1 equivalent).

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) in a suitable solvent like DMF.

    • Stir for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired substituted aniline (1.0 equivalent).

    • Stir at room temperature for 4-16 hours.

    • Purify the product using preparative HPLC.

    • Confirm the structure and purity via LC-MS.

Protocol 4: In Vitro Kinase Inhibition Assay (Biochemical)

Causality: Assays like ADP-Glo™ measure the activity of a kinase by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. An effective inhibitor will block this reaction, resulting in a low ADP signal.

  • Procedure (General):

    • Prepare a serial dilution of the synthesized library compounds in DMSO.

    • In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a buffered solution.

    • Add the diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation

The output of the discovery workflow can be summarized to identify promising lead compounds.

Table 2: Hypothetical Screening Data

Compound IDAniline FragmentKinase A IC₅₀ (nM) (Biochemical)Kinase B IC₅₀ (nM) (Biochemical)K562 Cell IC₅₀ (µM) (Cell-Based)
LEAD-001 3-trifluoromethyl-4-chloro-aniline15>10,0000.5
LEAD-002 4-methoxy-aniline520850>50
LEAD-003 3-pyridyl-amine854,5002.1
  • Interpretation:

    • LEAD-001 is a highly promising hit. It is potent against Kinase A and highly selective (>600-fold) over Kinase B. Crucially, its biochemical potency translates well into a cellular context, indicating good cell permeability and on-target activity.

    • LEAD-002 is a weak, non-selective inhibitor and would be deprioritized.

    • LEAD-003 shows good potency and some selectivity. It is a viable backup candidate that could be optimized further.

Conclusion

This compound represents a strategic and highly valuable starting point for the discovery of novel kinase inhibitors. Its structure contains all the necessary components for developing potent, soluble, and cell-permeable drug candidates. The straightforward and robust synthesis, combined with its clear application in established drug discovery workflows, makes it an essential tool for researchers and scientists in oncology and other fields driven by kinase signaling. The ethyl modification provides a direct avenue for generating new intellectual property and developing compounds with differentiated pharmacological profiles compared to existing therapies.

References

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.).

Sources

Application Note: A Phased Approach to Characterizing "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a novel small molecule with limited characterization in the public domain. However, its core structure shares significant homology with 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a well-documented chemical intermediate used in the synthesis of Imatinib (Gleevec®).[1][2] Imatinib is a cornerstone of targeted cancer therapy, functioning as a potent inhibitor of the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML) and other kinases like c-KIT and PDGFR.[3][4][5]

This structural similarity provides a strong rationale for hypothesizing that this compound may also function as a kinase inhibitor. This application note, therefore, provides a comprehensive, phased workflow for researchers to systematically characterize the cellular activity of this compound. We will proceed under the hypothesis that the compound is a cell-permeable inhibitor of an oncogenic signaling pathway driven by a receptor tyrosine kinase (RTK).

Our approach is designed to be a self-validating system:

  • Phase 1: Phenotypic Screening: Establish the compound's impact on cell viability to determine a biologically active concentration range.

  • Phase 2: Target Engagement: Verify that the compound physically interacts with its intended protein target within the complex cellular environment.

  • Phase 3: Functional Validation: Confirm that target engagement translates into the intended modulation of downstream signaling pathways.

This guide will provide the causal logic behind experimental choices and detailed protocols to ensure robust and reproducible data generation.

Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, upon binding to extracellular ligands like growth factors, dimerize and autophosphorylate their intracellular kinase domains.[6][7] This phosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the PI3K/Akt and Ras/MAPK pathways, which drive cell proliferation, survival, and differentiation.[8] In many cancers, RTKs are overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.[6]

We hypothesize that this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of a dysregulated RTK and preventing the phosphorylation events necessary for signal propagation.

RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive RTK (Monomer) RTK_active RTK Dimer (Phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation ADP ADP RTK_active->ADP Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor 3. Recruitment Compound 4-(4-Ethylpiperazin-1-ylmethyl) benzoic acid Compound->RTK_active X Inhibition ATP ATP ATP->RTK_active Ras Ras Adaptor->Ras PI3K PI3K Adaptor->PI3K MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) MAPK_cascade->Proliferation 4. Signaling Cascade Akt->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Binding

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Preliminary Compound Handling and Preparation

Proper handling is critical for experimental consistency.

  • Solubilization: Based on the properties of its methyl analog and similar compounds, this compound is likely soluble in DMSO.[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Sonicate briefly if needed to ensure complete dissolution.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).

Phase 1: Cellular Viability and Cytotoxicity Screening

Rationale: The first step is to determine if the compound has any biological effect on whole cells and to identify a dose range for subsequent mechanistic assays. A cell viability assay measures the overall metabolic health of a cell population.[10] We will use an ATP-based luminescent assay, which is highly sensitive and reflects the number of metabolically active cells.[11][12]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[13]

Protocol 1: Cell Viability Assay
  • Cell Seeding:

    • Select a cancer cell line known to be dependent on an RTK signaling pathway (e.g., A549 lung cancer cells for EGFR, K562 CML cells for Bcr-Abl).

    • Trypsinize and count cells. Seed cells into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of the compound in culture medium from your DMSO stock. A common starting range is a 10-point, 3-fold serial dilution from 100 µM down to ~5 nM.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" wells (medium only, for background subtraction).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for 72 hours at 37°C, 5% CO₂. This duration allows for effects on cell proliferation to manifest.

  • Assay Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Example Data Presentation: Cell Viability
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
K5624-(4-Ethyl...)benzoic acid721.25
A5494-(4-Ethyl...)benzoic acid728.70
HEK2934-(4-Ethyl...)benzoic acid72> 50

Phase 2: Target Engagement Verification

Rationale: An observed decrease in cell viability may not be due to on-target inhibition. To build a strong case, it is crucial to demonstrate that the compound physically binds its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein against heat-induced denaturation.[15][16][17]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to generate a "melt curve" to find the optimal temperature for subsequent dose-response experiments.

  • Cell Culture and Treatment:

    • Culture a larger volume of your target cells (e.g., in T-75 flasks) to ~80% confluency.

    • Harvest the cells and resuspend them in fresh medium to a concentration of ~10-20 million cells/mL.

    • Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for compound treatment. Treat with the compound at a concentration well above the IC₅₀ (e.g., 10x IC₅₀) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated and vehicle cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler with a temperature gradient to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[15]

    • Immediately cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[16]

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Protein Detection (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Load equal amounts of total protein from each temperature point onto an SDS-PAGE gel for both vehicle and compound-treated samples.

    • Perform Western blotting using a primary antibody specific for the hypothesized target protein (e.g., anti-EGFR, anti-Abl).

    • Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).

    • For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both groups. A shift in the melt curve to the right for the compound-treated sample indicates target stabilization and therefore engagement.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detect 4. Detection & Analysis Cells Intact Cells Treat Treat with Vehicle or Compound Cells->Treat Heat Apply Temperature Gradient Treat->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Plot Plot Melt Curve WB->Plot

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Example Data Presentation: CETSA Melt Curve
Temperature (°C)Normalized Soluble Target (Vehicle)Normalized Soluble Target (10 µM Compound)
401.001.00
460.950.98
520.600.92
580.250.75
640.050.40
70<0.010.10

Phase 3: Functional Validation of Pathway Inhibition

Rationale: After confirming target engagement, the final step is to demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of downstream signaling. This is most directly measured by assessing the phosphorylation status of key effector proteins in the pathway.[18] Western blotting is the gold standard for this type of analysis.[19]

Protocol 3: Phospho-Protein Western Blot
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Serum-starve the cells overnight if the pathway of interest is activated by serum growth factors.

    • Pre-treat cells with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC₅₀) or vehicle for 2-4 hours.

    • If the pathway requires acute activation, stimulate the cells with a relevant ligand (e.g., 100 ng/mL EGF for 15 minutes) for all conditions except the unstimulated control.

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of proteins.[19]

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Membrane Transfer and Antibody Incubation:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[19][20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a key downstream protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate.

    • After imaging, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein levels.[21][22] Also, probe for a loading control like GAPDH or β-actin.

Example Data Presentation: Western Blot Analysis
Treatment ConditionLigand Stimp-Akt (Ser473) SignalTotal Akt Signal
Unstimulated-BaselineHigh
Vehicle (DMSO)+HighHigh
0.1 µM Compound+ModerateHigh
1.0 µM Compound+LowHigh
10 µM Compound+Very LowHigh

Data Interpretation and Next Steps

Successful completion of these three phases provides a robust, multi-faceted validation of this compound as a potential kinase inhibitor.

  • Phase 1 results establish a dose-dependent cytotoxic/cytostatic effect in a relevant cancer cell line.

  • Phase 2 results provide direct evidence that the compound engages its hypothesized protein target within the cell.

  • Phase 3 results confirm that this target engagement leads to the intended functional outcome of inhibiting downstream signaling.

With this foundational data, next steps could include kinase panel screening to determine selectivity, in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize potency and pharmacokinetic properties.

References

  • Wikipedia. (n.d.). Imatinib.
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  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?.
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  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization.
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  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. URL: [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. URL: [Link]
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  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • Bakhtiar, R., et al. (2007). Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture. Journal of Chromatography B, 856(1-2), 264-272. URL: [Link]
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Application Note & Protocols: A Tiered Approach to the In Vitro Biological Characterization of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Kinase-Targeted Investigation

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a novel small molecule whose biological activity is yet to be fully characterized. An analysis of its structure reveals a significant similarity to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a well-documented chemical intermediate used in the synthesis of Imatinib.[1] Imatinib is a cornerstone therapeutic in oncology, functioning as a potent inhibitor of multiple tyrosine kinases, including BCR-Abl, c-KIT, and PDGF-R. This structural analogy provides a strong, rational basis for hypothesizing that this compound may also possess activity as a kinase inhibitor.

This document outlines a comprehensive, tiered in vitro testing cascade designed to systematically evaluate this hypothesis. The strategy begins with broad, high-throughput primary screening to identify potential kinase targets, progresses to cell-based secondary assays to confirm on-target activity and functional effects, and concludes with a suite of essential in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays to build a preliminary drug-like properties profile.[2] This structured approach ensures a logical progression from initial hit identification to lead characterization, providing the critical data necessary for informed decision-making in an early-stage drug discovery program.[3][4]

Experimental Overview: A Multi-Tiered Screening Cascade

The proposed workflow is designed to efficiently filter and characterize the test compound. Each tier answers a critical set of questions, with progression to the next tier dependent on promising results from the previous one.

G cluster_0 Tier 1: Primary Screening & Hit ID cluster_1 Tier 2: Cellular Validation & Potency cluster_2 Tier 3: In Vitro ADME-Tox Profiling T1_Kinase Broad Panel Kinase Screen (Biochemical Assay) T1_Result Potent Activity? T1_Kinase->T1_Result T2_Viability Cell Proliferation Assay (Target-Relevant Cell Lines) T1_Result->T2_Viability Yes (Hits Identified) Stop1 Stop/Redesign T1_Result->Stop1 No T2_Result Cellular Potency? T2_Viability->T2_Result T3_ADME CYP450 Inhibition hERG Channel Blockade P-gp Substrate/Inhibitor Plasma Protein Binding T2_Result->T3_ADME Yes (Potent & Efficacious) Stop2 Stop/Redesign T2_Result->Stop2 No Lead Lead Candidate T3_ADME->Lead Favorable Profile

Figure 1: A tiered workflow for the in vitro characterization of the test compound.

Tier 1: Primary Biochemical Screening – Kinase Panel

Objective: To perform a broad screen against a panel of purified protein kinases to identify potential molecular targets and determine initial potency (IC₅₀).

Rationale: A biochemical assay using purified enzymes provides the most direct and quantitative method to assess the inhibitory potential of a compound against its target, free from the complexities of a cellular environment.[5] A fluorescence-based ADP-quantification assay is a common high-throughput screening (HTS) method due to its sensitivity and scalability.[6]

Protocol 1: Fluorescence-Based Kinase Inhibition Assay (ADP-Glo™ or equivalent)

This protocol measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.[6]

A. Materials:

  • Kinase Panel: A diverse panel of purified, recombinant human kinases.

  • Substrates: Kinase-specific peptide or protein substrates.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant (e.g., Triton X-100).[6]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: A known potent inhibitor for each kinase being tested (e.g., Staurosporine for broad inhibition).

  • ADP Detection Reagent: Commercial kit such as ADP-Glo™ (Promega).

  • Assay Plates: White, opaque, low-volume 384-well plates.

  • Plate Reader: Capable of measuring luminescence.

B. Assay Procedure:

  • Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells using an acoustic dispenser. Also, dispense DMSO vehicle for "maximum activity" controls and a positive control inhibitor for "0% activity" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the specific kinase and its corresponding substrate in kinase assay buffer. Add this mix (e.g., 5 µL) to all wells containing the dispensed compounds.

  • Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the compound to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer at a concentration close to its Kₘ for the specific kinase. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This reagent stops the kinase reaction by depleting the remaining ATP and contains the enzyme Ultra-Pure ADP-Glo™ Luciferase.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent (e.g., 10 µL), which contains luciferin, to convert the newly generated ADP into a luminescent signal.

  • Signal Measurement: Incubate for another 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_Max: Average signal from DMSO-only wells (0% inhibition).

    • Signal_Min: Average signal from positive control inhibitor wells (100% inhibition).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescriptionExample Value
IC₅₀ (µM) Concentration for 50% inhibition0.5 µM
Hill Slope Steepness of the dose-response curve1.1
Max Inhibition (%) Maximum observed inhibition98%

Tier 2: Secondary Cell-Based Assays

Objective: To confirm the activity of the compound in a physiologically relevant cellular context and assess its functional consequences.

Rationale: Cell-based assays are critical for validating hits from biochemical screens.[7] They confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response, such as inhibiting cell growth.[8][9]

Protocol 2: Cell Proliferation/Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.[10]

A. Materials:

  • Cell Lines: Select cancer cell lines where viability is known to be driven by the kinase target(s) identified in Tier 1. For example, if the compound inhibits BCR-Abl, use the K-562 chronic myelogenous leukemia cell line.[10]

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: A clinically relevant inhibitor for the chosen cell line (e.g., Imatinib for K-562).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Assay Plates: Sterile, white, clear-bottom 96-well cell culture plates.

  • Luminometer: Plate reader capable of measuring luminescence.

B. Assay Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and dilute the cells in culture medium to the desired density (e.g., 5,000 cells/well). Dispense 100 µL of the cell suspension into each well of the 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or DMSO vehicle control. The final DMSO concentration should not exceed 0.5%.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Signal Development: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

C. Data Analysis:

  • Calculate the percent viability for each concentration relative to the DMSO-treated control wells.

  • Plot the % Viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

ParameterDescriptionExample Value
GI₅₀ (µM) Concentration for 50% growth inhibition1.2 µM
TGI (µM) Total Growth Inhibition (cytostatic)5.8 µM
LC₅₀ (µM) Lethal Concentration 50% (cytotoxic)> 50 µM

Tier 3: In Vitro ADME-Tox Profiling

Objective: To assess key drug-like properties of the compound to identify potential liabilities early in the discovery process.

Rationale: Unfavorable ADME-Tox properties are a major cause of drug candidate failure. Early in vitro assessment of metabolic stability, cardiac safety, transporter interactions, and plasma protein binding is essential for prioritizing compounds with a higher probability of success.[11][12]

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of the compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions (DDIs).[13][14]

A. Materials:

  • Human Liver Microsomes (HLM): Pooled from multiple donors.

  • CYP Isoform-Specific Substrates: A cocktail of probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[15]

  • NADPH: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate.

  • Positive Control Inhibitors: Known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Reaction Buffer: Phosphate buffer (pH 7.4).

  • Acetonitrile with Internal Standard: For reaction quenching and sample analysis.

  • LC-MS/MS System: For quantifying the formation of substrate-specific metabolites.

B. Assay Procedure:

  • Incubation Setup: In a 96-well plate, add HLM, reaction buffer, and the test compound (at various concentrations) or a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add a mixture of the CYP-specific substrates and NADPH to start the reaction.

  • Reaction Incubation: Incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of each specific metabolite formed.

C. Data Analysis:

  • Determine the rate of metabolite formation at each inhibitor concentration.

  • Calculate the percent inhibition relative to the vehicle control.

  • Plot percent inhibition vs. inhibitor concentration and fit the data to determine the IC₅₀ value for each CYP isoform.

Protocol 4: hERG Channel Inhibition Assay (Thallium Flux)

Objective: To assess the potential for blockade of the hERG potassium channel, which can lead to QT prolongation and fatal cardiac arrhythmias.[16][17]

A. Materials:

  • hERG-expressing cells: A stable cell line (e.g., HEK293) expressing the hERG channel.

  • FluxOR™ Thallium Detection Kit (Thermo Fisher Scientific).

  • Assay Buffer & Stimulus Buffer: Provided with the kit.

  • Positive Control: A known hERG blocker (e.g., Astemizole or E-4031).[16][18]

  • Fluorescence Plate Reader: With kinetic read capability and injectors.

B. Assay Procedure:

  • Cell Plating: Plate hERG-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Load the cells with the FluxOR™ dye, which becomes fluorescent upon binding to thallium.

  • Compound Incubation: Add serial dilutions of the test compound and incubate.

  • Thallium Flux Measurement: Place the plate in the reader. Inject the stimulus buffer containing thallium and immediately begin measuring fluorescence kinetically. Open hERG channels allow thallium to enter the cells, increasing fluorescence.[18]

  • Data Analysis: Calculate the initial rate of fluorescence increase (the slope). Determine the percent inhibition of the thallium flux rate for each compound concentration relative to vehicle controls and calculate the IC₅₀.

Protocol 5: P-glycoprotein (P-gp/MDR1) Interaction Assay

Objective: To determine if the compound is a substrate or inhibitor of the P-gp efflux transporter, which affects drug absorption and distribution, particularly across the blood-brain barrier.[19][20][21]

A. Materials:

  • MDCK-MDR1 and MDCK-WT cells: Madin-Darby Canine Kidney cells, one line transfected to overexpress human P-gp (MDR1) and a wild-type parental line.[19]

  • Transwell® inserts: Cell culture inserts with a permeable membrane.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Probe Substrate: Digoxin or Quinidine (known P-gp substrates).[22]

  • Inhibitor Control: Verapamil or Elacridar (known P-gp inhibitors).[22]

  • LC-MS/MS System.

B. Assay Procedure (Bidirectional Transport):

  • Cell Monolayer Culture: Seed MDCK-MDR1 and MDCK-WT cells on Transwell® inserts and culture for 4-7 days to form polarized, tight monolayers. Verify monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

  • Transport Experiment:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.

  • Sampling: At various time points, take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

C. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀)

  • Calculate the Efflux Ratio (ER) : ER = Papp(B-to-A) / Papp(A-to-B)

  • Interpretation:

    • An ER > 2 in MDCK-MDR1 cells and ~1 in MDCK-WT cells suggests the compound is a P-gp substrate.

    • To test for inhibition, run the assay with a known probe substrate in the presence and absence of the test compound. A reduction in the probe's ER indicates inhibition.

Protocol 6: Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of the compound that binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.[23][24]

A. Materials:

  • Plasma: Human, rat, or mouse plasma.

  • Rapid Equilibrium Dialysis (RED) Device: (Thermo Fisher Scientific).[25]

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS/MS System.

B. Assay Procedure:

  • Preparation: Add plasma spiked with the test compound to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.[26]

  • Equilibration: Incubate the device at 37°C on a shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix effects for LC-MS/MS analysis. Quantify the compound concentration in both samples.

C. Data Analysis:

  • Calculate the Fraction Unbound (fu): fu = Concentration_Buffer / Concentration_Plasma

  • Calculate Percent Bound: % Bound = (1 - fu) * 100

Contextual Signaling Pathway

To understand the therapeutic implication of identifying a kinase inhibitor, it is useful to visualize a relevant signaling pathway. The MAPK/ERK pathway is a critical cascade downstream of many tyrosine kinases and is frequently dysregulated in cancer, controlling cell proliferation and survival.[6]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 GF Growth Factor GF->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Test Compound (Potential Inhibitor) Inhibitor->RTK

Figure 2: A simplified receptor tyrosine kinase signaling pathway.

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Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for an audience of trained researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a crucial speciality chemical, frequently employed as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a benzoic acid group and an ethylpiperazine moiety, makes it a versatile intermediate for introducing these functionalities into larger, more complex molecules. Notably, it is an analog of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a well-documented precursor in the synthesis of the renowned tyrosine kinase inhibitor, Imatinib. The ability to produce this compound on a larger scale with high purity and yield is therefore of significant interest to the pharmaceutical and chemical industries.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and reproducible protocol. The scientific rationale behind each step is explained to provide a deeper understanding of the process, ensuring both technical accuracy and practical applicability.

Chemical Profile:

ParameterValue
Compound Name This compound
CAS Number 895519-97-8
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in acidic aqueous solutions, sparingly soluble in water and common organic solvents

Synthetic Strategy and Mechanism

The most efficient and scalable synthetic route to this compound is a nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and N-ethylpiperazine. This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction and purification.

Reaction Mechanism:

The reaction proceeds via a classic SN2 mechanism. The secondary amine of N-ethylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. The bromide ion serves as the leaving group. A base, typically an inorganic carbonate like potassium carbonate, is used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-(bromomethyl)benzoic acid 4-(bromomethyl)benzoic acid Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 4-(bromomethyl)benzoic acid->Nucleophilic Substitution (SN2) N-ethylpiperazine N-ethylpiperazine N-ethylpiperazine->Nucleophilic Substitution (SN2) This compound This compound Nucleophilic Substitution (SN2)->this compound Potassium Bromide Potassium Bromide Nucleophilic Substitution (SN2)->Potassium Bromide Potassium Bicarbonate Potassium Bicarbonate Nucleophilic Substitution (SN2)->Potassium Bicarbonate

Figure 1: Logical flow of the synthetic process.

Detailed Scale-Up Protocol

This protocol is optimized for a laboratory scale of approximately 100g of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )QuantityMoles (mol)
4-(Bromomethyl)benzoic acid6232-88-8215.04100 g0.465
N-Ethylpiperazine5308-25-8114.1963.8 g (69.5 mL)0.559 (1.2 eq)
Potassium Carbonate (anhydrous)584-08-7138.21128.5 g0.930 (2.0 eq)
Acetonitrile75-05-841.052.0 L-
Deionized Water7732-18-518.02As needed-
2 M Hydrochloric Acid7647-01-036.46As needed-
2 M Sodium Hydroxide1310-73-240.00As needed-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser

  • Thermometer/temperature probe

  • Addition funnel

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-(bromomethyl)benzoic acid (100 g, 0.465 mol) and potassium carbonate (128.5 g, 0.930 mol).

  • Solvent Addition: Add 2.0 L of acetonitrile to the flask. Begin stirring to create a suspension.

  • Addition of N-Ethylpiperazine: In a separate beaker, dissolve N-ethylpiperazine (63.8 g, 0.559 mol) in 200 mL of acetonitrile. Transfer this solution to an addition funnel.

  • Controlled Addition: Add the N-ethylpiperazine solution dropwise to the stirred suspension over a period of 1-2 hours. An exothermic reaction may occur; maintain the internal temperature below 40 °C, using a water bath for cooling if necessary.

  • Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material, 4-(bromomethyl)benzoic acid, is complete.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Büchner funnel. Wash the filter cake with fresh acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrate and washes, and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 1 L of deionized water and stir until all solids are dissolved. The solution will be basic.

  • Acidification: Slowly add 2 M hydrochloric acid to the aqueous solution to adjust the pH to approximately 2. This will protonate the piperazine nitrogen and the carboxylate.

  • Purification (Optional): To remove any non-polar impurities, the acidic aqueous solution can be washed with ethyl acetate (2 x 500 mL). The product will remain in the aqueous layer.

  • Product Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of the product (approximately pH 6-7) by the slow addition of 2 M sodium hydroxide. The product will precipitate as a white solid.

  • Isolation and Washing: Cool the suspension in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 200 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 95-110 g (82-95% theoretical yield).

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Note: The following spectral data is predicted based on the chemical structure and data from analogous compounds. It should be verified by experimental analysis.

  • ¹H NMR (400 MHz, D₂O + DCl):

    • δ 8.05 (d, J = 8.2 Hz, 2H, Ar-H)

    • δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H)

    • δ 4.42 (s, 2H, Ar-CH₂)

    • δ 3.20-3.80 (m, 10H, piperazine-H and -CH₂CH₃)

    • δ 1.32 (t, J = 7.2 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (100 MHz, D₂O + DCl):

    • δ 171.8 (C=O)

    • δ 142.5, 132.0, 130.8, 130.2 (Ar-C)

    • δ 60.5 (Ar-CH₂)

    • δ 52.8, 51.0, 48.8 (piperazine-C and -CH₂CH₃)

    • δ 9.5 (-CH₂CH₃)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₄H₂₁N₂O₂⁺ [M+H]⁺: 249.1598

    • Found: 249.1601

  • HPLC Purity: >98% (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% TFA, Detection: 254 nm)

G cluster_synthesis Synthesis and Purification cluster_analysis Analytical Validation cluster_final Final Product Crude_Product Crude Product NMR NMR (¹H, ¹³C) (Structural Confirmation) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight Verification) Crude_Product->MS HPLC HPLC (Purity Assessment) Crude_Product->HPLC Final_Product Pure this compound HPLC->Final_Product Purity > 98%

Figure 2: Workflow for analytical validation of the final product.

Safety and Handling

  • 4-(Bromomethyl)benzoic acid: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • N-Ethylpiperazine: Flammable liquid and vapor. Corrosive, causing skin irritation and serious eye damage. Handle in a fume hood away from ignition sources.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a well-ventilated fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation. Avoid generating dust.

  • Hydrochloric Acid and Sodium Hydroxide (2M solutions): Corrosive. Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An emergency shower and eyewash station should be readily accessible.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction- Confirm reaction completion with TLC/HPLC before work-up.- Ensure the quality of starting materials.
Product loss during work-up- Carefully adjust the pH to the isoelectric point for maximal precipitation.- Minimize the volume of cold water used for washing the final product.
Impure Product Presence of unreacted starting materials- Increase reaction time or temperature slightly.- Ensure the stoichiometry of reagents is correct.
Inefficient removal of salts- Thoroughly wash the final product with cold deionized water.
Reaction does not start or is sluggish Low reaction temperature- Ensure the reaction mixture reaches and maintains a gentle reflux.
Poor quality of reagents- Use fresh, anhydrous potassium carbonate and pure starting materials.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, this important intermediate can be produced in high yield and purity, facilitating its use in pharmaceutical research and development.

References

  • Zimmermann, J. et al. Potent and selective inhibitors of the ABL-kinase: Phenylamino-pyrimidine (PAPs) derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • PubChem Compound Summary for CID 5339243, this compound.
  • Synthesis of Imatinib Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. Organic Process Research & Development. [Link]

Application Notes & Protocols: Advanced Derivatization Techniques for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Scaffold

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a versatile scaffold of significant interest to medicinal chemists and drug development professionals. Its structure is a composite of three key pharmacophoric elements:

  • A Benzoic Acid Moiety: A classic carboxylic acid group that serves as a highly versatile synthetic handle for forming amide or ester linkages, enabling the exploration of a vast chemical space to modulate target binding and physicochemical properties.[1]

  • A Piperazine Ring: Recognized as a "privileged scaffold" in drug discovery, the piperazine moiety often imparts favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability.[2][3] Its nitrogen atoms can act as hydrogen bond acceptors and allow for fine-tuning of the molecule's pKa.[2]

  • An N-Ethyl Group: This terminal alkyl group on the piperazine ring contributes to the lipophilicity and can be involved in crucial hydrophobic interactions within a biological target's binding pocket.

This guide provides an in-depth exploration of robust derivatization techniques for this scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and the strategic rationale behind methodological choices. The protocols are designed to be self-validating, providing researchers with the tools to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies.

Core Derivatization Strategies: A Workflow Overview

The derivatization of the this compound scaffold can be strategically approached by targeting its three main components: the carboxylic acid, the piperazine ring, and the aromatic core.

G cluster_0 Carboxylic Acid Modification cluster_1 Piperazine Ring Modification cluster_2 Aromatic Core Functionalization scaffold This compound (Core Scaffold) amidation Amide Formation (Amidation) scaffold->amidation R-NH2 esterification Ester Formation (Esterification) scaffold->esterification R-OH, H+ n_dealkylation N-De-ethylation & Re-alkylation (Analogue Synthesis) scaffold->n_dealkylation Advanced Strategy suzuki C-C Bond Formation (Suzuki Coupling) scaffold->suzuki Requires Halogenated Precursor

Caption: High-level overview of derivatization pathways.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for derivatization, commonly targeted for creating libraries of amides and esters.

Amide Bond Formation (Amidation)

Amidation is a cornerstone of medicinal chemistry, creating stable linkages that are central to the structure of many drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated".[4] We present two robust protocols using modern and classical coupling reagents.

Rationale & Expertise: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and efficacy, even with challenging substrates like electron-deficient benzoic acids or sterically hindered amines.[5][6] It functions by forming a highly reactive HOBt-ester intermediate.

G start 1. Starting Materials - Benzoic Acid Derivative (1.0 eq) - Anhydrous Solvent (DMF/DCM) - DIPEA (3.0 eq) pre_activation 2. Pre-activation - Add HATU (1.1 eq) - Stir at RT for 15-20 min start->pre_activation Formation of activated ester coupling 3. Amine Addition - Add Amine (1.1 eq) - Stir at RT for 1-4 hours pre_activation->coupling Nucleophilic attack monitoring 4. Reaction Monitoring - TLC or LC-MS coupling->monitoring workup 5. Work-up & Purification - Aqueous Quench - Extraction - Chromatography monitoring->workup

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 2 minutes.[6]

  • Add HATU (1.1 equivalents) to the mixture in one portion. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[6]

  • Add the desired primary or secondary amine (1.1 equivalents) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale & Expertise: This is a classic and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[5] The resulting byproduct, a water-soluble urea, is easily removed during aqueous workup.[5] 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization if chiral amines are used.[5]

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or Dichloromethane (DCM) (approx. 0.2 M).

  • Add the desired amine (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.[6]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equivalents), followed by portion-wise addition of EDC·HCl (1.2 equivalents), ensuring the internal temperature remains below 5 °C.[6]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.[5][6]

Parameter HATU Coupling EDC/HOBt Coupling
Reaction Time 1-4 Hours12-24 Hours
Typical Yield 80-95%65-92%[6]
Substrate Scope Excellent, including hindered substratesGood, may be slower for hindered substrates
Cost HigherLower
Byproduct Removal ChromatographyAqueous Wash + Chromatography
Ester Formation (Esterification)

Ester derivatives are valuable for probing interactions with different pockets in a biological target and for creating potential prodrugs.

Rationale & Expertise: This is the most direct method for esterification, relying on an acid catalyst (typically H₂SO₄) and a large excess of the alcohol, which serves as both reactant and solvent. The reaction is an equilibrium process.[7] To achieve high yields, the equilibrium must be shifted towards the products by removing water as it forms, in accordance with Le Châtelier's Principle.[7] This can be done using a Dean-Stark apparatus or by using a large excess of the alcohol.[7]

G start 1. Reactants - Benzoic Acid Derivative - Excess Alcohol (Solvent) - Acid Catalyst (H₂SO₄) reflux 2. Reaction - Heat to reflux - Remove H₂O (Dean-Stark) start->reflux equilibrium Shift Equilibrium (Le Châtelier's Principle) reflux->equilibrium workup 3. Work-up - Neutralize Acid - Remove Excess Alcohol - Extract & Purify reflux->workup

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid belongs to a chemical class frequently utilized as a core scaffold in the synthesis of potent kinase inhibitors. Its structural similarity to intermediates used in the development of clinically significant therapeutics, such as Imatinib, suggests a probable mechanism of action centered on the inhibition of specific protein kinases. Notably, derivatives incorporating the (4-ethylpiperazin-1-yl)methyl moiety have demonstrated potent inhibitory activity against BCR-ABL kinase, a key driver of Chronic Myeloid Leukemia (CML).[1] This document provides a comprehensive, tiered strategy for the preclinical evaluation of this compound (hereinafter referred to as 'Compound X'), designed to rigorously assess its therapeutic potential as an anti-cancer agent, with a primary focus on CML.

Our experimental design is rooted in a logical progression from foundational biochemical assays to complex in vivo models. This approach ensures that each phase of testing is built upon a solid foundation of data, optimizing resource allocation and providing clear go/no-go decision points. The protocols herein are designed to be self-validating, incorporating necessary controls and statistical rigor to ensure data integrity and reproducibility.[2][3]

Phase 1: In Vitro Target Validation and Cellular Activity

The initial phase of efficacy testing is designed to confirm the hypothesized mechanism of action and to determine the compound's potency and selectivity in a controlled, cell-free and cell-based environment.

Kinase Inhibition Profiling

Expertise & Experience: Before proceeding to cellular and in vivo studies, it is crucial to understand the compound's kinase selectivity profile. A broad kinase screen will identify the primary target(s) and potential off-target effects, which is critical for predicting both efficacy and potential toxicity.[4] A focused assay on BCR-ABL is prioritized based on structural chemical intelligence.

Protocol 1: In Vitro Kinase Inhibition Assay (BCR-ABL Focus)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against wild-type and mutant (e.g., T315I) BCR-ABL kinase.

  • Materials:

    • Recombinant human ABL1 kinase (wild-type and T315I mutant).

    • ATP.

    • Kinase substrate (e.g., a biotinylated peptide).

    • Compound X (dissolved in DMSO).

    • Positive control inhibitor (e.g., Ponatinib).[1]

    • Kinase assay buffer.

    • Detection reagents (e.g., luminescence-based or fluorescence-based).

  • Methodology:

    • Prepare a serial dilution of Compound X in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and Compound X (or control) to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a suitable detection method.

    • Plot the percentage of kinase inhibition against the logarithm of Compound X concentration.

    • Calculate the IC50 value using a non-linear regression model.

Data Presentation: Kinase Inhibition Profile

Kinase TargetCompound X IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL (Wild-Type)Experimental ValueReference Value
BCR-ABL (T315I Mutant)Experimental ValueReference Value
Other Kinase 1Experimental ValueReference Value
Other Kinase 2Experimental ValueReference Value
Cellular Proliferation and Viability Assays

Trustworthiness: Demonstrating that in vitro kinase inhibition translates to anti-proliferative effects in cancer cells is a critical validation step.[4] We will utilize a well-established CML cell line known to be dependent on BCR-ABL signaling.

Protocol 2: Cell Proliferation Assay (MTT/XTT)

  • Objective: To assess the effect of Compound X on the proliferation and viability of the K-562 human CML cell line.[1]

  • Materials:

    • K-562 cells.

    • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Compound X (dissolved in DMSO).

    • Positive control (e.g., Imatinib).

    • MTT or XTT reagent.

    • Solubilization buffer.

  • Methodology:

    • Seed K-562 cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of Compound X or control for 72 hours.

    • Add MTT or XTT reagent and incubate for 2-4 hours.

    • Add solubilization buffer and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Data Presentation: Anti-proliferative Activity

Cell LineCompound X GI50 (µM)Imatinib GI50 (µM)
K-562 (CML)Experimental ValueReference Value
Non-target Cell Line 1Experimental ValueReference Value
Non-target Cell Line 2Experimental ValueReference Value

Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

A compound's efficacy is intrinsically linked to its ability to reach the target tissue at a sufficient concentration and for an adequate duration.[1][5][6][7] PK/PD studies are essential for bridging the gap between in vitro potency and in vivo efficacy.[8]

In Vivo Pharmacokinetic Profiling

Expertise & Experience: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is fundamental for designing an effective dosing regimen for subsequent efficacy studies.[5][7]

Protocol 3: Murine Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters of Compound X in mice following intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Administer a single dose of Compound X to mice via IV and PO routes.

    • Collect blood samples at multiple time points post-administration.

    • Process blood to plasma and analyze the concentration of Compound X using LC-MS/MS.

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Data Presentation: Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg)ValueValue
Cmax (ng/mL)ValueValue
Tmax (h)ValueValue
AUC (ng*h/mL)ValueValue
Half-life (h)ValueValue
Bioavailability (%)N/AValue
In Vivo Pharmacodynamic (Target Engagement) Assay

Trustworthiness: This protocol validates that Compound X can inhibit its target in a living organism, providing a crucial link between drug exposure and biological effect.

Protocol 4: In Vivo Target Inhibition in a Xenograft Model

  • Objective: To assess the inhibition of BCR-ABL phosphorylation in a K-562 xenograft model following treatment with Compound X.

  • Methodology:

    • Establish K-562 tumor xenografts in immunocompromised mice.[9]

    • Once tumors reach a specified size, administer a single dose of Compound X.

    • Euthanize cohorts of mice at various time points post-dosing.

    • Excise tumors and prepare protein lysates.

    • Analyze the phosphorylation status of BCR-ABL and its downstream effectors (e.g., CrkL) using Western blotting or ELISA.

    • Correlate the level of target inhibition with the plasma concentration of Compound X.

Phase 3: In Vivo Efficacy Studies

The culmination of the preclinical evaluation is the assessment of Compound X's anti-tumor efficacy in a relevant animal model.

Xenograft Efficacy Study

Authoritative Grounding: The use of human cancer cell line-derived xenograft (CDX) models is a standard and well-accepted approach for the preclinical evaluation of anti-cancer agents.[9][10][11]

Protocol 5: K-562 Xenograft Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of Compound X in a murine K-562 xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).

  • Methodology:

    • Subcutaneously implant K-562 cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a mean volume of approximately 100-150 mm³.

    • Randomize mice into treatment groups (e.g., vehicle control, Compound X low dose, Compound X high dose, positive control).

    • Administer treatment according to a predetermined schedule based on PK/PD data.

    • Measure tumor volume and body weight bi-weekly.[12]

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • Calculate Tumor Growth Inhibition (TGI).

Data Presentation: In Vivo Efficacy

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X% TGI
Vehicle Control-Value0
Compound X (Low Dose)ValueValueValue
Compound X (High Dose)ValueValueValue
Positive ControlValueValueValue

Statistical Considerations

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between groups will be determined using appropriate tests, such as t-tests or ANOVA, with a p-value of <0.05 considered significant.[2][13][14] The number of animals per group in in vivo studies should be determined by a power analysis to ensure sufficient statistical power to detect a meaningful treatment effect.

Visualizations

Experimental Workflow for Efficacy Evaluation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: PK/PD Assessment cluster_2 Phase 3: In Vivo Efficacy A Kinase Panel Screening (Broad & BCR-ABL Focus) B Cell Proliferation Assay (K-562 CML Cell Line) A->B IC50 < Threshold? C Murine Pharmacokinetics (IV & PO) B->C GI50 < Threshold? D In Vivo Target Engagement (Xenograft Model) C->D Determine Dosing Regimen E K-562 Xenograft Model Tumor Growth Inhibition D->E Target Inhibition Confirmed? GO Go/No-Go Decision E->GO

Caption: Tiered approach for evaluating Compound X efficacy.

Hypothesized Signaling Pathway Inhibition

G CompoundX Compound X BCR_ABL BCR-ABL (Constitutively Active Kinase) CompoundX->BCR_ABL Inhibition Substrate Downstream Substrates (e.g., CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction

Caption: Proposed mechanism of Compound X in CML cells.

References

  • The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. (n.d.). Vertex AI Search.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed Central.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Pharmacokinetic/pharmacodynamic studies in drug product development. (2002). PubMed.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Source.
  • In Vivo Oncology Models for Drug Discovery. (2023). Source.
  • Statistical Analysis in Preclinical Biomedical Research. (n.d.). ResearchGate.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.
  • Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. (2022). Source.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Statistical analysis in study plans of pre-clinical safety studies. (2024). Pharmabiz.com.
  • Cancer Models. (n.d.). Charles River Laboratories.
  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. (2013). PubMed Central.
  • In vivo Efficacy Testing. (n.d.). Creative Animodel.
  • Efficacy Models. (n.d.). Creative Biolabs.
  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Source.
  • Statistical Considerations for Preclinical Studies. (n.d.). PubMed Central.
  • Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. (n.d.). PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • The role of a statistician in drug development: Pre-clinical studies. (2017). IDEAS ESRs.
  • Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes. (n.d.). PubMed.
  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. (n.d.). ScienceOpen.
  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Users: The query specified the synthesis of "4-(4-Ethyl piperazin-1-ylmethyl)benzoic acid". However, our comprehensive review of scientific literature and patents indicates that the widely synthesized, commercially significant compound, primarily used as a key intermediate in the manufacturing of the anticancer drug Imatinib, is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid [1]. This guide will therefore focus on the synthesis of this methyl analogue, assuming a typographical error in the original query. Should your research specifically require the ethyl variant, the principles and troubleshooting steps outlined here will still provide a valuable foundational methodology.

Overview of Synthetic Strategies

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the chemical reasoning behind them. The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is predominantly achieved via two robust and scalable pathways. Understanding the fundamentals of each will empower you to troubleshoot effectively.

  • Nucleophilic Substitution: This is the most common industrial approach. It involves the reaction of a benzoic acid derivative with a leaving group at the benzylic position (e.g., 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid) with 1-methylpiperazine. The reaction is a straightforward SN2 displacement where the secondary amine of the piperazine acts as the nucleophile.

  • Reductive Amination: This elegant method involves the reaction of 4-formylbenzoic acid with 1-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. This pathway is often favored for its high efficiency and mild reaction conditions, aligning well with green chemistry principles[2][3].

Below, we address the most common issues encountered during these syntheses in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Issues in Nucleophilic Substitution

Question 1: My reaction yield is poor and inconsistent when using 4-(chloromethyl)benzoic acid and 1-methylpiperazine. What factors should I investigate?

Low yield in this SN2 reaction is typically traced back to suboptimal reaction conditions that fail to drive the reaction to completion or that promote side reactions.

Answer:

Your primary investigation should focus on four key parameters: the base, the solvent, the temperature, and the potential for side reactions.

  • Choice of Base and Solvent: The base is crucial for neutralizing the HCl or HBr formed during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile. The solvent must be appropriate to dissolve the reactants and facilitate the reaction. High yields (>95%) have been reported using various combinations.[4]

    • Inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) are commonly used and are cost-effective.

    • Solvent selection is critical. Aprotic polar solvents like DMF and acetonitrile can accelerate SN2 reactions. Protic solvents like methanol and even water have also been used successfully, often at slightly higher temperatures.

  • Reaction Temperature: The reaction temperature directly influences the rate. While room temperature can be sufficient, gentle heating (30-60°C) is often employed to ensure a reasonable reaction time (1-2 hours)[4][5]. Excessive heat can lead to impurity formation.

  • Impurity Formation: The most significant side product is often a quaternary ammonium salt, formed by the desired product reacting with another molecule of 4-(chloromethyl)benzoic acid. This "dialkylation" can be minimized by the slow addition of the electrophile to the solution containing 1-methylpiperazine, ensuring the nucleophile is always in excess locally.

Table 1: Comparison of Reported Conditions for Nucleophilic Substitution

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-(chloromethyl)benzoic acidNaOHWater50196.899.8[4][5]
4-(chloromethyl)benzoic acidNaHCO₃DMF30297.399.8[4]
4-(chloromethyl)benzoic acidK₂CO₃Water1500.597.999.9[4]
4-(chloromethyl)benzoic acidNa₂CO₃Methanol64295.799.9[4]
4-(bromomethyl)benzoic acidK₂CO₃n-ButanolRoom Temp12>99.0>99.0[6]

Question 2: I am observing a persistent, highly polar impurity in my final product. How can I identify and prevent it?

Answer:

This is likely the quaternary salt impurity (Impurity-III) mentioned in patent literature[6]. It is formed when the tertiary amine of the product, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, acts as a nucleophile and reacts with another molecule of the starting material, 4-(halomethyl)benzoic acid.

Prevention Strategy:

  • Control Stoichiometry and Addition: Use a slight excess of 1-methylpiperazine. More importantly, add the 4-(halomethyl)benzoic acid solution slowly to the reaction mixture containing 1-methylpiperazine. This maintains a low concentration of the electrophile, favoring the primary reaction.

  • Solvent Choice: Using a less polar solvent like n-butanol has been shown to be effective in controlling this impurity[6].

  • Temperature Management: Avoid unnecessarily high temperatures, which can accelerate this side reaction.

Section 2: Issues in Reductive Amination

Question 3: I am attempting the reductive amination of 4-formylbenzoic acid, but the reaction is sluggish and the yield is low. Which reducing agent should I use?

Answer:

The choice of reducing agent is the most critical factor in a reductive amination. The ideal reagent should selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

  • Optimal Choice - Sodium Triacetoxyborohydride (STAB): For this specific transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent, well-suited for reductive aminations. Its reduced reactivity prevents the reduction of the aldehyde, and it often provides exceptionally high yields (95-99%) under mild, room-temperature conditions[2].

  • Alternative Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and its effectiveness is pH-dependent.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can lead to the undesired reduction of 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid. It can be used, but conditions must be carefully controlled, often by forming the imine first before adding the reductant[2].

Reductive amination is a powerful tool in pharmaceutical synthesis due to its efficiency and operational simplicity[3]. Using STAB is a prime example of protocol optimization for this key C-N bond formation[2].

Section 3: Purification and Isolation

Question 4: My crude product is an oily or intractable solid that is difficult to purify. What is the standard industrial practice for isolation?

Answer:

The standard and most effective method is to convert the final product into its dihydrochloride salt . 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid has two basic nitrogen atoms, allowing it to form a stable, crystalline dihydrochloride salt[1][7].

Protocol for Salt Formation:

  • After the reaction is complete, perform a workup to remove inorganic salts and unreacted starting materials. This may involve extraction or filtration.

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol, methanol, or water)[4][7].

  • Introduce hydrogen chloride. This can be done by bubbling anhydrous HCl gas through the solution or by the stoichiometric addition of concentrated hydrochloric acid[4][6].

  • The dihydrochloride salt will precipitate as a white to off-white crystalline solid[1].

  • The solid can be collected by filtration, washed with a non-polar solvent like acetone or diethyl ether, and dried under vacuum. This process not only purifies the product but also provides it in a stable, easy-to-handle form with a sharp melting point (approx. 305-307°C)[1].

Some modern purification methods also employ nanofiltration to remove excess reagents and salts prior to the final precipitation, which is particularly useful for large-scale production[4][5].

Visualized Workflows and Pathways

Synthesis_Pathways cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination start_A 4-(Chloromethyl)benzoic Acid + 1-Methylpiperazine process_A Base (e.g., NaHCO3) Solvent (e.g., DMF) 30-60°C start_A->process_A end_product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid process_A->end_product start_B 4-Formylbenzoic Acid + 1-Methylpiperazine process_B Reducing Agent (NaBH(OAc)3) Room Temperature start_B->process_B process_B->end_product

Caption: Primary synthetic routes to the target compound.

Troubleshooting_Low_Yield start Low Yield Observed in Nucleophilic Substitution q_base Is the base appropriate and in sufficient quantity? start->q_base q_solvent Is the solvent optimal for S_N2 reaction? q_base->q_solvent Yes ans_base Action: Verify base (e.g., NaHCO3, K2CO3) and use at least 2 equivalents. q_base->ans_base No q_temp Is the temperature correct? (30-60°C) q_solvent->q_temp Yes ans_solvent Action: Consider DMF, Acetonitrile, or n-Butanol. q_solvent->ans_solvent No q_impurity Is dialkylation (quaternary salt) occurring? q_temp->q_impurity Yes ans_temp Action: Adjust temperature. Avoid excessive heat to prevent side reactions. q_temp->ans_temp No ans_impurity Action: Add 4-(chloromethyl)benzoic acid slowly to the reaction mixture. q_impurity->ans_impurity Yes end Yield Optimized q_impurity->end No ans_base->q_solvent ans_solvent->q_temp ans_temp->q_impurity ans_impurity->end

Caption: Troubleshooting flowchart for low yield issues.

Experimental Protocols

Protocol 1: Nucleophilic Substitution (High-Yield Method)

Adapted from CN103382191A[4]

  • To a reaction vessel equipped with a stirrer and thermometer, add 1-methylpiperazine (60g), sodium bicarbonate (49g), and N,N-dimethylformamide (DMF, 350ml).

  • Stir the mixture to ensure homogeneity.

  • Slowly add 4-(chloromethyl)benzoic acid (100g) to the mixture while maintaining the temperature at 30°C.

  • Continue stirring at 30°C for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • (Optional: If using nanofiltration) Process the solution to remove excess salts and reagents.

  • Bubble anhydrous hydrogen chloride gas through the solution (or add concentrated HCl) until the pH is strongly acidic and precipitation is complete.

  • A large amount of white solid, the dihydrochloride salt, will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product. (Expected Yield: ~97%, Purity: >99.8%).

Protocol 2: Reductive Amination

Based on principles described by Myznikov et al. and others[2][3]

  • To a reaction vessel, add 4-formylbenzoic acid (1 equivalent) and 1-methylpiperazine (1.1 equivalents) to a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base.

  • For purification, proceed with the dihydrochloride salt formation as described in Protocol 1, steps 7-9. (Expected Yield: 95-99%).

References

  • Title: 4-[(4-Methylpiperazin-1-yl)
  • Title: Synthesis of 4-[(4-Methylpiperazin-1-yl)
  • Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Title: CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
  • Title: CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
  • Title: How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL:[Link]
  • Title: 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 Source: PubChem URL:[Link]
  • Title: WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • Title: 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 Source: PubChem URL:[Link]

Sources

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Route 1: Reductive Amination of 4-Formylbenzoic Acid with N-Ethylpiperazine

This is a common and efficient method for the synthesis of the target compound. However, several side reactions can occur, leading to low yields and purification challenges.

Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?

A1: Low yields in the reductive amination of 4-formylbenzoic acid with N-ethylpiperazine are often due to competing side reactions. The primary culprits are the Cannizzaro reaction of the starting aldehyde and over-reduction of the starting materials or product.

  • Cannizzaro Reaction: Under basic or neutral conditions, 4-formylbenzoic acid, which lacks an α-hydrogen, can undergo a disproportionation reaction to yield 4-(hydroxymethyl)benzoic acid and terephthalic acid.[1][2] This is especially prevalent if the reaction is run at a high pH or if a non-selective reducing agent is used.

  • Over-reduction: While less common with selective reducing agents, stronger borohydride reagents can potentially reduce the carboxylic acid moiety of 4-formylbenzoic acid or the final product to the corresponding alcohol.[3]

Q2: How can I prevent the Cannizzaro reaction and other reduction side reactions?

A2: The key to preventing these side reactions is the choice of reducing agent and careful control of reaction conditions.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[2][4] It is a mild and selective reducing agent that rapidly reduces the intermediate iminium ion but is slow to react with aldehydes and ketones, and generally does not reduce carboxylic acids under these conditions.[5][6]

  • Control the pH: Maintaining a slightly acidic pH (around 5-6) favors the formation of the iminium ion, which is the species that is readily reduced. This can be achieved by adding a catalytic amount of acetic acid.[7]

  • One-Pot Procedure: A one-pot procedure where the imine is formed in situ and then immediately reduced by the selective reducing agent is often the most effective approach.[7][8]

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to minimize side reactions and maximize the yield of the desired product.

Materials:

  • 4-Formylbenzoic acid

  • N-Ethylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq.) in anhydrous DCE or DCM, add N-ethylpiperazine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Route 2: Alkylation of N-Ethylpiperazine with a 4-(Halomethyl)benzoic Acid Derivative

This classical approach involves the nucleophilic substitution of a halide by N-ethylpiperazine. The main challenge with this route is controlling the selectivity of the alkylation.

Q3: I am getting a significant amount of a high molecular weight impurity that is difficult to separate. What is it and how can I avoid it?

A3: The most common side reaction in the alkylation of N-ethylpiperazine is N,N'-dialkylation, leading to the formation of 1,4-bis((4-carboxyphenyl)methyl)piperazine.[9][10][11] This symmetrical impurity can be difficult to separate from the desired mono-alkylated product due to similar polarities.

Q4: What strategies can I employ to favor mono-alkylation?

A4: There are several effective strategies to promote the formation of the desired mono-alkylated product:

  • Use of Excess Piperazine: Employing a large excess of N-ethylpiperazine (3-5 equivalents or more) will statistically favor the mono-alkylation product.[12] The unreacted N-ethylpiperazine can be removed during the workup.

  • Protecting Group Strategy: A more controlled approach is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine.[13] The single free secondary amine can be alkylated, and the protecting group can then be removed in a subsequent step.

  • Slow Addition of the Alkylating Agent: Adding the 4-(halomethyl)benzoic acid derivative slowly to the solution of N-ethylpiperazine can also help to minimize dialkylation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of this compound.

Q5: What is the best way to purify the final product, which is a zwitterion?

A5: The zwitterionic nature of this compound can make purification challenging. Here are a few effective methods:

  • Crystallization/Precipitation: The product can often be purified by adjusting the pH of an aqueous solution to its isoelectric point, where its solubility is minimal, causing it to precipitate. The dihydrochloride salt is also often a crystalline solid and can be purified by recrystallization.[14][15]

  • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.[16][17] By using a suitable ion-exchange resin, you can selectively bind and elute the desired product, separating it from charged impurities.

  • Reverse-Phase Chromatography with pH control: While challenging, reverse-phase HPLC can be used with careful control of the mobile phase pH to suppress the ionization of either the carboxylic acid or the amine, improving peak shape and separation.[18]

Q6: What are the key analytical techniques to confirm the structure and purity of my product and to identify impurities?

A6: A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the final product and identifying impurities. The proton NMR spectrum of the product will show characteristic signals for the ethyl group, the piperazine ring protons, the benzylic methylene protons, and the aromatic protons.[13] Impurities like the dialkylated product will have a different integration ratio of the benzylic protons to the piperazine protons.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product and can help in identifying the molecular weights of any impurities present in the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A well-developed HPLC method can separate the desired product from starting materials and side products.

Data Presentation

Table 1: Common Side Products and Their Identifying Characteristics

Side Product NameSynthetic RouteMolecular Weight ( g/mol )Key Identifying Features in ¹H NMR
4-(Hydroxymethyl)benzoic acidReductive Amination152.15Singlet for the benzylic -CH₂OH protons around 4.5-4.7 ppm.[19][20]
Terephthalic acidReductive Amination166.13A single peak in the aromatic region and a broad singlet for the carboxylic acid protons.
1,4-Bis((4-carboxyphenyl)methyl)piperazineAlkylation382.43Symmetrical structure leading to fewer signals; integration of benzylic protons to piperazine protons will be 1:2.

Visualizations

Reaction Schemes

cluster_0 Reductive Amination Route cluster_1 Alkylation Route 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Product_1 This compound 4-Formylbenzoic_Acid->Product_1 + N-Ethylpiperazine / NaBH(OAc)₃ Side_Product_1 4-(Hydroxymethyl)benzoic acid 4-Formylbenzoic_Acid->Side_Product_1 Cannizzaro (self-redox) Side_Product_2 Terephthalic acid 4-Formylbenzoic_Acid->Side_Product_2 Cannizzaro (self-redox) N-Ethylpiperazine_1 N-Ethylpiperazine 4-Halomethylbenzoic_Acid 4-(Halomethyl)benzoic Acid Product_2 This compound 4-Halomethylbenzoic_Acid->Product_2 + N-Ethylpiperazine (Excess) Side_Product_3 1,4-Bis((4-carboxyphenyl)methyl)piperazine 4-Halomethylbenzoic_Acid->Side_Product_3 + N-Ethylpiperazine (Dialkylation) N-Ethylpiperazine_2 N-Ethylpiperazine Start Low Yield or Impure Product Identify_Route Which synthetic route was used? Start->Identify_Route Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Alkylation Alkylation Identify_Route->Alkylation Check_RA_Impurities Analyze by LC-MS/NMR for Cannizzaro products or over-reduction. Reductive_Amination->Check_RA_Impurities Check_A_Impurities Analyze by LC-MS/NMR for dialkylated product. Alkylation->Check_A_Impurities RA_Solution Optimize: Use NaBH(OAc)₃, control pH (5-6), one-pot procedure. Check_RA_Impurities->RA_Solution A_Solution Optimize: Use excess N-ethylpiperazine or a protecting group strategy. Check_A_Impurities->A_Solution

Caption: Troubleshooting workflow for synthesis issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • PubChem. (n.d.). 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine.
  • LookChem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. [Link]
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • RSC Publishing. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6(66), 61237-61245. [Link]
  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]
  • OSTI.gov. (n.d.).
  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. [Link]
  • Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94–113.
  • The Hive Novel Discourse. (n.d.).
  • List, B., & Čorić, I. (2007). The Cannizzaro Reaction. In Name Reactions for Homologations-Part 1 (pp. 1-26). Springer, Berlin, Heidelberg.
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
  • PubChem. (n.d.). 4-(Hydroxymethyl)benzoic acid.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]
  • PubChem. (n.d.). 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine.
  • PubChem. (n.d.). 1,4-Bis(1-methylpiperidin-4-yl)piperazine.
  • PubChem. (n.d.). CID 159009861.
  • ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester. [Link]
  • SpectraBase. (n.d.). 4-(Hydroxymethyl)benzoic acid. [Link]
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • NIST. (n.d.). 1,4-bis(4-methylphenyl)-piperazine. NIST Chemistry WebBook. [Link]
  • Myers, A. G. (n.d.).
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Reddit. (n.d.). Does anything look wrong in my proposed reaction? r/chemhelp. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: Scientific literature and established industrial processes extensively detail the purification of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid , a key intermediate in the synthesis of the anticancer drug Imatinib.[1][2] Information on the specific ethyl analog, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , is sparse. However, the purification challenges and principles are governed by the molecule's fundamental physicochemical properties: a basic piperazine ring and an acidic carboxylic acid group. The substitution of a methyl group with an ethyl group has a minimal impact on these dominant properties.

Therefore, this guide leverages the robust, publicly available data for the methyl analog to provide a technically sound framework for purifying the ethyl analog. The strategies and troubleshooting advice presented here are directly applicable due to these strong structural and chemical similarities.

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers and process chemists to navigate the unique challenges presented by this molecule's zwitterionic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The core purification challenges stem from the molecule's dual functionality:

  • Zwitterionic Properties: The molecule contains a basic tertiary amine within the piperazine ring (pKa ~9.7) and an acidic carboxylic acid group on the benzene ring (pKa ~4.2).[3] This allows it to exist as a zwitterion, leading to unusual solubility profiles. It is often soluble in acidic and basic aqueous solutions but may exhibit poor solubility in common organic solvents and water near its isoelectric point.

  • High Polarity: The presence of two nitrogen atoms and a carboxylic acid group makes the compound highly polar. This polarity can cause issues during chromatographic separation, such as poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[3][4]

  • Common Impurities: Typical impurities include unreacted starting materials, inorganic salts from the synthesis, and byproducts like quaternary ammonium salts formed from over-alkylation, which can be difficult to remove.[5]

Q2: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What should I do?

This is a common issue, often caused by residual solvents or impurities preventing crystallization.[4] The most effective solution is to convert the amphoteric free base into a crystalline salt. Forming the dihydrochloride salt is a widely adopted and highly effective strategy.[5][6] The salt form typically exhibits higher crystallinity, a sharper melting point, and different solubility characteristics that can be exploited for purification by recrystallization.

Q3: I am trying to analyze my sample by reverse-phase HPLC, but the peak is broad and tailing severely. How can I improve the peak shape?

Peak tailing for basic compounds like this is a classic problem in HPLC. It's caused by strong interactions between the basic nitrogen of the piperazine ring and residual acidic silanol groups on the silica-based stationary phase.[3]

To resolve this, you must modify your mobile phase:

  • Add a Competing Base: Incorporate a small amount of an amine modifier, such as 0.1% triethylamine (TEA), into your mobile phase. TEA is a stronger base that competitively binds to the active silanol sites, preventing the analyte from interacting with them and resulting in a much sharper, more symmetrical peak.[3]

  • Adjust pH: Using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate your compound, which can also help improve peak shape.

Q4: What are the most common impurities to watch for, and how can they be removed?

The primary impurities depend on the synthetic route, but common culprits include:

Impurity TypeOriginRecommended Removal Strategy
Unreacted Starting Materials Incomplete reactionPurification via salt formation and recrystallization is often effective, as starting materials may have different solubility profiles.
Quaternary Ammonium Salt Over-alkylation of the piperazine nitrogenThis byproduct can be particularly challenging to remove. A carefully optimized recrystallization of the dihydrochloride salt is the most cited method to reduce its levels to <0.2%.[5]
Inorganic Salts Use of bases (e.g., K₂CO₃, NaOH) and acids during synthesis and workupWashing the isolated product or its salt form with an appropriate solvent (e.g., cold water or isopropanol for the dihydrochloride salt) can remove inorganic impurities.[7] A final recrystallization is also key.

Troubleshooting Guide

This section provides quick solutions to common problems encountered during the purification workflow.

Observed ProblemProbable Cause(s)Suggested Solutions & Rationale
Low Yield After Recrystallization The chosen solvent system is too effective; the product is too soluble.1. Decrease Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Add an Anti-Solvent: After dissolution in a good solvent, slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation. 3. Ensure Slow Cooling: Allow the solution to cool slowly to room temperature and then to 0-4°C to maximize crystal formation.[3]
Product "Oils Out" During Crystallization The solution is supersaturated, the product's melting point is lower than the solvent's boiling point, or high impurity levels are present.1. Add More Solvent: Dilute the solution slightly to avoid oversaturation. 2. Attempt Salt Formation: Convert the free base to its dihydrochloride salt, which is typically a highly crystalline solid.[3][4] 3. Pre-Purification: If impurities are high, consider a preliminary purification step like a liquid-liquid extraction before attempting crystallization.
Final Product Fails Purity Spec (e.g., >99%) Co-precipitation of structurally similar impurities (e.g., quaternary salt).1. Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second pass using a different solvent system can be effective. 2. Optimize Salt Formation pH: During the precipitation of the dihydrochloride salt, precise pH control can influence which species precipitate, potentially leaving impurities in the mother liquor.[8]
Inconsistent Material Form (Hydrates) Piperazine derivatives are known to be hygroscopic and can form various hydrates, affecting weighing and consistency.[3][4]1. Drying: Dry the final product thoroughly under high vacuum at an elevated temperature (e.g., 50-60°C) to remove water.[5] 2. Controlled Environment: Handle and store the material in a low-humidity environment or a desiccator.

Purification & Analysis Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation & Recrystallization

This protocol is the most robust and widely cited method for achieving high purity. It leverages the basicity of the piperazine nitrogen to form a stable, crystalline salt, leaving many organic impurities behind.

Workflow Diagram:

G crude Crude Oily/Amorphous Free Base dissolve Dissolve in Solvent (e.g., n-Butanol, Isopropanol) crude->dissolve acidify Acidify with Conc. HCl to pH < 2 dissolve->acidify Forms the salt in situ precipitate Precipitate Dihydrochloride Salt (Cool to RT then 0-4°C) acidify->precipitate filter Filter and Wash Solid (e.g., with cold Isopropanol/Acetone) precipitate->filter recrystallize Recrystallize from (e.g., Water/Isopropanol mixture) filter->recrystallize Removes co-precipitated and soluble impurities dry Dry Under Vacuum (50-60°C) recrystallize->dry pure Pure Crystalline Dihydrochloride (>99% Purity) dry->pure

Caption: Workflow for purification via dihydrochloride salt formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent. Alcohols like n-butanol or isopropanol are effective choices.[5][7]

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is strongly acidic (pH < 2). This ensures complete protonation of both piperazine nitrogens to form the dihydrochloride salt.

  • Precipitation & Isolation: The dihydrochloride salt will begin to precipitate. To ensure maximum recovery, continue stirring while allowing the mixture to cool to room temperature, followed by further cooling in an ice bath (0-4°C).[3]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, appropriate solvent (e.g., acetone or isopropanol) to remove residual mother liquor and impurities.[3][7]

  • Recrystallization: Transfer the collected solid to a clean flask. Add a minimal amount of a hot recrystallization solvent system (e.g., a mixture of water and isopropanol) until the solid is just dissolved.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. For maximum yield, cool further in an ice bath before filtration.

  • Final Drying: Collect the pure crystals by filtration and dry them thoroughly in a vacuum oven at 50-60°C to remove all residual solvents and moisture.[5] The final product should be a white to off-white crystalline powder.[1]

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method is essential for validating the success of the purification.

Troubleshooting Logic for HPLC Method Development:

G start Analyze Sample peak_shape Assess Peak Shape start->peak_shape good_peak Symmetrical Peak (Tailing Factor ≈ 1.0) peak_shape->good_peak Good bad_peak Peak Tailing (Tailing Factor > 1.5) peak_shape->bad_peak Bad add_tea Modify Mobile Phase: Add 0.1% Triethylamine (TEA) bad_peak->add_tea Cause: Silanol Interaction reanalyze Re-analyze Sample add_tea->reanalyze reanalyze->peak_shape

Sources

Overcoming solubility issues with "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." This resource is designed for researchers, chemists, and formulation scientists who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you achieve successful experimental outcomes.

Understanding the Challenge: The Zwitterionic Nature

"this compound" is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (acidic, pKa ~4-5) and a piperazine moiety with two nitrogen atoms (basic, pKa values typically ranging from ~5 to ~9).

At a neutral pH, the molecule is likely to exist as a zwitterion—the carboxylic acid is deprotonated (negatively charged) and one of the piperazine nitrogens is protonated (positively charged). This intramolecular salt formation can lead to strong crystal lattice energy and, consequently, poor solubility in neutral aqueous solutions. Understanding this pH-dependent behavior is the key to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4?

A1: At neutral pH, the compound exists as a zwitterion, which often results in low aqueous solubility. To achieve dissolution, you must shift the pH of your solvent to fully protonate or deprotonate the molecule, thereby disrupting the zwitterionic state and forming a soluble salt.

Q2: What is the single most effective first step to try and dissolve this compound?

A2: The most direct approach is pH modification.[1][2] Since the piperazine group is basic, acidifying the solution will protonate the nitrogens, forming a highly soluble cationic salt. We recommend attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4) as the first step. See Protocol 1 for a systematic approach.

Q3: What are the best starting organic solvents for creating a concentrated stock solution?

A3: For creating high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the most common and effective choice.[1] Methanol is also a viable option.[3] Always ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays).

Q4: Is it safe to heat the solution to aid dissolution?

A4: Gentle heating (e.g., 37-50°C) can be used to increase the rate of dissolution, but it should be done with caution. Prolonged heating at high temperatures can risk chemical degradation. It is generally more effective to address the root cause of poor solubility (pH, solvent choice) first. If you do heat the solution, ensure it remains stable upon returning to room temperature.

Troubleshooting Guide

This guide is structured to address common experimental scenarios.

Problem 1: Preparing an Aqueous Stock Solution for In Vitro Assays

You need to prepare a working solution in an aqueous buffer, but the compound fails to dissolve or forms a suspension.

Logical Troubleshooting Workflow

The optimal path to solubilization depends on the constraints of your experiment, primarily the required pH. The following decision tree illustrates the recommended workflow.

G start Start: Dissolve Compound in Aqueous Buffer check_ph Can your assay tolerate a low or high pH? start->check_ph ph_protocol Perform pH-Dependent Solubility Assessment (See Protocol 1) check_ph->ph_protocol  Yes cosolvent Assay requires neutral pH check_ph->cosolvent No   ph_adjust SUCCESS: Use Acidic/Alkaline Buffer (e.g., pH 2-4 or pH 9-10) ph_protocol->ph_adjust cosolvent_screen Screen Co-solvents (DMSO, Ethanol, PEG 400) (See Protocol 2) cosolvent->cosolvent_screen complexation Still insoluble or precipitates? Consider Cyclodextrin (See Protocol 3) cosolvent_screen->complexation fail Advanced Formulation (Nanosuspension, etc.) complexation->fail

Caption: Decision tree for initial aqueous solubilization.

Solution Path A: pH Adjustment

The solubility of this compound is highly pH-dependent due to its acidic and basic centers. By adjusting the pH, you can form a soluble salt.

  • Acidic Conditions (pH < 4): The piperazine nitrogens become fully protonated, forming a cationic species (a hydrochloride salt if HCl is used) which is often highly soluble in water.[4]

  • Alkaline Conditions (pH > 10): The carboxylic acid is deprotonated, and the piperazine is neutral. This anionic species may also have improved solubility compared to the zwitterion.

Action: Perform a pH-dependent solubility assessment as detailed in Protocol 1 .

Solution Path B: Co-solvent Systems

If your experimental pH is fixed and not conducive to solubility, the use of co-solvents is the next logical step.[5][6] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous phase, helping to solvate the hydrophobic regions of the compound.

  • Common Co-solvents: DMSO, ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).

  • Important Consideration: Always run a vehicle control in your experiment to ensure the co-solvent itself does not affect the results.

Action: Systematically screen co-solvents as described in Protocol 2 .

Problem 2: Precipitation Upon Dilution of an Organic Stock into Aqueous Buffer

This is a frequent issue where a compound is fully dissolved in a concentrated DMSO stock but crashes out of solution when diluted into a larger volume of aqueous buffer. This phenomenon is known as "solvent shifting."

Workflow for Preventing Precipitation

G start Start: High-Conc. DMSO Stock dilution Dilute into Aqueous Buffer start->dilution precipitate Precipitation Occurs dilution->precipitate success SUCCESS: Homogeneous Solution dilution->success If No Ppt. step1 1. Modify Technique: - Add stock slowly - Vortex while adding - Warm buffer to 37°C precipitate->step1 Try First step2 2. Use Stepwise Dilution: Dilute into intermediate solvent first (e.g., Ethanol) precipitate->step2 If #1 Fails step3 3. Add Excipients to Buffer: - Surfactant (Tween® 80, 0.1%) - Cyclodextrin (HP-β-CD) precipitate->step3 If #2 Fails step1->dilution step2->dilution step3->dilution

Caption: Troubleshooting workflow for dilution-induced precipitation.

Troubleshooting Steps
  • Improve Mixing Dynamics: Add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing. This rapid dispersion can prevent localized over-saturation where precipitation initiates.

  • Stepwise Dilution: Create an intermediate dilution in a solvent like ethanol or PEG 400 before the final dilution into the aqueous buffer.

  • Lower the Final Concentration: If the experiment allows, reducing the target concentration may keep the compound below its solubility limit in the final buffer system.

  • Incorporate Solubilizing Excipients: Amend your aqueous buffer with a small amount of a surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin.[2] These agents can help keep the compound in solution.

Problem 3: High Concentration Required for In Vivo or Formulation Studies

For applications like animal dosing or pre-formulation work, concentrations are often needed that cannot be achieved with simple pH adjustment or co-solvents.

Advanced Strategy A: Salt Formation

Converting the compound to a stable, isolated salt form is a robust strategy to dramatically increase aqueous solubility.[6][7] For this molecule, forming a dihydrochloride salt is a common and effective approach, targeting both the piperazine nitrogens and potentially the carboxylic acid in a highly acidic environment. The dihydrochloride salt of the similar methyl-piperazine analog is noted to be soluble in water.[4]

  • Mechanism: The salt form is a pre-ionized solid that readily dissociates in water, bypassing the energy-intensive step of breaking up a strong crystal lattice. Studies on similar structures have shown that salt formation with piperazine can increase solubility by more than 10-fold.[8]

Advanced Strategy B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule (like the ethyl-phenyl group), forming an inclusion complex with significantly enhanced aqueous solubility.[1][9][10]

  • Mechanism: The cyclodextrin acts as a "molecular carrier," shielding the hydrophobic portion of the compound from water. This is a powerful technique that can be effective across a wider pH range.[1]

Action: For a systematic approach to using cyclodextrins, see Protocol 3 .

G cluster_0 Aqueous Environment drug Poorly Soluble Drug Molecule complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Conceptual diagram of cyclodextrin inclusion complexation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers: Create a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Preparation: Add an excess amount of "this compound" to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the pH range that provides the required solubility.

Protocol 2: Co-Solvent Screening for Aqueous Buffers
  • Prepare a Concentrated Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mM).

  • Prepare Co-solvent Mixtures: In separate tubes, prepare various binary mixtures of your target aqueous buffer and each co-solvent you wish to test (e.g., PEG 400). Typical mixtures are 90:10, 80:20, and 70:30 (v/v) of Buffer:Co-solvent.

  • Add Compound Stock: Add a small, fixed volume of the DMSO stock solution to each co-solvent mixture to achieve the target final concentration.

  • Observation: Vortex each sample thoroughly. Visually inspect for precipitation immediately and after a set period (e.g., 1 hour) at room temperature. The mixture that remains clear with the lowest percentage of co-solvent is the optimal choice.

Protocol 3: Cyclodextrin Inclusion Complexation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting choice.

  • Aqueous Phase: Dissolve the chosen cyclodextrin in your desired aqueous buffer to create a range of concentrations (e.g., 1%, 5%, 10% w/v).

  • Organic Phase: Dissolve "this compound" in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Mixing: Slowly add the organic solution of the compound to the aqueous cyclodextrin solutions with constant, vigorous stirring.

  • Solvent Evaporation: Gently heat the mixture (e.g., 40°C) under stirring to evaporate the organic solvent. A rotary evaporator can also be used.

  • Lyophilization (Optional): For a stable, solid powder of the complex, freeze the final aqueous solution and lyophilize it.

  • Confirmation: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, or NMR, and assess the solubility improvement as described in Protocol 1 .[9]

Quantitative Data Summary

While specific data for "this compound" is not publicly available, the following table summarizes the potential improvement in solubility for structurally related piperazine-containing compounds using different techniques, illustrating the effectiveness of these methods.[9]

TechniqueCompound ClassFold Increase in Solubility (Approximate)Reference
Salt Formation Non-steroidal anti-inflammatory drugs with piperazine>10[8]
pH Adjustment Piperidine DerivativeSignificant increase from <0.0001 mg/mL at pH 7.4 to 1-10 mg/mL at pH 2.0[9]
Cyclodextrin Complexation Piperine~7.88[9]

References

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (n.d.).
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. (n.d.).
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 - Home Sunshine Pharma. (n.d.).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
  • CID 161692894 | C26H36N4O4 - PubChem. (n.d.).
  • (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - ResearchGate. (2022).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022).
  • Strategies in poorly soluble drug delivery systems. (n.d.).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed. (2022).
  • The solubility of benzoic acid in seven solvents. - ResearchGate. (2022).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025).
  • SPECIFICATION 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride. (n.d.).

Sources

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and potential degradation challenges associated with this molecule. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

While specific literature on the ethyl derivative is limited, a robust stability profile can be inferred from its close structural analog, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, and the well-documented chemistry of its constituent functional groups: a tertiary amine within a piperazine ring, a benzylic methylene linker, and a benzoic acid moiety.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal stability, especially for analytical standards or long-term storage, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light. Avoid co-storage with strong oxidizing agents, as they are incompatible.[2][3]

Q2: Which parts of the molecule are most susceptible to degradation?

A: The molecule possesses several functional groups prone to chemical transformation. The primary sites of instability are:

  • The Piperazine Ring: The two tertiary amine nitrogens are susceptible to oxidation, which is a common degradation pathway for amines.[4][5] The nitrogen atom bearing the ethyl group is particularly electron-rich and a likely site for initial oxidative attack.

  • The Benzylic Methylene Bridge: The -CH₂- group connecting the piperazine and benzene rings is at a benzylic position. Benzylic carbons are activated and can be susceptible to oxidation.

  • The Overall Structure: The entire molecule can be sensitive to photodegradation, a known issue for piperazine-containing compounds.[6][7]

Q3: Is this compound sensitive to light?

A: Yes, compounds containing a piperazine moiety can exhibit sensitivity to UV light.[6][7] Photodegradation can lead to the formation of various impurities. Therefore, it is a critical best practice to handle the solid material and its solutions with protection from light. Use amber glassware or foil-wrapped containers and minimize exposure to direct laboratory lighting.

Q4: What are the most probable degradation pathways I should be aware of?

A: Based on the molecular structure, the three most likely degradation pathways are:

  • Oxidation: Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of N-oxides at one or both tertiary amine centers of the piperazine ring.[5][8] This is often the most significant pathway under ambient storage conditions.

  • Photodegradation: As mentioned, UV light can induce degradation, potentially leading to complex mixtures of byproducts. The specific photoproducts would need to be identified through formal stress testing.[7]

  • Hydrolysis (in context): The molecule itself is generally stable to hydrolysis. However, it is important to note that this compound is a known degradation product of larger drug molecules like Imatinib, where it is formed by the hydrolytic cleavage of an amide bond under acidic or alkaline conditions.[8] This implies the amide bond is the labile point, not the 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid moiety itself.

Troubleshooting Guide for Experimental Challenges

This section provides a problem-cause-solution framework for specific issues you may encounter during your research.

Problem 1: Appearance of New or Growing Impurity Peaks During HPLC Analysis
  • Scenario: You've prepared a solution of the compound in your mobile phase for HPLC analysis, but over several hours, you observe a new peak appearing or an existing impurity peak growing in the chromatogram.

  • Probable Cause:

    • Oxidative Degradation: The most common cause is the oxidation of the tertiary amines in the piperazine ring to form N-oxides. This can be accelerated by dissolved oxygen in the mobile phase or exposure to air. Tertiary amine oxides are more polar and will typically have a different retention time.[5]

    • Mobile Phase Reactivity: If using a particularly acidic or basic mobile phase, or one containing reactive additives, slow degradation could be occurring on the timescale of your analytical run.

  • Solution Workflow:

    • Inert Sample Preparation: Prepare your samples and mobile phase using solvents that have been sparged with an inert gas (helium or nitrogen) to remove dissolved oxygen. Maintain a blanket of inert gas over your sample vials in the autosampler if possible.

    • Time-Course Study: Perform a solution stability study. Prepare a sample and inject it immediately (T=0), then reinject the same sample at set intervals (e.g., 2, 4, 8, 24 hours) while storing it under your typical autosampler conditions. This will quantify the rate of degradation.

    • Optimize Mobile Phase: If degradation is rapid, consider a mobile phase with a more neutral pH, if your chromatography allows. Ensure all mobile phase components are fresh and of high purity.

Problem 2: Inconsistent Assay Results or Loss of Purity Upon Storage
  • Scenario: You assay a freshly received batch of the compound and find it meets purity specifications. However, after storing the solid material for several weeks in its original container on the lab bench, a re-assay shows a significant drop in purity.

  • Probable Cause:

    • Photodegradation: The container may not be fully light-protective, and ambient laboratory light has initiated photolytic decomposition.[7]

    • Oxidation: The container may not have been perfectly sealed, allowing for slow reaction with atmospheric oxygen over time.[4][9]

  • Solution Workflow:

    • Verify Storage Conditions: Immediately transfer the material to a tightly sealed amber glass vial. For maximum protection, place this vial inside a secondary container and store it in a dark, cool, and dry place, such as a desiccator in a cabinet.

    • Inert Atmosphere Storage: For high-value reference standards, flush the vial with argon or nitrogen before sealing to displace air.

    • Characterize Degradants: If significant degradation has occurred, the sample can be used to tentatively identify major degradants via LC-MS, which can help confirm the degradation pathway (e.g., an increase in mass of 16 amu would suggest N-oxide formation).

Protocol: Forced Degradation (Stress Testing) Study

To rigorously evaluate the stability of this compound and develop a truly stability-indicating analytical method, a forced degradation study is essential.[10][11] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Unstressed Control (Dilute stock to target conc.) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal (Solid, 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/PDA Dilute->HPLC LCMS Characterize Degradants (LC-MS/MS) HPLC->LCMS If significant degradation

Caption: Workflow for a forced degradation study.

Forced Degradation Conditions Summary
Stress ConditionReagent/ConditionTypical DurationExpected Outcome & Primary Mechanism
Acid Hydrolysis 0.1 M HCl8 hours at 60°CLikely stable. The molecule itself is a product of amide hydrolysis.[8]
Base Hydrolysis 0.1 M NaOH8 hours at 60°CLikely stable. The molecule itself is a product of amide hydrolysis.[8]
Oxidation 3% H₂O₂24 hours at RTHigh degradation expected. Formation of N-oxides on the piperazine ring.[5]
Thermal Solid sample48 hours at 80°CLow to moderate degradation expected, depending on purity.
Photolytic ICH Q1B Option 2Per guidelinesModerate degradation possible. Formation of various photoproducts.[6][7]

Note: The goal is to achieve 5-20% degradation. The duration and temperature should be adjusted accordingly.

Key Degradation Pathway: Oxidation

The most probable degradation pathway under typical storage and handling is the oxidation of the tertiary amines in the piperazine ring.

Oxidation_Pathway Parent This compound C₁₃H₁₈N₂O₂ N1_Oxide N1-Oxide C₁₃H₁₈N₂O₃ +16 Da Parent->N1_Oxide [O] (at N on ring) N4_Oxide N4-Oxide C₁₃H₁₈N₂O₃ +16 Da Parent->N4_Oxide [O] (at N on ethyl group) Di_Oxide Di-N-Oxide C₁₃H₁₈N₂O₄ +32 Da N1_Oxide->Di_Oxide [O] N4_Oxide->Di_Oxide [O]

Caption: Potential oxidative degradation pathways.

This oxidation results in the formation of more polar N-oxide species, which are readily detectable by reverse-phase HPLC (typically eluting earlier than the parent compound) and can be confirmed by mass spectrometry (a mass increase of +16 amu for each oxidation).

By understanding these potential stability issues and implementing the suggested troubleshooting and analytical strategies, researchers can ensure the quality and integrity of their work with this compound.

References
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate.
  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC - NIH.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Fisher Scientific.
  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS. ChemicalBook.
  • SAFETY DATA SHEET - 4-(4-Methylpiperazinyl)benzoic Acid. TCI Chemicals.
  • 23.11: Oxidation of Amines. Chemistry LibreTexts.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Optimizing reaction conditions for "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and overcome common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound, with a focus on the widely used reductive amination pathway.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct reductive amination of 4-formylbenzoic acid with 1-ethylpiperazine.[1][2][3] This one-pot reaction is favored for its operational simplicity and good to high yields.[1][2] The reaction involves the initial formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the desired tertiary amine product.[2]

Q2: Which reducing agent is most suitable for this reductive amination?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][4] It is a mild and selective reducing agent that can reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[4][5] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[4][5] Stronger reducing agents such as sodium borohydride (NaBH₄) can be used, but often require a two-step procedure where the imine is formed first to prevent premature reduction of the aldehyde.[4][6]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yield can stem from several factors. A common issue is inefficient imine formation.[4] This can be addressed by adding a catalytic amount of acetic acid to promote the reaction or by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water, which is a byproduct of imine formation.[4] Another cause could be the reduction of the starting aldehyde to an alcohol.[6] To mitigate this, ensure a mildly acidic pH (typically 5-7) is maintained to favor iminium ion formation, making it more susceptible to reduction than the carbonyl group.[6]

Q4: I am observing the formation of byproducts. How can I minimize them?

A4: A common byproduct is the over-alkylation of the starting amine, though this is less of a concern when starting with a secondary amine like 1-ethylpiperazine. A more likely side reaction is the reduction of 4-formylbenzoic acid to 4-(hydroxymethyl)benzoic acid.[6] To prevent this, use a selective reducing agent like NaBH(OAc)₃ and ensure the imine formation is favored before the reduction step.[4][6] A two-step procedure, where the imine is formed first followed by the addition of the reducing agent, can also be effective.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound via reductive amination.

Issue 1: Incomplete Reaction - Starting Materials Remain

If you observe significant amounts of unreacted 4-formylbenzoic acid and/or 1-ethylpiperazine, consider the following:

  • Inefficient Imine Formation: The equilibrium between the reactants and the imine may not favor the product.

    • Solution: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to acidify the medium, which catalyzes imine formation.[4] Alternatively, the addition of a dehydrating agent can drive the equilibrium forward.[4]

  • Insufficient Reducing Agent: The reducing agent may have been consumed or is not active enough.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Monitor for byproduct formation at higher temperatures.

Issue 2: Formation of 4-(Hydroxymethyl)benzoic acid as a Major Byproduct

The presence of the corresponding alcohol indicates that the aldehyde is being reduced faster than the iminium ion.

  • Incorrect Choice or Addition of Reducing Agent: A strong reducing agent or premature addition can lead to this side reaction.[6]

    • Solution: Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] If using a stronger agent like NaBH₄, allow the imine to form completely before adding the reducing agent in a stepwise manner.[4][6]

  • Unfavorable pH: The pH of the reaction mixture can influence the relative rates of carbonyl and iminium ion reduction.

    • Solution: Maintain a mildly acidic pH (5-7) to favor the existence of the more readily reducible iminium ion.[6]

Issue 3: Difficulty in Product Isolation and Purification

The product, being an amino acid, can be challenging to isolate.

  • Emulsion during Workup: The amphiphilic nature of the product can lead to emulsions during acid-base extractions.

    • Solution: Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. Centrifugation can also be an effective method for separating the layers.

  • Product Remains in the Aqueous Layer: Due to its acidic and basic functionalities, the product's solubility is highly pH-dependent.

    • Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility and induce precipitation. The product can then be isolated by filtration.

  • Persistent Impurities: If the crude product contains unreacted starting materials or byproducts that are difficult to separate by extraction.

    • Solution: Column chromatography on silica gel is a common purification method. A gradient elution system, for example, with dichloromethane and methanol, can be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from tailing on the silica gel.

Section 3: Experimental Protocols and Data

Optimized Protocol for Reductive Amination

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 4-Formylbenzoic acid

  • 1-Ethylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq.) in DCE or THF (~0.1 M), add 1-ethylpiperazine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to accelerate this step.[4]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) One-pot, mildly acidic (AcOH catalyst)Mild, selective for iminium ions, high yields.[1][4]More expensive than NaBH₄.
Sodium cyanoborohydride (NaBH₃CN) One-pot, pH 5-7Mild, selective.[5][6]Highly toxic (potential for HCN gas evolution).[6]
Sodium borohydride (NaBH₄) Stepwise (imine formation first) or one-pot with careful controlInexpensive, readily available.Can reduce aldehydes, less selective.[4][7]

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a systematic approach to diagnosing and resolving low yield issues in the synthesis.

low_yield_troubleshooting start Low Product Yield check_sm Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present byproduct Byproduct Formation (e.g., Alcohol) check_sm->byproduct complex_mixture Complex Mixture/ Decomposition check_sm->complex_mixture inefficient_imine Inefficient Imine Formation? sm_present->inefficient_imine Yes inactive_reductant Inactive/Insufficient Reducing Agent? sm_present->inactive_reductant Yes wrong_reductant Reducing Agent Too Strong? byproduct->wrong_reductant Yes bad_conditions Suboptimal pH or Temperature? byproduct->bad_conditions Yes reoptimize Re-evaluate Solvent, Temperature, and Purity of Starting Materials complex_mixture->reoptimize add_acid Add Catalytic Acid (e.g., AcOH) inefficient_imine->add_acid add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) inefficient_imine->add_dehydrating increase_reductant Use Fresh/Excess Reducing Agent inactive_reductant->increase_reductant use_mild_reductant Switch to NaBH(OAc)₃ wrong_reductant->use_mild_reductant stepwise_addition Perform Stepwise Reaction wrong_reductant->stepwise_addition control_ph Adjust pH to 5-7 bad_conditions->control_ph

Caption: A decision tree for troubleshooting low product yield.

References

  • Technical Support Center: Troubleshooting Side Reactions in Reductive Amination. Benchchem.
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
  • Technical Support Center: Troubleshooting Amination Reactions. Benchchem.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. FAQ.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. LGC Standards.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • 1-Hydrosilatrane. Organic Syntheses Procedure.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | FM136767. Biosynth.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Buy Online CAS Number 106261-48-7 - TRC - 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid. LGC Standards.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic Acid | C13H18N2O2 | CID 4769782. PubChem.

Sources

Technical Support Center: HPLC Analysis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during the method development, validation, and routine analysis of this compound. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format.

Foundational Knowledge: Understanding the Analyte

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these fundamentally govern its behavior in a chromatographic system.

FAQ 1: What are the key chemical properties of "this compound" that affect its HPLC analysis?

Answer:

The chromatographic behavior of this compound is dominated by its zwitterionic (or amphoteric) nature. The molecule contains both a basic ethylpiperazine group and an acidic carboxylic acid group. Its net charge is highly dependent on the pH of the mobile phase, which is the most powerful tool for controlling its retention and peak shape.[1][2]

  • Acidic Moiety: The benzoic acid group has an estimated pKa of approximately 4.2. At a pH below this value, it is predominantly in its neutral, protonated form (-COOH). Above this pH, it becomes the negatively charged carboxylate ion (-COO⁻).

  • Basic Moiety: The piperazine ring has two basic nitrogens with estimated pKa values around 5.5 and 9.5. At low pH, both nitrogens will be protonated, carrying a +2 charge. As the pH increases, they will deprotonate sequentially.

  • Polarity: With both ionizable groups, the compound is highly polar, especially when in its charged or zwitterionic state. A related methyl-analog has a calculated XLogP3 of -1.2, indicating high hydrophilicity.[3] This inherent polarity can make it challenging to retain on traditional reversed-phase columns.[4]

The ionization state of the molecule at different pH values can be visualized as follows:

G cluster_0 Analyte Ionization States vs. pH A Low pH (e.g., < 3) Net Charge: Positive (+) -COOH (Neutral) -Pip-H+ (Positive) B Mid pH (e.g., 4-6) Net Charge: Zwitterionic (Neutral) or Positive (+) -COO- (Negative) -Pip-H+ (Positive) A->B Increase pH C High pH (e.g., > 10) Net Charge: Negative (-) -COO- (Negative) -Pip (Neutral) B->C Increase pH

Figure 1: Ionization states of the analyte at various pH ranges.
Section 1: Troubleshooting Poor Peak Shape

Poor peak shape is one of the most common issues encountered with basic, amine-containing compounds.

FAQ 2: My peak for this compound is broad, tailing, or split. What are the likely causes and how do I fix it?

Answer:

Peak tailing for basic compounds like this is almost always caused by undesirable secondary interactions between the analyte and the stationary phase, or by operating the mobile phase at a pH close to the analyte's pKa.[5][6]

Primary Cause: Silanol Interactions

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols can deprotonate to become negatively charged (Si-O⁻).[7] The positively charged piperazine group on your analyte can then interact strongly with these sites via ion exchange, leading to a mixed-mode retention mechanism that results in severe peak tailing.

G cluster_0 Undesirable Silanol Interaction Analyte Analyte-Pip-H+ C18 C18 Chain (Hydrophobic Interaction) Analyte->C18 Primary Retention (Good) Silanol Silica Surface (Si-O⁻) Analyte->Silanol Secondary Interaction (Causes Tailing) G start Start: Method Development col_select 1. Column Selection (Modern Base-Deactivated C18) start->col_select mp_screen 2. Mobile Phase Screening (0.1% Formic Acid in Water/ACN) col_select->mp_screen gradient_opt 3. Gradient Optimization (Run broad scout gradient, then refine) mp_screen->gradient_opt flow_temp 4. Flow Rate & Temp Optimization (e.g., 1.0 mL/min, 30°C) gradient_opt->flow_temp validate 5. Validation (Check robustness, specificity, linearity) flow_temp->validate end End: Robust Method validate->end

Sources

"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" impurity identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

An important introductory note: The query specified "4-(4-Ethyl piperazin-1-ylmethyl)benzoic acid". However, the vast majority of scientific literature, patents, and commercial activity relates to the closely related compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid , a critical starting material for the anticancer drug Imatinib.[1][2] Given the high industrial relevance and available data, this guide will focus on the methyl analogue. The principles and methodologies discussed are directly applicable to the ethyl analogue, as their chemical properties are very similar.

Technical Support Center: 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Welcome to the technical support center for 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for common challenges related to impurity identification and removal for this crucial pharmaceutical intermediate. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions - Impurity Identification

This section addresses the critical first step in quality control: knowing what your impurities are and how to find them.

Q1: What are the most likely impurities I should expect during the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the reaction of a p-toluic acid derivative (like 4-chloromethyl or 4-bromomethyl benzoic acid) with N-methylpiperazine.[3][4] Based on this, you should anticipate several classes of impurities.

  • Starting Materials: Unreacted 4-(halomethyl)benzoic acid and N-methylpiperazine are common.

  • Over-alkylation By-products: The most problematic process-related impurity is often a quaternary ammonium salt, formed by the reaction of the product with another molecule of the 4-(halomethyl)benzoic acid starting material. This impurity is often difficult to remove due to its polarity and structural similarity to the product.[5]

  • Dimerization/Side-reaction Products: Impurities can arise from side reactions of the reactive benzyl halide starting material.

  • Inorganic Salts: Salts like sodium chloride or potassium carbonate, depending on the base used, will be present and must be removed.[3]

Table 1: Potential Impurities and Their Sources
Impurity Class Potential Source / Structure
Process-Related Unreacted Starting Materials: 4-(chloromethyl)benzoic acid, N-methylpiperazine.
Over-alkylation: Quaternary ammonium salt (Impurity-III as described in patent literature).[5]
Dimerization: Products from self-reaction of the starting halide.
Inorganic Salts: NaCl, KBr, Na2CO3, etc., from the reaction workup.[3]
Solvent-Related Residual Solvents: Acetonitrile, Dimethylformamide (DMF), n-butanol, etc., used in the synthesis.[6]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for robust impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities.[8] A well-developed reverse-phase HPLC method is typically the primary tool for determining the purity of your Active Pharmaceutical Ingredient (API) and detecting trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. When you detect an unknown peak in your HPLC chromatogram, LC-MS provides the molecular weight of the impurity, which is a critical piece of the puzzle for structure elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an unknown impurity, isolation via preparative HPLC followed by NMR analysis is required.[9]

  • Gas Chromatography (GC): GC is the ideal technique for quantifying residual solvents, which are a distinct class of impurities regulated by ICH guidelines.[8]

  • Sulphated Ash/ICP-MS: These methods are used to determine the content of inorganic impurities.[5][10]

Q3: I'm seeing unexpected peaks in my HPLC chromatogram. How do I troubleshoot this?

A3: Unexpected peaks can arise from the sample, the mobile phase, or the HPLC system itself. A systematic approach is key to diagnosis.[11][12]

Table 2: HPLC Troubleshooting Guide for Unexpected Peaks
Observation Potential Cause & Recommended Action
Ghost Peaks (appear in blank runs) Contamination: Carryover from a previous injection, contaminated mobile phase, or bleed from the column. Action: Inject a blank solvent gradient. If the peak appears, the issue is with the system or mobile phase. Prepare fresh mobile phase and flush the system.[12]
Broad or Tailing Peaks Column Issues: Column degradation, mismatched sample solvent and mobile phase, or secondary interactions. Action: Ensure the sample is dissolved in the mobile phase. Check the mobile phase pH; for your basic compound, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape. If the problem persists, replace the guard or analytical column.[13]
Split Peaks Injection/Column Problem: Partially clogged column frit, column void, or injector issue. Action: Reverse-flush the column (if permitted by the manufacturer). Check the injector for blockages or worn seals.[14]
Baseline Noise or Drift System Instability: Insufficient mobile phase degassing, pump seal failure, or detector lamp issue. Action: Degas the mobile phase. Check the pump pressure for fluctuations. If the baseline is noisy at a specific wavelength, the detector lamp may need replacement.[15]

Part 2: Frequently Asked Questions - Impurity Removal & Purification

Once impurities are identified, the next challenge is their efficient removal.

Q4: What is the most effective method for purifying bulk quantities of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid?

A4: For industrial-scale purification of APIs and intermediates, crystallization is overwhelmingly the preferred method.[16][17] It is cost-effective, scalable, and highly efficient at removing small quantities of impurities from a solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out in a purer form while impurities remain in the "mother liquor".[16]

Q5: How do I develop an effective crystallization process?

A5: A systematic approach is required. The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at boiling point.

  • Single Solvent Method: If you find a solvent that provides a significant solubility difference with temperature, this is the simplest approach. Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble matter, and then cool slowly to induce crystallization.[16]

  • Anti-Solvent Method: If the compound is too soluble in a solvent even when cold, you can use an anti-solvent system. Dissolve the compound in a small amount of a "good" solvent, and then slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until turbidity (cloudiness) appears. Heat to redissolve, then cool slowly.[] For your compound, a system like Ethanol/Water or Isopropanol/Water could be effective.

  • pH Adjustment: Since your molecule has both a carboxylic acid and a basic piperazine ring, its solubility is highly dependent on pH. Crystallizing from an aqueous solution by carefully adjusting the pH to the isoelectric point (where the molecule has minimal net charge and thus minimal water solubility) can be a very powerful purification technique.

Q6: My crystallization isn't improving the purity. What should I do?

A6: This usually indicates one of two things: either the chosen solvent system is not appropriate, or the impurities are co-crystallizing with your product.

  • Re-evaluate Your Solvent System: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvent systems, including anti-solvent methods.

  • Check for Co-crystallization: If an impurity is structurally very similar to your product (e.g., the quaternary salt impurity), it may incorporate into your crystal lattice. In this case, a different purification technique may be necessary.

  • Consider a Different Technique: If multiple crystallization attempts fail, especially for removing persistent, structurally similar impurities, you should consider preparative chromatography.

Q7: When is chromatography a better choice than crystallization for purification?

A7: While crystallization is preferred for bulk purification, chromatography is superior in several scenarios:[19]

  • Difficult-to-Separate Impurities: When impurities have very similar physical properties to the API and cannot be removed by crystallization.

  • High-Purity Reference Standards: For isolating small amounts of impurities to be used as analytical reference standards.

  • Polar Compounds: Your target molecule is quite polar. While this can be an advantage in aqueous crystallization, it can be challenging for traditional reverse-phase chromatography. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using polar-embedded stationary phases might be necessary if standard C18 columns fail.[20][21][22]

Part 3: Protocols and Visualized Workflows

This section provides detailed experimental protocols and logical diagrams to guide your laboratory work.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method. It must be validated for your specific system and impurity profile.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of approximately 1 mg/mL.

Causality Explanation: The use of formic acid in the mobile phase serves to protonate the piperazine nitrogen and deprotonate the carboxylic acid, ensuring consistent ionization and leading to sharper, more symmetrical peaks. The gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to more non-polar by-products.

Workflow 1: Impurity Identification and Characterization

This diagram outlines the logical flow from detecting an unknown peak to confirming its structure.

G cluster_0 Phase 1: Detection & Initial ID cluster_1 Phase 2: Hypothesis & Isolation cluster_2 Phase 3: Confirmation & Standardization A Unknown Peak Detected in Analytical HPLC >0.1% B Perform LC-MS Analysis A->B C Obtain Molecular Weight (MW) and Fragmentation Data B->C D Propose Potential Structures (Based on MW and Synthesis Route) C->D E Isolate Impurity via Preparative HPLC D->E F Collect Pure Fraction and Confirm Purity E->F G Perform Structural Elucidation (1H NMR, 13C NMR, 2D NMR) F->G H Confirm Impurity Structure G->H I Synthesize or Qualify Impurity as a Reference Standard H->I

Caption: Workflow for identifying and confirming the structure of an unknown impurity.

Protocol 2: Recrystallization for Purification

This is a general protocol for purification via the anti-solvent method.

  • Dissolution: In a flask, dissolve 10 g of the crude 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid in the minimum amount of a hot "good" solvent (e.g., ethanol or isopropanol). Aim for a volume that allows complete dissolution near the boiling point.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Anti-Solvent Addition: While stirring the hot solution, slowly add a "poor" solvent (anti-solvent), such as deionized water, dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30-60 minutes. Slow cooling is crucial for forming large, pure crystals.[]

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the dried product by HPLC to confirm the purity improvement. Analyze the mother liquor to see which impurities were successfully removed.

Workflow 2: Decision Tree for Purification Method Selection

This diagram helps you choose the most appropriate purification strategy based on your specific needs.

G Start Crude Product Analysis: Impurity Profile Known? Crystallization Primary Method: Develop Crystallization Process Start->Crystallization Yes HighPurity Need Small Amount of Ultra-High Purity Material? Start->HighPurity No, for Ref. Std PurityCheck Purity Target Met (e.g., >99.5%)? Crystallization->PurityCheck Success Purification Complete PurityCheck->Success Yes Troubleshoot Troubleshoot Crystallization: - Change Solvent System - Adjust pH / Temperature Profile PurityCheck->Troubleshoot No Troubleshoot->PurityCheck Re-evaluate Troubleshoot->HighPurity Persistent Failure Chromatography Secondary Method: Develop Preparative Chromatography HighPurity->Troubleshoot No, Bulk Needed HighPurity->Chromatography Yes

Sources

Technical Support Center: Structural Confirmation of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of synthesized small molecules. This guide provides a comprehensive, question-and-answer-based approach to unequivocally confirm the chemical structure of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." It is designed for researchers, medicinal chemists, and drug development professionals who require rigorous and validated protocols for structural elucidation.

Our approach is grounded in the fundamental principles of spectroscopic and chromatographic analysis, ensuring that each step provides a piece of verifiable evidence contributing to the final structural proof.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the overall strategy for confirming the structure of a newly synthesized compound like this compound?

A1: The confirmation process is a multi-technique approach. No single experiment is sufficient. We must build a self-validating system of evidence by correlating data from several orthogonal analytical methods. The core strategy involves:

  • Purity Assessment: First, ensure the sample is sufficiently pure, as impurities can significantly complicate spectral interpretation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[3][4]

  • Molecular Mass Determination: Confirm the molecular weight of the synthesized compound using Mass Spectrometry (MS). This provides the molecular formula when combined with elemental analysis or high-resolution mass spectrometry (HRMS).

  • Functional Group Identification: Use Fourier-Transform Infrared (FTIR) Spectroscopy to identify key functional groups predicted by the structure (e.g., carboxylic acid, aromatic ring, tertiary amine).

  • Structural Backbone Elucidation: Employ Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) to map the carbon-hydrogen framework. This is the most powerful technique for determining the precise connectivity of atoms.[2]

This workflow ensures that we not only confirm the presence of the correct atoms and functional groups but also their exact arrangement in the molecule.

Q2: I've run an HPLC analysis. How do I interpret the results to confirm purity?

A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a synthesized compound.[5] For this compound, a reversed-phase HPLC method is typically most effective.

  • What to Look For: In an ideal scenario, your chromatogram will show a single, sharp, and symmetrical peak. The area of this peak, relative to the total area of all peaks in the chromatogram, represents the purity of your compound. For drug development purposes, purity should typically exceed 95%.

  • Troubleshooting: Multiple Peaks are Observed

    • Issue: The presence of multiple peaks indicates impurities, which could be unreacted starting materials, by-products, or degradation products.[6]

    • Action:

      • Identify the Impurities: If possible, couple your HPLC to a mass spectrometer (LC-MS). The mass data for the minor peaks can help you identify the impurities.

      • Optimize Purification: Re-purify your sample. Depending on the nature of the impurities, this may involve recrystallization or preparative column chromatography.

      • Method Validation: Ensure your HPLC method (mobile phase, gradient, column type) is optimized to resolve your main compound from all potential impurities.

Q3: My Mass Spectrometry data shows a peak at m/z 277.16. Is this correct, and what other fragments should I expect?

A3: Yes, that is the expected result. The calculated monoisotopic mass of this compound (C₁₅H₂₂N₂O₂) is 276.1681 g/mol . In positive ion electrospray ionization (ESI+), the molecule will readily protonate to form the molecular ion [M+H]⁺.

  • Expected [M+H]⁺: 276.1681 + 1.0078 (proton) = 277.1759

Your observed m/z of 277.16 is in excellent agreement. For definitive confirmation, High-Resolution Mass Spectrometry (HRMS) should be used to match the observed mass to the calculated mass to within a few parts per million (ppm).

Expected Fragmentation Pattern (MS/MS):

The energetically unstable molecular ions will break up into smaller, characteristic fragments.[7] Tandem mass spectrometry (MS/MS) of the m/z 277.17 ion will provide structural information. Key fragmentation pathways for this molecule include:

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the piperazine nitrogen results in a fragment at m/z 248.15 .

  • Formation of the Benzoyl Cation: A characteristic fragmentation for benzoic acid derivatives is the loss of water and carbon monoxide, leading to a benzoyl-type cation.[8][9] However, a more prominent fragmentation is often the cleavage of the bond between the benzylic carbon and the piperazine nitrogen.

  • Piperazine Ring Fragmentation: The C-N bonds within the piperazine ring can cleave, leading to characteristic fragment ions, often seen at m/z 70 and m/z 56 .[10]

  • Benzylic Cleavage: The most common fragmentation will be the cleavage of the C-N bond connecting the benzyl group to the piperazine ring, yielding a prominent ion at m/z 113.13 (protonated N-ethylpiperazine) and a benzyl cation fragment.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Significance
277.17[M+H]⁺Confirms Molecular Weight
248.15[M+H - C₂H₅]⁺Confirms Ethyl Group Presence
113.13[Ethylpiperazine+H]⁺Confirms the Ethylpiperazine Moiety
91.05[C₇H₇]⁺Tropylium ion, characteristic of benzyl groups
Q4: What are the key peaks I should look for in the FTIR spectrum?

A4: The FTIR spectrum is excellent for confirming the presence of the key functional groups in your molecule.

  • Troubleshooting: My O-H peak is very broad and seems to overlap with the C-H peaks.

    • Explanation: This is expected and is a hallmark of a carboxylic acid.[11][12] The O-H stretch appears as a very broad band from approximately 3300-2500 cm⁻¹ due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.[13][14] This broadness will cause it to overlap with the sharper aromatic and aliphatic C-H stretching peaks around 3000 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Confirms
Carboxylic Acid O-H3300 - 2500Very BroadPresence of the -COOH group[15]
Aromatic C-H3100 - 3000Sharp, MediumBenzene Ring
Aliphatic C-H2980 - 2850Sharp, Medium-StrongEthyl, Piperazine, and Methylene Groups
Carbonyl C=O1710 - 1680Strong, SharpCarboxylic Acid Carbonyl[13][14]
Aromatic C=C1610 - 1580Medium-WeakBenzene Ring
C-N Stretch1250 - 1020MediumTertiary Amine (Piperazine)
O-H Bend960 - 900Broad, MediumOut-of-plane bend of the COOH group[14]
Q5: The ¹H NMR spectrum is complex. Can you help me assign the protons?

A5: ¹H NMR spectroscopy provides the most detailed picture of the molecule's structure. By analyzing chemical shifts, integration values, and splitting patterns, we can account for every proton. The spectrum of N,N'-substituted piperazines can sometimes show broad signals due to conformational changes.[16][17]

Predicted ¹H NMR Signals (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5Broad Singlet1H-COOH The acidic proton of the carboxylic acid is typically downfield and often broad.
~7.9Doublet2HAromatic H Protons on the benzene ring ortho to the carboxylic acid group.
~7.4Doublet2HAromatic H Protons on the benzene ring ortho to the methylene (-CH₂-) group.
~3.5Singlet2H-CH₂- Benzylic protons connecting the ring to the piperazine nitrogen.
~2.4Quartet2H-CH₂- (Ethyl)Methylene protons of the ethyl group, split by the adjacent methyl group.
~2.3-2.5Broad Multiplet8HPiperazine H The eight protons on the piperazine ring often appear as a complex, overlapping multiplet.
~1.0Triplet3H-CH₃ (Ethyl)Methyl protons of the ethyl group, split by the adjacent methylene group.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Troubleshooting: Unexpected Splitting or Broad Peaks

  • Issue: The piperazine protons appear as broad, poorly resolved signals.

  • Causality: This can be due to the "chair flip" conformational exchange of the piperazine ring occurring on the NMR timescale.[17]

  • Action: Running the NMR at a lower temperature (e.g., -20 °C) can slow this exchange, resulting in sharper, more defined signals for the axial and equatorial protons of the piperazine ring.

Experimental Workflows & Data Visualization

Logical Flow for Structural Confirmation

The following diagram illustrates the decision-making process for confirming the structure of this compound.

Sources

Technical Support Center: TLC Reaction Monitoring for 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid . This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of Thin-Layer Chromatography (TLC) for this specific molecule. As a zwitterionic compound, containing both a basic tertiary amine (the piperazine moiety) and a carboxylic acid, it presents unique challenges on standard silica gel plates. This guide offers field-proven insights to achieve clean, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Protocol & Initial Setup

Q1: I'm starting a reaction to synthesize this compound. What is a reliable, step-by-step protocol for setting up my TLC analysis?

A1: A successful TLC analysis begins with a meticulous setup. The goal is to establish a baseline for monitoring your reaction's progress from starting materials to the final product.

  • Plate Preparation:

    • Obtain a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄)[1][2].

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate[3][4]. Do not use a pen, as the ink can chromatograph and interfere with results[5].

    • Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (R). Leave adequate space between lanes to prevent spots from merging[4].

  • Sample Preparation & Spotting:

    • Prepare dilute solutions (approx. 1 mg/mL) of your starting materials (e.g., 4-(chloromethyl)benzoic acid and N-ethylpiperazine) and your reaction mixture in a volatile solvent like methanol or dichloromethane[3].

    • Using separate capillary tubes, carefully spot each sample onto its designated lane on the origin line. Keep the spots small and concentrated by applying the sample multiple times and allowing the solvent to evaporate completely between applications[5][6].

    • For the "C" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it. This "co-spot" is crucial for identifying spots later[7].

  • Developing Chamber Preparation:

    • Pour your chosen mobile phase (see Section 2) into a developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below your origin line[3][5].

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front migration and better spot resolution[8]. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Development & Visualization:

    • Place the spotted TLC plate into the equilibrated chamber and replace the cover. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top[3][4].

    • Immediately remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely before proceeding to visualization (see Section 4).

Section 2: Mobile Phase Selection for a Zwitterionic Compound

Q2: My spot for this compound is stuck on the baseline (Rf ≈ 0). How do I get it to move up the plate?

A2: This is the most common issue encountered with this molecule. Its zwitterionic nature—possessing both a positive charge on the protonated piperazine nitrogen and a negative charge on the deprotonated carboxylate group—makes it extremely polar. On standard silica gel, which is acidic, the basic amine interacts very strongly, causing it to remain at the origin[7][9].

To make the spot move, you must modify the mobile phase to suppress this strong interaction. This is achieved by adding an acidic or basic modifier to your eluent.

Q3: What are some effective mobile phase systems for this compound, and why do they work?

A3: The key is to use a relatively polar solvent system and add a modifier to control the ionization of your compound. Adding a small amount of acid will protonate the carboxylic acid, making it less polar, while adding a base will deprotonate the acidic silanol groups on the silica gel and ensure the tertiary amine is in its neutral, less polar form.[3][4][6][9]

Here are some recommended starting systems. You will need to optimize the ratios to achieve an ideal Rf value for your product (typically between 0.25 and 0.4).

Mobile Phase CompositionModifierRationale & Comments
Dichloromethane (DCM) : Methanol (MeOH)1-2% Acetic Acid (AcOH) Acidic Modifier: Protonates the carboxylate, reducing its polarity. This is often a good first choice for acidic compounds.[3][4]
Dichloromethane (DCM) : Methanol (MeOH)1-2% Triethylamine (TEA) Basic Modifier: Neutralizes the acidic silica surface, preventing strong binding of the basic piperazine group.[6][9] TEA is volatile and easily removed.
Dichloromethane (DCM) : Methanol (MeOH)1-10% Ammonium Hydroxide (in MeOH) Strong Basic Modifier: Similar to TEA but can be more effective for very basic compounds that still streak with TEA. Use a pre-mixed solution of 10% NH₄OH in MeOH and add that to your DCM.[6][10]
Ethyl Acetate : Butanol : Acetic Acid : Water(80:10:5:5 ratio) EBAW System: A highly polar, specialized system for very polar compounds like amino acids, which are also zwitterionic.[10][11] Note: This system is not suitable for flash column chromatography.
  • Optimization Strategy: Start with a 95:5 DCM:MeOH mixture with your chosen modifier. If the Rf is still too low, gradually increase the proportion of the more polar solvent (methanol).

Section 3: Troubleshooting Common Separation Issues

Q4: My spots are elongated and streaky ("tailing"). What causes this and how can I get sharp, round spots?

A4: Streaking is a common problem with acidic or basic compounds. It can be caused by several factors:

  • Sample Overloading: You have spotted too much material.[5][6] Try diluting your sample solution further or spotting a smaller amount.

  • Strong Analyte-Silica Interaction: This is the most likely cause for this specific molecule. The acidic silanol groups on the silica plate are interacting too strongly with the basic piperazine moiety.

    • Solution: Add a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[3][6][9] The modifier acts as a competing base, interacting with the silica gel and freeing up your compound to move more cleanly up the plate.[9]

  • Inappropriate Solvent: The sample may not be fully soluble in the mobile phase, causing it to smear as it moves.[12] Ensure your chosen eluent system is a good solvent for your compound.

Q5: My starting material and product have very similar Rf values. How can I improve the separation?

A5: Poor separation (low resolution) means you need to fine-tune the polarity of your mobile phase.

  • Adjust Solvent Ratio: If the spots are high up the plate (Rf > 0.5), your eluent is too polar. Decrease the amount of the more polar solvent (e.g., methanol). If the spots are too low (Rf < 0.2), your eluent is not polar enough. Increase the amount of the polar solvent.[6]

  • Try a Different Solvent System: Sometimes, simply changing the solvents can alter the selectivity. For example, switching from a DCM/Methanol system to an Ethyl Acetate/Hexane system (with appropriate modifiers) can change the interactions and improve separation.

Q6: My compound appears to be reacting or decomposing on the TLC plate. How can I confirm this and prevent it?

A6: Silica gel is acidic and can cause degradation of sensitive compounds[7]. To test for on-plate decomposition, you can perform a 2D TLC experiment.

  • Spot your compound in one corner of a square TLC plate.

  • Develop the plate in the first dimension as usual.

  • Remove the plate, dry it completely, and then rotate it 90 degrees so the line of separated spots is now the new origin.

  • Develop the plate again in the second dimension using the same mobile phase.

  • Interpretation: If your compound is stable, all spots will appear along the diagonal of the plate. If new spots appear "off-diagonal," it indicates that decomposition occurred during the chromatography.[7][10]

  • Solution: If decomposition is confirmed, you can try neutralizing the plate by adding a base like triethylamine to the eluent or switch to a less acidic stationary phase like alumina[4][9].

Section 4: Effective Visualization Techniques

Q7: My compound is colorless. What are the best methods to visualize the spots on the TLC plate?

A7: this compound contains a benzene ring, which makes it UV-active. However, relying on a single visualization method is not recommended. A multi-step approach is best.

Caption: Recommended workflow for TLC plate visualization.

MethodProcedureHow it Works & What You'll See
UV Light (254 nm) Place the dried plate under a short-wave UV lamp.The plate contains a fluorescent indicator that glows green. Compounds with a UV chromophore (like the benzene ring) will absorb this light and appear as dark purple spots.[3][13]
Iodine Chamber Place the plate in a sealed chamber with a few iodine crystals.Iodine vapor has an affinity for organic compounds, especially aromatic and unsaturated ones. Spots will appear as temporary yellow-brown stains. Circle them immediately as they fade.[13][14]
Potassium Permanganate (KMnO₄) Stain Briefly dip the plate in a dilute solution of KMnO₄ and gently heat with a heat gun.This is an oxidative stain. It reacts with any oxidizable functional group (like the tertiary amine or the benzylic C-H bonds). It produces yellow-brown spots on a purple background.[15]
Bromocresol Green Stain Dip the plate in a bromocresol green solution.This stain is specific for acidic functional groups. The carboxylic acid will appear as a bright yellow spot on a blue or green background, often without heating.[13][16] This is excellent for confirming the presence of your product or any remaining acidic starting material.
Section 5: Advanced Troubleshooting & Confirmation

Caption: A logical workflow for troubleshooting common TLC issues.

Q8: How can I definitively confirm the identity of the spots on my TLC plate during the reaction?

A8: The co-spot is your most powerful tool for this. In the co-spot lane ("C"), you spotted both your starting material and your reaction mixture.

  • If the reaction has started: You will see the original starting material spot and a new spot for your product. The starting material spot in the "R" lane should align perfectly with the spot in the "SM" lane.

  • As the reaction progresses: The intensity of the starting material spot in the "R" lane will decrease, while the intensity of the product spot will increase.

  • If the reaction is complete: The starting material spot will be absent from the "R" lane. The co-spot lane will look like a "snowman" or two distinct spots, confirming that the product has a different Rf from the starting material.[7]

References
  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • University of California, Los Angeles (UCLA) Chemistry.
  • Bitesize Bio. (2025, June 3).
  • ResearchGate. (2024, April 23).
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • REACH Devices, LLC. TLC stains. [Link]
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
  • LibreTexts Chemistry. (2021, April 1).
  • Reddit. (2023, March 9). carboxylic acid TLC. r/OrganicChemistry. [Link]

Sources

Preventing dimer formation in "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for the synthesis of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." This document is designed for researchers, medicinal chemists, and process development scientists. We address one of the most persistent challenges in this synthesis: the formation of an undesired N,N'-linked dimeric impurity. Our goal is to provide you with a deep understanding of the underlying reaction mechanisms and to offer robust, field-tested protocols to maximize the yield and purity of your target molecule.

This guide is structured to help you quickly diagnose issues and implement effective solutions. We will cover the two primary synthetic routes—reductive amination and direct alkylation—and provide clear, actionable advice to suppress dimer formation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a high-molecular-weight impurity in my final product. LC-MS suggests it's a dimer. What is happening?

A1: You are likely encountering a classic side reaction involving the piperazine ring. N-ethylpiperazine has two reactive secondary amine sites (N1 and N4). After the initial desired reaction occurs at one nitrogen, the remaining nitrogen on the newly formed product, "this compound," is still nucleophilic. This mono-substituted product can then react with another molecule of your starting material (e.g., 4-formylbenzoic acid or 4-(chloromethyl)benzoic acid), resulting in the formation of a symmetrical N,N'-di-substituted piperazine "dimer."

Q2: Which synthetic route is generally better for avoiding this dimer formation: direct alkylation or reductive amination?

A2: While both routes can be optimized, reductive amination is generally superior for controlling selectivity and minimizing dimer formation. [1][2] This is because it allows for the use of mild, selective reducing agents like Sodium Triacetoxyborohydride (STAB), which preferentially reduces the iminium ion intermediate over the starting aldehyde.[3] This selectivity is crucial for preventing the side reactions that lead to dimerization. Direct alkylation with highly reactive electrophiles like 4-(chloromethyl)benzoic acid is often more difficult to control.[4]

Q3: I'm using a large excess of N-ethylpiperazine, but still see significant dimer formation. What else can I do?

A3: Using an excess of the piperazine starting material is a good first step, as it statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[4] However, if dimerization persists, you should consider the following critical parameters:

  • Rate of Addition: Add the electrophile (the benzoic acid derivative) slowly and under dilute conditions. This keeps its instantaneous concentration low, reducing the probability of a second reaction with the already-formed product.[4]

  • Temperature Control: Lower the reaction temperature. The second alkylation step generally has a higher activation energy than the first. By lowering the temperature (e.g., to 0 °C or even lower), you can significantly slow down the rate of the undesired second reaction while still allowing the initial desired reaction to proceed at an acceptable rate.[4]

  • Choice of Base (for direct alkylation): Using a milder, non-nucleophilic base can help prevent the deprotonation of the mono-substituted product, thereby making it less reactive towards further alkylation.[4]

Q4: Can I use a protecting group strategy to completely avoid dimer formation?

A4: Absolutely. This is the most foolproof, albeit longer, method. You can start with a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[5][6] Alkylate the unprotected nitrogen, and then deprotect the other nitrogen in a subsequent step. This approach offers the highest level of control and is often used when purity is paramount. For the synthesis , you would react 4-formylbenzoic acid with mono-ethylpiperazine, which can be prepared separately, to avoid the symmetry issue altogether.

Understanding the Dimerization Pathway

The formation of the desired mono-substituted product and the undesired di-substituted dimer are competing reactions. Understanding the mechanism is key to controlling the outcome.

Reaction Pathways Visualization

The diagram below illustrates the desired synthetic route via reductive amination versus the competing pathway that leads to the formation of the dimeric impurity.

G A 4-Formylbenzoic Acid Iminium Iminium Ion Intermediate A->Iminium + N-Ethylpiperazine (Imine Formation) Reactant_Product Product Reacts Again (High Conc. / Temp.) A->Reactant_Product + 4-Formylbenzoic Acid B N-Ethylpiperazine B->Iminium Product Desired Product: This compound Iminium->Product + [H] (Reduction) Product->Reactant_Product Dimer Undesired Dimer Impurity Reactant_Product->Dimer Forms Dimer

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide: Reductive Amination Route

This is the recommended route for achieving high mono-selectivity. The primary challenge is ensuring the complete conversion to the iminium ion before reduction, and preventing the product from reacting further.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High Dimer Content (>5%) 1. Reaction is too concentrated or hot: This increases the frequency of collisions between the mono-substituted product and remaining aldehyde. 2. Incorrect order of addition: Adding the reducing agent too early allows for the presence of both aldehyde and the mono-substituted product.1. Decrease Temperature & Concentration: Run the reaction at 0 °C to room temperature. Dilute conditions favor the initial reaction over the subsequent one. 2. Stepwise Procedure: First, stir the 4-formylbenzoic acid and N-ethylpiperazine together for 1-2 hours to ensure maximum formation of the iminium ion intermediate. Then, add the reducing agent portion-wise.[1] This starves the reaction of the aldehyde before the product can react with it.
Low Yield / Incomplete Reaction 1. Inefficient imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This is often due to water buildup. 2. Decomposition of reducing agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[7] 3. Incorrect pH: The reaction requires a mildly acidic pH (5-7) to facilitate imine formation without fully protonating and deactivating the amine.[1]1. Promote Imine Formation: Add a catalytic amount of acetic acid (0.1 - 1.0 eq.) to catalyze imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.[2] 2. Ensure Anhydrous Conditions: Use anhydrous solvents (like DCE or THF) and ensure your STAB is fresh and has been handled under inert conditions.[7] 3. Monitor and Adjust pH: If necessary, use a weak acid like acetic acid to maintain the optimal pH range.
Starting Aldehyde is Reduced to Alcohol 1. Reducing agent is too strong: A harsh reducing agent like NaBH₄ can reduce both the imine and the starting aldehyde. 2. Incorrect pH: At very low pH, the aldehyde can become protonated and more susceptible to reduction.1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is a milder agent that selectively reduces iminium ions in the presence of aldehydes.[3] 2. Maintain Mildly Acidic pH: Avoid strong acids. Acetic acid is usually sufficient to catalyze the reaction without causing significant aldehyde reduction.[1]
Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose and solve the problem.

G Start Analyze Crude Reaction Mixture (LC-MS / TLC) Check_SM High Starting Material? Start->Check_SM Check_Dimer High Dimer Content? Check_SM->Check_Dimer No Sol_SM Inefficient Imine Formation - Add cat. Acetic Acid - Add dehydrating agent - Increase reaction time before reduction Check_SM->Sol_SM Yes Check_Other Other Side Products? Check_Dimer->Check_Other No Sol_Dimer Kinetics/Concentration Issue - Lower reaction temp. to 0°C - Add aldehyde slowly - Use more dilute conditions Check_Dimer->Sol_Dimer Yes Sol_Other Check for Aldehyde Reduction - Use milder reducing agent (STAB) - Ensure correct pH (5-7) Check_Other->Sol_Other Yes End Optimized Reaction Check_Other->End No Sol_SM->End Sol_Dimer->End Sol_Other->End

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Optimized Reductive Amination (Recommended)

This protocol is designed to maximize the yield of the mono-substituted product by controlling the reaction conditions.

Materials:

  • 4-Formylbenzoic acid (1.0 eq.)

  • N-Ethylpiperazine (1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Glacial Acetic Acid (0.1 eq., optional catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-formylbenzoic acid (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.2 M.

  • Amine Addition: Add N-ethylpiperazine (1.2 eq.) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 60-90 minutes. If the reaction is known to be sluggish, add glacial acetic acid (0.1 eq.) and continue stirring. Monitor the formation of the imine intermediate by TLC or LC-MS; you should see the consumption of the starting aldehyde.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 20-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired product.

Protocol 2: Problematic Direct Alkylation (For Comparison)

This protocol highlights conditions that often lead to significant dimer formation.

Materials:

  • 4-(Chloromethyl)benzoic acid (1.0 eq.)

  • N-Ethylpiperazine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask, add N-ethylpiperazine (1.1 eq.), K₂CO₃ (2.5 eq.), and DMF.

  • Addition of Electrophile: Add a solution of 4-(chloromethyl)benzoic acid (1.0 eq.) in DMF to the mixture all at once at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Analysis: An LC-MS analysis of the crude reaction mixture will likely show a significant percentage of the di-substituted dimer impurity alongside the desired product and unreacted starting materials. This outcome is due to the high reactivity of the electrophile, the elevated temperature, and the non-controlled addition.

References

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115-128. [Link]
  • Vertex AI Search. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Reddit. (2024).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • Reddit. (2024).
  • ACS. (n.d.).
  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Mol-Instincts. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]
  • Master Organic Chemistry. (2017).
  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. [Link]
  • University of Texas at Austin. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. [Link]
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • Reddit. (2023).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2018). (PDF) Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. [Link]
  • Semantic Scholar. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. [Link]
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?[Link]
  • University of Texas at Austin Libraries. (2005). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. [Link]
  • Semantic Scholar. (2011).
  • ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]

Sources

Technical Support Center: Handling "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" in Air-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in air-sensitive experimental setups. Our goal is to provide you with a comprehensive understanding of the compound's characteristics and to offer practical, field-proven guidance to ensure the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an air-sensitive compound?

A1: this compound is not pyrophoric, meaning it will not spontaneously ignite on contact with air. Safety data for closely related analogs, such as 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, indicate that it is stable under normal conditions.[1] However, its structure contains a tertiary amine within the piperazine ring, which can be susceptible to slow oxidation over time when exposed to atmospheric oxygen.[2][3][4] This oxidation can lead to the formation of N-oxides and other impurities, potentially impacting reaction yields and purity. Therefore, for high-purity applications and sensitive catalytic reactions, it is best practice to handle the compound with precautions to minimize exposure to air and moisture.[5]

Q2: What are the primary degradation pathways I should be concerned about?

A2: The main concern is the oxidation of the tertiary amine nitrogen atoms in the piperazine ring. Atmospheric oxygen can react with tertiary amines, especially in the presence of light or catalytic impurities, to form N-oxides.[6][7] While the benzoic acid moiety is generally stable, the entire molecule's integrity can be compromised by this oxidative process. Studies on piperazine and its derivatives show that oxidation can be catalyzed by certain metals and is a known degradation pathway.[3][4]

Q3: How should I store this compound to ensure its long-term stability?

A3: To maintain the compound's integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal long-term stability, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation. A desiccator or a glovebox are ideal storage environments.[1][8]

Q4: When should I use a glovebox versus a Schlenk line for my reaction?

A4: The choice depends on the scale of your reaction and the specific manipulations required.

  • Glovebox: A glovebox provides the most secure inert environment and is ideal for weighing and transferring the solid compound, preparing stock solutions, and setting up small-scale reactions where dexterity is key.[9] It is the preferred method for handling the solid to avoid any atmospheric exposure.

  • Schlenk Line: A Schlenk line is excellent for conducting larger-scale reactions in solution, performing solvent transfers, and running reactions under reflux in an inert atmosphere.[2][5] It is a versatile tool for most synthetic operations once the air-sensitive solid has been safely transferred to the reaction vessel.

The diagram below provides a decision-making framework for choosing the appropriate equipment.

Glovebox_vs_Schlenk_Line cluster_weighing Weighing & Solid Transfer cluster_reaction Reaction Setup start Start: Need to handle This compound weighing Weighing solid or preparing NMR sample? start->weighing glovebox_weigh Use Glovebox weighing->glovebox_weigh Yes reaction_scale Reaction Scale? weighing->reaction_scale No (Reaction) small_scale Small Scale (<50 mL) & Complex Manipulations reaction_scale->small_scale large_scale Larger Scale (>50 mL) Reflux / Distillation reaction_scale->large_scale glovebox_rxn Perform entirely in Glovebox small_scale->glovebox_rxn schlenk_line Use Schlenk Line large_scale->schlenk_line

Caption: Decision workflow for Glovebox vs. Schlenk Line.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments.

Problem: My reaction yield is low and/or I observe significant formation of unidentified polar impurities.

This is a common issue when handling moderately air-sensitive reagents and often points to contamination by oxygen or moisture. Follow these steps to diagnose the source.

Potential Cause Diagnostic Check Solution
Contaminated Solvent Was the solvent certified anhydrous? Was it properly degassed before use?Use a freshly opened bottle of anhydrous solvent or purify the solvent using a solvent purification system. Degas the solvent thoroughly using the freeze-pump-thaw method or by sparging with an inert gas for at least 30 minutes.
Improperly Dried Glassware Was all glassware oven-dried for several hours (>120 °C) or flame-dried immediately before use?Ensure all glassware, stir bars, and needles are rigorously dried. For best results, flame-dry the assembled apparatus under vacuum and cool under a positive pressure of inert gas.[2]
System Leaks Check all joints, septa, and tubing connections. Is the bubbler showing a consistent positive pressure?Re-grease all ground glass joints. Use fresh rubber septa and secure them with wire or clamps. Check tubing for cracks or poor connections. A slow, steady flow of inert gas should be maintained throughout the experiment.
Degraded Starting Material Has the compound changed color (e.g., yellowing)? Was it stored properly?If degradation is suspected, purify the starting material by recrystallization before use. Always store the compound under an inert atmosphere.

The following diagram outlines a troubleshooting workflow for failed air-sensitive reactions.

Troubleshooting_Workflow start Reaction Failure: Low Yield or Impurities check_glassware 1. Was glassware rigorously dried? start->check_glassware check_solvent 2. Was solvent anhydrous & degassed? check_glassware->check_solvent Yes solution_glassware Solution: Flame-dry glassware under vacuum before use. check_glassware->solution_glassware No check_atmosphere 3. Was a positive inert atmosphere maintained? check_solvent->check_atmosphere Yes solution_solvent Solution: Use fresh anhydrous solvent and degas thoroughly. check_solvent->solution_solvent No check_reagent 4. Was the starting material pure? check_atmosphere->check_reagent Yes solution_atmosphere Solution: Check for leaks in septa, joints, and tubing. check_atmosphere->solution_atmosphere No solution_reagent Solution: Recrystallize reagent. Ensure proper storage. check_reagent->solution_reagent No rerun Rerun Experiment check_reagent->rerun Yes solution_glassware->rerun solution_solvent->rerun solution_atmosphere->rerun solution_reagent->rerun

Caption: Troubleshooting workflow for air-sensitive reactions.

Experimental Protocols

Protocol 1: Setting Up a Reaction Flask Under Inert Atmosphere (Schlenk Line)

This protocol describes the standard procedure for preparing a reaction vessel for an air-sensitive experiment.

  • Glassware Preparation:

    • Clean and assemble the desired round-bottom flask, condenser, and magnetic stir bar.

    • Dry the assembled glassware in an oven (≥120 °C) for at least 4 hours, or overnight.

  • Flame-Drying:

    • Securely clamp the hot, assembled glassware to a lab stand in a fume hood.

    • Attach the glassware to the Schlenk line via a flexible hose.

    • While wearing appropriate heat-resistant gloves, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner under a dynamic vacuum (~0.1-1 Torr). Pay close attention to joints and areas where moisture can adsorb.

    • Continue heating until all visible signs of condensation are gone.

  • Purging the Vessel:

    • Allow the glassware to cool slightly while still under vacuum.

    • Switch the Schlenk valve from "vacuum" to "inert gas" (argon or nitrogen) to backfill the flask.

    • Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere.[2]

    • After the final cycle, leave the flask under a slight positive pressure of inert gas, confirmed by the bubbling of an oil bubbler connected to the manifold. The flask is now ready for the addition of reagents.

Protocol 2: Transfer of Solid this compound in a Glovebox

This is the most reliable method for handling the solid reagent.

  • Preparation:

    • Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels.

    • Place a tared weigh boat, spatula, and the sealed container of the compound into the glovebox antechamber.

    • Place the prepared (oven- or flame-dried) reaction flask, sealed with a rubber septum, into the antechamber.

    • Perform at least three vacuum/inert gas cycles on the antechamber before transferring items into the main chamber.[9]

  • Transfer:

    • Inside the glovebox, open the container of this compound.

    • Weigh the desired amount of the solid onto the tared weigh boat.

    • Carefully add the weighed solid to the reaction flask. A powder funnel may be used to facilitate the transfer.

    • Seal the reaction flask again with its septum.

    • Tightly reseal the main container of the compound.

  • Removal from Glovebox:

    • The reaction flask, now containing the solid under an inert atmosphere, can be removed from the glovebox via the antechamber (after appropriate cycling) and transferred to a Schlenk line for the addition of solvents and other reagents.

References

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]
  • ChemRxiv. (2025). Late-Stage C(sp³)
  • Chandrashekar, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scientific Research Publishing. [Link]
  • The Schlenk Line Survival Guide. (n.d.). Gloveboxes. [Link]
  • Fisher Scientific. (2025). Safety Data Sheet: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.
  • Wikipedia contributors. (n.d.). Air sensitivity. Wikipedia. [Link]
  • PubChem. (n.d.). 4-(4-methylpiperazin-1-yl)benzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (2013). (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. [Link]
  • NILU. (2010).
  • PubMed. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. [Link]
  • Journal of the American Chemical Society. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
  • Chemistry Stack Exchange. (2025).
  • ChemRxiv. (2019).
  • WorldOfChemicals. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. [Link]

Sources

Modifying experimental protocols for "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on modifying experimental protocols for analogs of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid." This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Versatility of Piperazine-Containing Scaffolds

The 4-(piperazin-1-ylmethyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry. The piperazine ring is a common feature in pharmaceuticals due to its ability to improve physicochemical properties like aqueous solubility and oral bioavailability.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3][4][5][6] This guide focuses on the practical synthesis and purification of analogs based on the "this compound" structure, addressing common challenges to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound and its analogs?

A1: The most prevalent and industrially scalable approach is a two-step synthesis involving a nucleophilic substitution reaction. This typically involves:

  • Preparation of an electrophile: Starting with a 4-(halomethyl)benzoic acid derivative, often 4-(bromomethyl)benzoic acid or its methyl ester. The bromo- derivative is generally preferred as bromide is a better leaving group than chloride.

  • Nucleophilic substitution: Reacting the electrophile with the desired N-substituted piperazine (e.g., 1-ethylpiperazine). This reaction is typically performed in the presence of a mild base like potassium carbonate or sodium bicarbonate to neutralize the hydrohalic acid byproduct.[7][8] An alternative is reductive amination between 4-formylbenzoic acid and 1-ethylpiperazine using a reducing agent like sodium triacetoxyborohydride.[9][10]

Q2: I'm concerned about getting di-substituted piperazine as a byproduct. How can I ensure monosubstitution?

A2: This is a valid concern in piperazine chemistry. While the two nitrogen atoms in piperazine have similar basicity, unwanted N,N'-disubstitution can be a competitive side reaction.[11] The most straightforward method to favor monosubstitution is to use a significant excess of the piperazine nucleophile.[11] A more controlled, albeit longer, approach involves using a piperazine with one nitrogen protected by a group like tert-butyloxycarbonyl (Boc), performing the alkylation, and then deprotecting to yield the monosubstituted product.[11]

Q3: What are the primary challenges in purifying these types of compounds?

A3: The main challenge arises from the molecule's amphoteric nature, containing both a basic piperazine moiety and an acidic carboxylic acid group. This can lead to high water solubility, especially at low or high pH, making standard liquid-liquid extractions difficult. Purification is often best achieved by:

  • Recrystallization: This is the most effective method.[12][13] The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold.[14][15] Water or mixed solvent systems like ethanol/water are often successful.[16]

  • Precipitation by pH adjustment: The compound will be least soluble at its isoelectric point. Carefully adjusting the pH of an aqueous solution can cause the pure product to precipitate.

Q4: Are there any critical safety precautions I should take when handling the reagents?

A4: Yes. The synthesis often involves alkyl halides (e.g., 4-(bromomethyl)benzoic acid), which are lachrymators and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions may also involve strong acids or bases for pH adjustments and work-up, which require careful handling to avoid chemical burns.[17] Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Part 1: Synthesis & Reaction Monitoring

Problem: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material (the 4-(halomethyl)benzoic acid derivative).

Possible CauseScientific Rationale & Solution
Insufficient Base The reaction generates HBr or HCl as a byproduct. Without a base to neutralize it, the acid will protonate the piperazine nucleophile, rendering it unreactive. Solution: Ensure at least 2-3 equivalents of a mild base like K₂CO₃ or NaHCO₃ are used.[7]
Poor Leaving Group If you are using a 4-(chloromethyl)benzoic acid derivative, the reaction kinetics may be slow. Solution: Switch to the 4-(bromomethyl)benzoic acid analog. Bromide is a better leaving group than chloride, which will accelerate the Sₙ2 reaction.[8]
Low Reaction Temperature While the reaction often proceeds at room temperature, steric hindrance or lower reactivity of specific analogs may require more energy. Solution: Gently heat the reaction mixture to 40-60 °C and monitor its progress by TLC.
Solvent Issues Using a protic solvent like ethanol can solvate the nucleophile, reducing its reactivity. Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) to enhance the reaction rate.

Problem: Mass spectrometry of my crude product shows a peak corresponding to a quaternary ammonium salt.

Possible CauseScientific Rationale & Solution
Over-alkylation of Product The desired product, which is a tertiary amine, can react with another molecule of the alkyl halide starting material to form a quaternary ammonium salt. This is more likely if the alkyl halide is used in excess or if the reaction is run for too long at high temperatures.[8] Solution: Use a slight excess (1.1-1.2 equivalents) of the piperazine nucleophile relative to the alkyl halide. Monitor the reaction closely and stop it once the starting halide is consumed. This impurity is often highly water-soluble and can sometimes be removed during an aqueous work-up.
Part 2: Work-up & Purification

Problem: My product seems to be stuck in the aqueous layer during extraction.

Possible CauseScientific Rationale & Solution
Product is Protonated or Deprotonated At low pH, the piperazine nitrogens are protonated (R-NH⁺-), and at high pH, the carboxylic acid is deprotonated (R-COO⁻). Both forms are charged and highly water-soluble. Solution: To extract into an organic solvent like ethyl acetate or dichloromethane, you must first basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10 to deprotonate the piperazine ammonium salt. Then, perform the extraction. Alternatively, to precipitate the product, carefully adjust the pH of the aqueous solution to its isoelectric point (typically around pH 6-7) where it has minimal solubility.

Problem: The purified product is a sticky oil or gum instead of a crystalline solid.

Possible CauseScientific Rationale & Solution
Residual Solvent or Impurities Even small amounts of solvent or impurities can inhibit crystallization. The product may also be hygroscopic. Solution: Ensure the product is completely dry by placing it under a high vacuum for several hours. Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This can wash away non-polar impurities and often induces crystallization. If this fails, the material may require further purification by column chromatography.

Problem: My recovery after recrystallization is extremely low.

Possible CauseScientific Rationale & Solution
Too Much Solvent Used Adding an excessive amount of hot solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation.[13] Solution: In a fume hood, gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. The ideal recrystallization uses the minimum amount of hot solvent needed to fully dissolve the compound.[14]
Cooling Too Quickly Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of very small crystals or precipitation, which can trap impurities.[15] Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature and crystals have formed, then place it in an ice bath to maximize recovery.

Visualized Workflows and Protocols

General Synthesis and Purification Workflow

The following diagram outlines the typical experimental pathway for synthesizing analogs of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 4-(Bromomethyl)benzoic acid + 1-Ethylpiperazine reaction Nucleophilic Substitution (Solvent: DMF, Base: K2CO3) start->reaction quench Quench with Water reaction->quench ph_adjust Adjust pH to ~7 (Precipitation) quench->ph_adjust filtration Vacuum Filtration ph_adjust->filtration recrystallize Recrystallize (e.g., from Ethanol/Water) filtration->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterization (NMR, MS, m.p.) dry->analyze

Caption: High-level workflow for synthesis and purification.

Troubleshooting Logic for Low Reaction Yield

This decision tree provides a logical path to diagnose the cause of a low-yielding synthesis reaction.

G start Low Yield Observed tlc Analyze crude reaction mixture by TLC/LC-MS start->tlc sm_present Is starting material (halide) still present? tlc->sm_present cause1 Potential Causes: - Insufficient Base - Poor Leaving Group - Low Temperature sm_present->cause1 YES cause2 Potential Causes: - Degradation of starting material - Incorrect stoichiometry - Formation of soluble byproducts sm_present->cause2 NO sm_yes YES sm_no NO

Caption: Decision tree for diagnosing low reaction yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization for specific analogs.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(bromomethyl)benzoic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the flask.

  • Nucleophile Addition: In a separate vial, dissolve 1-ethylpiperazine (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the 4-(bromomethyl)benzoic acid spot is no longer visible.

  • Work-up:

    • Pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF used).

    • While stirring, slowly add 1M HCl to adjust the pH of the aqueous solution to ~7. The product should precipitate as a white solid. If it oils out, continue stirring vigorously.

    • Stir the suspension for 30 minutes to an hour to allow for complete precipitation.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to help with drying.

  • Drying: Dry the crude product under a high vacuum to remove residual water and solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is often a good starting point for this class of compounds.

  • Dissolution: Place the crude, dried solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.[14]

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[15] You should observe the formation of white crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.

  • Final Drying: Dry the pure crystals under a high vacuum to a constant weight. Assess purity by measuring the melting point and obtaining NMR/MS data.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Source
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Source
  • Troubleshooting guide for the synthesis of substituted benzoic acids. (n.d.). BenchChem. Source
  • Faizan, M., et al. (2024).
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Methods for removing impurities from crude benzoic acid samples. (n.d.). BenchChem. Source
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4933. Source
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Source
  • Recrystallization of Benzoic Acid. (n.d.).
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Source
  • Jaeger, A. (1928). Purification of benzoic acid and its derivatives. U.S.
  • AmritaCREATE. (2015).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025).
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Source
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.).
  • How to overcome common problems in Benzamide synthesis?. (n.d.). BenchChem. Source
  • Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (n.d.). Mol-Instincts. Source
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2014).
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2015).
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Source
  • Synthesis of Benzoic Acid. (n.d.). Chem21Labs. Source
  • Strieth-Kalthoff, F., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Synthesis, 53(24), 4547-4558. Source
  • Benzoic Acid Synthesis options. (2018). Sciencemadness Discussion Board. Source
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Source
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013).
  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.).
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. (n.d.). Biosynth. Source
  • This compound. (n.d.). MySkinRecipes. Source
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem. Source
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. (n.d.). PubChem. Source
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. (n.d.). ChemicalBook. Source
  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (2013).

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Technical Support Center: Synthesis & Scale-Up of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This technical guide addresses common and advanced challenges encountered during the synthesis and scale-up of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and its close analogue, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. Due to the extensive public domain data available for the methyl analogue—a key intermediate in the synthesis of the anticancer drug Imatinib—the core principles, troubleshooting steps, and scale-up considerations detailed in this document are based on its well-established chemistry.[1][2][3] These methodologies are directly applicable to the ethyl derivative, as the fundamental reaction mechanisms and potential challenges remain consistent.

This resource is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions for researchers, process chemists, and drug development professionals.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems that may arise during the synthesis, providing explanations and recommended protocols to resolve them.

Q1: My nucleophilic substitution reaction using 4-(chloromethyl)benzoic acid and N-ethylpiperazine is resulting in a very low yield. What are the likely causes?

Low yield in this SN2 reaction is a frequent issue, often stemming from the quality of the starting material and the reaction conditions.

  • Cause 1: Inactive Starting Material. The most common culprit is the hydrolysis of the benzylic chloride. 4-(chloromethyl)benzoic acid and its precursors like 4-(chloromethyl)benzoyl chloride are highly susceptible to moisture, which converts the reactive benzylic chloride to a much less reactive benzyl alcohol or leaves the unreactive benzoic acid derivative.[4]

    • Solution: Always use a fresh bottle of 4-(chloromethyl)benzoic acid or one that has been stored under anhydrous conditions. Verify the starting material's purity via NMR or melting point before starting the reaction.

  • Cause 2: Inappropriate Solvent Choice. Protic solvents (e.g., ethanol, water) or nucleophilic aprotic solvents (e.g., DMF, DMSO) can react with the electrophilic 4-(chloromethyl)benzoic acid, leading to undesired side products, especially at elevated temperatures.[4]

    • Solution: Prefer non-nucleophilic aprotic solvents such as dichloromethane (DCM), acetonitrile, or n-butanol.[4][5][6]

  • Cause 3: Suboptimal Base or Stoichiometry. An inadequate amount of base or a base that is too weak may not effectively neutralize the HCl formed in situ (if starting from the free amine) or facilitate the reaction. Conversely, an overly strong base in certain solvents can lead to elimination or other side reactions.

    • Solution: Use a non-nucleophilic inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a slight excess (1.5-2.0 equivalents) to scavenge the acid produced.[5][7] The use of excess N-ethylpiperazine can also drive the reaction forward but can be uneconomical on a large scale.[6]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for diagnosing low yield in the substitution reaction.

Q2: I'm performing a reductive amination between 4-formylbenzoic acid and N-ethylpiperazine, but my main byproduct is 4-(hydroxymethyl)benzoic acid. How can I prevent this?

The formation of the corresponding alcohol is a classic chemoselectivity issue in reductive aminations, where the reducing agent reduces the aldehyde faster than the imine intermediate is formed and reduced.[8]

  • Cause: Incorrect Choice or Addition of Reducing Agent. Strong borohydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes. If the imine formation is slow, the aldehyde is reduced before it can react with the amine.[9]

  • Solution 1: Use a Milder, Iminium-Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most reductive aminations.[9][10] It is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) over the aldehyde. Dichloroethane (DCE) is a common solvent for STAB reactions.[10]

  • Solution 2: Adopt a Stepwise Procedure. If selectivity remains an issue, a two-step, one-pot approach can be effective.

    • Stir the 4-formylbenzoic acid and N-ethylpiperazine together in a suitable solvent (like methanol) for a period to allow for imine formation. The equilibrium can be shifted by removing the water formed, often with a Dean-Stark apparatus on a larger scale or by adding a dehydrating agent.[8]

    • Once imine formation is maximized (monitored by TLC or LCMS), cool the reaction mixture and then add the reducing agent (e.g., NaBH₄).[10]

Q3: During scale-up, the work-up is messy, and I'm struggling with product isolation and purity. What strategies can improve this?

Isolation issues are common when moving from the bench to pilot scale, especially with polar, zwitterionic-capable molecules like this one.

  • Problem 1: Emulsion Formation during Extraction. The amphiphilic nature of the product can lead to stubborn emulsions during aqueous work-up.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Perform the extraction at a pH where the product is either fully protonated (acidic) or deprotonated (basic) to ensure it resides primarily in one phase.

  • Problem 2: Difficulty with Crystallization. The product may oil out or precipitate as an amorphous solid that is difficult to filter and dry, trapping impurities.

    • Solution: Isolate as a Salt. Converting the final product to a dihydrochloride salt is a standard industry practice for this class of compounds.[1][5][11]

      • After the reaction and initial work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).

      • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.[5]

      • The dihydrochloride salt typically precipitates as a well-defined, crystalline solid that is much easier to filter, wash, and dry than the free base.[12] This salt form also often has improved stability and handling properties.[1] High purity ( >99.8%) can be achieved with this method.[5][12]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

There are two primary, industrially relevant routes. The choice depends on starting material cost, availability, and scale-up considerations.

  • Route A: Nucleophilic Substitution. This involves reacting a benzoic acid derivative with an activated benzylic position, such as 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid, with N-ethylpiperazine.[1][6] This is an SN2 reaction where the piperazine nitrogen acts as the nucleophile.

  • Route B: Reductive Amination. This route couples 4-formylbenzoic acid (p-carboxybenzaldehyde) with N-ethylpiperazine via an imine intermediate, which is then reduced in situ.[7][13] This method is often preferred for its operational simplicity (one-pot) and atom economy.[8][14]

dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: The two primary synthetic routes to the target compound.

Q2: For the nucleophilic substitution route, what are the pros and cons of using 4-(chloromethyl)- vs. 4-(bromomethyl)benzoic acid?
  • Reactivity: The C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, 4-(bromomethyl)benzoic acid is more reactive and may allow for milder reaction conditions (lower temperature, shorter reaction time).[15]

  • Cost and Stability: 4-(chloromethyl)benzoic acid is generally less expensive and more stable for long-term storage than its bromo- counterpart, which can be more susceptible to degradation. For large-scale industrial production, the cost savings of the chloro- starting material often outweigh the reactivity advantage of the bromo- derivative.[15][16]

Q3: What are the critical parameters to control during scale-up?

Scaling up requires careful attention to process parameters that may have been negligible at the lab scale.

ParameterLab Scale ConsiderationScale-Up Challenge & Solution
Heat Transfer Reaction heat easily dissipates.Challenge: Exotherms from the reaction or quenching can cause temperature spikes, leading to side reactions or safety hazards. Solution: Use jacketed reactors for precise temperature control. Perform controlled, slow additions of reagents. Conduct a reaction calorimetry study to understand the thermal profile.
Mixing Magnetic stirring is usually sufficient.Challenge: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in poor conversion and impurity formation. Solution: Use overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure homogeneity.
Work-up & Isolation Separatory funnels are simple and effective.Challenge: Extractions and filtrations become time-consuming and can lead to product loss or degradation.[6] Solution: Plan for larger-scale equipment like liquid-liquid extractors or centrifuges. Isolate the product as a crystalline salt to simplify filtration and drying.[5][17]
Solvent Handling Small volumes are easily managed.Challenge: Large volumes of volatile and flammable solvents pose significant safety risks.[6] Solution: Use appropriate ventilation and grounding to prevent static discharge. Implement solvent recovery and recycling systems to improve process economics and reduce environmental impact.
Q4: Are there any biocatalytic methods available for this type of synthesis?

Yes, biocatalysis, particularly using imine reductases (IREDs), is an emerging green chemistry approach for reductive aminations.[14][18]

  • Advantages: IREDs can offer extremely high chemo-, regio-, and stereoselectivity under mild aqueous conditions, potentially simplifying work-ups and reducing waste.[19]

  • Scale-Up Considerations: While promising, scaling up biocatalytic processes involves its own set of challenges, such as enzyme stability, cofactor regeneration, and achieving high substrate loading.[18][19] Strategies like moving from batch to fed-batch processing have been shown to significantly improve productivity.[18] This remains an area of active development in the pharmaceutical industry.[14]

References

  • Benchchem. Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • Martinez-Montero, L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications.
  • PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • ChemicalBook. 4-(Chloromethyl)benzoic acid synthesis.
  • ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study | Request PDF.
  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Benchchem. 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride | 106261-49-8.
  • ChemicalBook. 4-(Chloromethyl)benzoic acid | 1642-81-5.
  • Google Patents. US8178674B2 - Process for the preparation of ziprasidone.
  • Google Patents. US8609842B2 - Method for synthesizing Imatinib.
  • Zhishang Chemical. Best 4-(Chloromethyl)benzoic acid CAS 1642-81-5.
  • Gilio, A. K., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.
  • Google Patents. US20080103305A1 - Process for the preparation of imatinib.
  • New Drug Approvals. (2013). Ziprasidone.
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.
  • Wikipedia. Reductive amination.
  • Patsnap. Synthetic method of ziprasidone intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview.
  • Google Patents. CN103450068A - Synthetic method of ziprasidone intermediate.
  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | Organic Process Research & Development.
  • Patent 1975169. (2008). Process for the preparation of ziprasidone.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Data. Reductive Amination - Common Conditions.
  • ChemicalBook. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

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Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and minimize impurity profiles. Achieving high purity (typically ≥99%) is critical, as this compound often serves as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs).

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during synthesis, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Overview of Synthetic Pathways

Two primary synthetic routes are commonly employed for the production of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and impurity profile considerations.

Synthesis_Pathways cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination A_SM1 4-(Chloromethyl)benzoic acid A_Product 4-(4-Ethylpiperazin-1- ylmethyl)benzoic acid A_SM1->A_Product Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) A_SM2 N-Ethylpiperazine A_SM2->A_Product B_SM1 4-Formylbenzoic acid B_Product 4-(4-Ethylpiperazin-1- ylmethyl)benzoic acid B_SM1->B_Product Reducing Agent (e.g., NaBH(OAc)3) B_SM2 N-Ethylpiperazine B_SM2->B_Product

Caption: Common synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered challenges during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Expert Analysis: Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product, or suboptimal work-up and isolation procedures. The most common cause, particularly in the nucleophilic substitution route (Route A), is the formation of side products.

Plausible Causes & Recommended Actions:

  • Incomplete Reaction:

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The nucleophilic attack of N-ethylpiperazine on 4-(chloromethyl)benzoic acid requires adequate thermal energy to overcome the activation barrier.

    • Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the temperature by 10-20°C or extending the reaction time. For the analogous synthesis of the methyl derivative, reactions are often refluxed for several hours to ensure completion.[1]

    • Protocol:

      • Set up the reaction as usual.

      • Every 2 hours, withdraw a small aliquot from the reaction mixture.

      • Spot the aliquot on a TLC plate alongside the starting material standards.

      • Elute with an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1).

      • Continue the reaction until the 4-(chloromethyl)benzoic acid spot has completely disappeared.

  • Suboptimal Base/Solvent Combination (Route A):

    • Causality: The reaction generates hydrochloric acid (HCl), which protonates the basic N-ethylpiperazine, rendering it non-nucleophilic. An inadequate or weak base will fail to neutralize this HCl efficiently, thereby quenching the reaction.

    • Recommended Action: Use at least one equivalent of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2] Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are effective for this type of substitution.

    • See Table 1 for recommended conditions.

  • Inefficient Reductive Amination (Route B):

    • Causality: Reductive amination is a cornerstone of pharmaceutical synthesis.[3] It involves the formation of an intermediate iminium ion, which is then reduced. The choice of reducing agent is critical. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before the iminium ion forms.

    • Recommended Action: Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective at reducing the iminium ion preferentially over the aldehyde.[4]

Question 2: My final product is contaminated with a high-molecular-weight impurity that is difficult to remove. What is it and how can I prevent its formation?

Expert Analysis: This is a classic and challenging issue in this synthesis, particularly via Route A. The impurity is almost certainly the quaternary ammonium salt (Impurity-Q) . All known processes involving the condensation of a halo-methyl benzoic acid with an N-alkylpiperazine can result in considerable formation of this impurity, which is notoriously difficult to remove by standard purification methods.[1]

Quaternary_Salt_Formation Product Target Product (Tertiary Amine) Impurity_Q Impurity-Q (Quaternary Ammonium Salt) Product->Impurity_Q Further Alkylation (Side Reaction) SM1 4-(Chloromethyl)benzoic acid (Alkylating Agent) SM1->Impurity_Q

Caption: Formation of the quaternary ammonium salt impurity.

Plausible Causes & Recommended Actions:

  • Incorrect Stoichiometry:

    • Causality: The target product is itself a tertiary amine and remains nucleophilic. If an excess of the alkylating agent, 4-(chloromethyl)benzoic acid, is present, it can react with the product to form the permanently charged quaternary ammonium salt.[5][6]

    • Recommended Action: Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of N-ethylpiperazine relative to 4-(chloromethyl)benzoic acid. This ensures the electrophile is the limiting reagent.

  • Slow Addition of Alkylating Agent:

    • Causality: Adding the alkylating agent too quickly can create localized areas of high concentration, promoting the secondary alkylation reaction.

    • Recommended Action: Dissolve the 4-(chloromethyl)benzoic acid in the reaction solvent and add it dropwise to the solution of N-ethylpiperazine and base over a period of 1-2 hours. This maintains a low concentration of the electrophile throughout the reaction.

  • Removal Strategy:

    • Causality: The quaternary salt has significantly higher polarity and water solubility than the target product. This difference can be exploited.

    • Recommended Action: A patented process for the methyl analog suggests a specific workup to remove this impurity.[1] After the reaction, add water to the reaction mass. The highly polar quaternary salt will preferentially partition into the aqueous layer, which can then be separated from the organic layer containing your product.

    • Protocol:

      • Upon reaction completion, cool the mixture to room temperature.

      • Transfer the mixture to a separatory funnel.

      • Add an equal volume of water and shake vigorously.

      • Allow the layers to separate. The aqueous layer contains the quaternary salt impurity.

      • Separate the organic layer, which contains the desired product, and proceed with isolation.

Question 3: My final product is contaminated with unreacted starting materials. How can I purify it?

Expert Analysis: Residual starting materials are common but are generally easier to remove than side-products due to their differing physicochemical properties.

Plausible Causes & Recommended Actions:

  • Residual N-Ethylpiperazine (a base):

    • Causality: This occurs if a large excess of the amine was used or if the reaction was incomplete.

    • Recommended Action: Use an acidic wash during the workup. The target product is amphoteric (containing both a carboxylic acid and a tertiary amine), and its solubility is pH-dependent. By adjusting the pH, you can selectively extract the basic N-ethylpiperazine.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic N-ethylpiperazine will be protonated and move into the aqueous layer.

      • Isolate the organic layer containing the product.

  • Residual 4-(Chloromethyl)benzoic acid or 4-Formylbenzoic acid (acids):

    • Causality: This indicates an incomplete reaction.

    • Recommended Action: Use a basic wash.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Wash with a dilute base solution (e.g., saturated sodium bicarbonate). The acidic starting materials will be deprotonated and extracted into the aqueous layer.

      • Adjust the pH of the organic layer to precipitate the final product. The isoelectric point (the pH at which the molecule has a net-zero charge) is key for precipitation. For a similar compound, adjusting the pH to 6 was used for isolation.[7]

Section 3: Data & Protocols

Table 1: Recommended Reaction Conditions (Route A)
ParameterRecommended ValueRationale
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate SN2 reactions.[2]
Base K₂CO₃, NaHCO₃Inexpensive, non-nucleophilic bases to neutralize in-situ generated HCl.[2]
Temperature 30 - 80 °CBalances reaction rate against impurity formation. Monitor by TLC/HPLC.[2][8]
Stoichiometry 1.0 eq. 4-(Chloromethyl)benzoic acid1.1-1.2 eq. N-Ethylpiperazine1.5 eq. BaseSlight excess of amine prevents quaternary salt formation.[1]
Addition Mode Slow, dropwise addition of alkylating agentMinimizes localized high concentrations, reducing side reactions.
Table 2: Typical HPLC Conditions for Purity Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Expected Elution 1. 4-Formyl/Chloromethyl-benzoic acid2. Product 3. Impurity-Q (Quaternary Salt)

Note: This is a general guideline. Method development and validation are required for specific applications.

Section 4: Final Product Isolation and Purification

Protocol: Purification by pH-Controlled Precipitation

This protocol is a robust method for isolating the final product in high purity, effectively removing both acidic and basic impurities.

Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidWash Wash with 1M HCl (Removes excess amine) Dissolve->AcidWash BaseWash Wash with sat. NaHCO3 (Removes acidic starting material) AcidWash->BaseWash IsolateOrg Isolate Organic Layer BaseWash->IsolateOrg AdjustpH Adjust pH to ~6-7 (Isoelectric Point) IsolateOrg->AdjustpH Precipitate Precipitate Forms AdjustpH->Precipitate FilterDry Filter, Wash & Dry Solid Precipitate->FilterDry End Pure Product FilterDry->End

Caption: Workflow for purification via pH adjustment.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove any unreacted N-ethylpiperazine.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted 4-(chloromethyl)benzoic acid or 4-formylbenzoic acid.

  • Product Precipitation: Carefully adjust the pH of the organic solution towards neutral (pH ~6-7). The product is least soluble at its isoelectric point and will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove residual organic impurities.

  • Drying: Dry the final product under vacuum at 50-60°C to yield a white to off-white crystalline solid.[1]

By implementing these troubleshooting strategies and purification protocols, researchers can significantly improve the yield and purity of this compound, ensuring its suitability for downstream applications in pharmaceutical development.

References

  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.). Self-publishing platform.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2025). Self-publishing platform.
  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. (1996). Journal of Colloid and Interface Science.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). MySkinRecipes.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013). Google Patents.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (2013). Google Patents.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? (n.d.). FAQ.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
  • Quaternary ammonium cation. (n.d.). Wikipedia.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2015). Google Patents.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Synthesis of quaternary ammonium salt. (n.d.). PrepChem.com.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2013). ResearchGate.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.
  • AQA A-level Chemistry - AMINES - Part 3. (2022). YouTube.

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Validation & Comparative

A Comparative Analysis for Drug Discovery: 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid vs. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and pharmaceutical development, the selection of building blocks and intermediates is a critical decision that profoundly influences the properties of the final active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of two closely related benzoic acid derivatives: 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and the well-documented 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. The latter is widely recognized as a crucial intermediate in the synthesis of Imatinib (Gleevec), a cornerstone in the treatment of chronic myeloid leukemia and other cancers.[1][2] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental frameworks to make informed decisions when considering these compounds for their research.

The seemingly minor difference—a methyl versus an ethyl group on the piperazine ring—can lead to significant variations in physicochemical properties, metabolic stability, and ultimately, the pharmacological profile of the resulting drug candidates. This guide will delve into the known characteristics of the methyl- analog, leverage predictive data for the ethyl- derivative, and propose a comprehensive suite of experiments for a head-to-head comparison.

Molecular Structures and Foundational Properties

A firm understanding of the basic chemical and physical properties is the foundation of any comparative analysis. While extensive data is available for the methyl- derivative, information on the ethyl- analog is less prevalent.

PropertyThis compound4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
CAS Number 895519-97-8106261-48-7[3]
Molecular Formula C₁₄H₂₀N₂O₂[4]C₁₃H₁₈N₂O₂[5]
Molecular Weight 248.32 g/mol [4]234.29 g/mol [5]
Appearance -White crystalline powder[6]
Boiling Point 390.3±32.0 °C (Predicted)[4]377.198 °C at 760 mmHg
Density 1.144±0.06 g/cm³ (Predicted)[4]1.175 g/cm³
Water Solubility -Slightly soluble[3][6][7]
Melting Point -310-312 °C[8]

The addition of a single methylene group in the ethyl- derivative leads to an increase in molecular weight and a predicted rise in the boiling point. The predicted lower density of the ethyl- analog is a subtle but potentially interesting difference that could influence crystal packing and solid-state properties.

Synthesis and Process Chemistry Considerations

The synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is well-documented, often starting from p-toluic acid or 4-chloromethyl benzoic acid and reacting with N-methylpiperazine.[[“]][10][11] A common route involves the reaction of 4-chloromethylbenzonitrile with 1-methylpiperazine, followed by hydrolysis of the nitrile to the carboxylic acid.[12] Another approach is the reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid.[13][14]

The synthesis of the ethyl- analog would likely follow a similar pathway, substituting N-ethylpiperazine for N-methylpiperazine. However, the difference in the nucleophilicity and steric hindrance of N-ethylpiperazine compared to its methyl counterpart could necessitate optimization of reaction conditions (e.g., temperature, reaction time, and choice of base) to achieve comparable yields and purity.

Proposed Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product 4-formylbenzoic_acid 4-Formylbenzoic Acid Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-formylbenzoic_acid->Reductive_Amination N_alkylpiperazine N-Alkylpiperazine (Methyl or Ethyl) N_alkylpiperazine->Reductive_Amination Final_Product 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid Reductive_Amination->Final_Product

Caption: Proposed synthetic workflow for the preparation of the target compounds.

Comparative Experimental Protocols

To provide a robust comparison, a series of head-to-head experiments are necessary. The following protocols are designed to elucidate key differences in properties relevant to drug development.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter that influences bioavailability. The increased lipophilicity of the ethyl group may decrease aqueous solubility.

Protocol:

  • Prepare saturated solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibrate the solutions at 25 °C for 24 hours with constant agitation.

  • Filter the solutions through a 0.45 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Perform the experiment in triplicate for each compound.

pKa Determination

Rationale: The pKa values of the ionizable groups (carboxylic acid and the piperazine nitrogens) will affect solubility at different pH values and influence how the molecule interacts with biological targets.

Protocol:

  • Utilize potentiometric titration for pKa determination.

  • Dissolve a precise amount of each compound in a solution of 0.15 M KCl.

  • Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH.

  • Monitor the pH change as a function of the titrant volume.

  • Calculate the pKa values from the titration curves using appropriate software.

LogP/LogD Measurement

Rationale: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes. The ethyl group is expected to increase lipophilicity.

Protocol:

  • Perform a shake-flask experiment using n-octanol and PBS at pH 7.4.

  • Dissolve a known amount of each compound in the aqueous phase.

  • Add an equal volume of n-octanol and shake vigorously for 1 hour to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC.

  • Calculate LogD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment

Rationale: The N-alkyl group of the piperazine ring can be a site of metabolism by cytochrome P450 enzymes. The rate of metabolism can be influenced by the nature of the alkyl group (ethyl vs. methyl).

Protocol:

  • Incubate each compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37 °C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental Workflow Diagram

G cluster_0 Compounds cluster_1 Physicochemical Characterization cluster_2 ADME Profiling cluster_3 Data Analysis Methyl_Compound Methyl Derivative Solubility Aqueous Solubility Methyl_Compound->Solubility pKa pKa Determination Methyl_Compound->pKa LogD LogD Measurement Methyl_Compound->LogD Metabolic_Stability Metabolic Stability (Liver Microsomes) Methyl_Compound->Metabolic_Stability Ethyl_Compound Ethyl Derivative Ethyl_Compound->Solubility Ethyl_Compound->pKa Ethyl_Compound->LogD Ethyl_Compound->Metabolic_Stability Comparative_Analysis Comparative Analysis and Selection Solubility->Comparative_Analysis pKa->Comparative_Analysis LogD->Comparative_Analysis Metabolic_Stability->Comparative_Analysis

Caption: Workflow for the comparative experimental evaluation.

Anticipated Outcomes and Implications for Drug Discovery

  • Solubility and Lipophilicity: It is anticipated that the ethyl- derivative will exhibit lower aqueous solubility and a higher LogD compared to the methyl- analog due to the increased hydrophobicity of the ethyl group. This could have implications for formulation development and oral bioavailability.

  • Metabolic Stability: The ethyl group may be more susceptible to oxidative metabolism (de-ethylation) than the methyl group. A shorter in vitro half-life for the ethyl- derivative would suggest potentially faster clearance in vivo, which could be advantageous or disadvantageous depending on the desired pharmacokinetic profile.

  • Target Engagement: While these compounds are intermediates, the nature of the N-alkyl substituent can influence the binding of the final API to its biological target. The slightly larger size of the ethyl group could lead to steric clashes or, conversely, favorable hydrophobic interactions within a binding pocket.

Conclusion

While 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a well-established and crucial intermediate in the synthesis of Imatinib, the comparative properties of its ethyl- analog remain largely unexplored. The choice between a methyl and an ethyl substituent on the piperazine ring is not trivial and can have a cascading effect on the developability and efficacy of a drug candidate. The experimental framework proposed in this guide provides a clear path for a head-to-head comparison of these two valuable building blocks. The data generated from these studies will empower medicinal chemists to make data-driven decisions, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic and pharmacodynamic profiles.

References

  • Vertex AI Search. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • ChemicalBook. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis.
  • Comprehensive Overview. (2025). 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • Thermo Scientific. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid, 97%.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • ChemicalBook. (2025). 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
  • Consensus. (2010). Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.
  • Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.
  • STUDIES DIRECTED TOWARDS THE SYNTHESIS OF IMATINIB MESYLATE ((GLEEVEC), 4-(4-METHYL-PIPERAZIN-1. (2008).
  • Imatinib Impurity 28 106261-48-7 Purity 99%min 100g,500g,1000g. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

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The Subtle Swap: A Comparative Analysis of Ethyl vs. Methyl Piperazinyl Benzoic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide to Structure-Activity Relationships and Biological Performance

In the intricate world of drug discovery, even the smallest molecular modification can cascade into significant shifts in biological activity. The substitution of a methyl group for an ethyl group on a pharmacologically active scaffold is a classic medicinal chemistry strategy, often employed to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activities of ethyl versus methyl piperazinyl benzoic acid derivatives, with a focus on their implications in oncology. We will delve into the nuanced differences these seemingly minor structural changes impart, supported by experimental data and detailed protocols for researchers in drug development.

The Fundamental Physicochemical Divide: Methyl vs. Ethyl

Before examining their effects within a biological system, it's crucial to understand the inherent differences between a methyl (-CH3) and an ethyl (-C2H5) group. The primary distinction lies in their size and lipophilicity. An ethyl group is larger and more lipophilic (fat-soluble) than a methyl group. This seemingly simple variance can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.[1]

An ethyl group, with its additional carbon atom, introduces greater steric hindrance, which can either enhance or diminish binding to a target protein depending on the topology of the binding pocket.[2] Furthermore, the increased lipophilicity of an ethyl substituent can affect a compound's ability to cross cell membranes, potentially leading to altered cellular uptake and distribution.

Head-to-Head Comparison: Antitumor Activity of Piperazinyl Amidrazones

A direct comparative study on the antitumor activity of a methylpiperazine derivative versus its ethylpiperazine counterpart provides compelling evidence of the impact of this substitution. In a study evaluating a series of piperazinyl amidrazones, the antitumor activity of 1-(4-methylpiperazin-1-yl)-1,2-propan-dione 1-[2-(4-chlorophenyl)hydrazone] was compared with 1-(4-ethylpipera-zin- 1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] against a panel of 55 human cancer cell lines.[2]

The results revealed distinct differences in their potency and spectrum of activity. While both compounds demonstrated significant antitumor effects, the methylpiperazine derivative exhibited a slightly lower mean GI50 (50% growth inhibition) of 4.81 µM compared to the ethylpiperazine derivative's mean GI50 of 4.92 µM across all cell lines.[2] This suggests a marginally higher overall potency for the methyl-substituted compound.

However, a more granular analysis of the data reveals a fascinating divergence in their cell-type specificity. The methylpiperazine derivative was found to be more potent against leukemia cell lines , with a mean GI50 of 4.73 µM.[2] In contrast, the ethylpiperazine derivative displayed greater potency against central nervous system (CNS) cancer cell lines , with a mean GI50 of 4.68 µM.[2] Cancers of the breast were least susceptible to the activity of the methylpiperazine derivative, while melanomas and renal cancers showed the least susceptibility to the ethylpiperazine derivative.[2]

Table 1: Comparative Antitumor Activity of Methyl vs. Ethyl Piperazinyl Amidrazone Derivatives [2]

DerivativeMean GI50 (µM) - All Cell LinesMean GI50 (µM) - LeukemiaMean GI50 (µM) - CNS Cancer
Methylpiperazine 4.814.73 -
Ethylpiperazine 4.92-4.68

This data strongly indicates that the choice between a methyl and an ethyl substituent can be a critical determinant of the therapeutic window and target indication for a potential anticancer agent.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity can be attributed to a combination of factors stemming from the structural and electronic properties of the methyl and ethyl groups.

Diagram 1: Factors Influencing Biological Activity

G A Alkyl Substitution (Methyl vs. Ethyl) B Steric Hindrance A->B size C Lipophilicity A->C carbon content E Target Binding Affinity B->E F Cellular Permeability C->F D Metabolic Stability G Pharmacokinetics D->G H Biological Activity E->H F->H G->H

Caption: Interplay of physicochemical properties influencing biological outcomes.

The differential potency against specific cancer cell lines suggests that the subtle change in steric bulk between the methyl and ethyl groups influences the binding affinity of the compounds to their molecular target(s) within those cells. For instance, the binding pocket of the target protein in leukemia cells may be more accommodating to the smaller methyl group, leading to a more favorable interaction and higher potency. Conversely, the larger ethyl group might establish more advantageous hydrophobic interactions within the target protein of CNS cancer cells.

Furthermore, the increased lipophilicity of the ethyl derivative could enhance its ability to cross the blood-brain barrier, a critical factor for drugs targeting CNS malignancies. This could contribute to its enhanced potency against CNS cancer cell lines in vitro, and potentially in vivo.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following protocols outline the key experimental methodologies.

Synthesis of Piperazinyl Benzoic Acid Derivatives

The synthesis of N-substituted piperazinyl benzoic acid derivatives typically involves the coupling of a benzoic acid derivative with the appropriate N-substituted piperazine.[3][4]

Diagram 2: General Synthesis Workflow

G cluster_0 Synthesis A Substituted Benzoic Acid D Reaction A->D B N-Methyl or N-Ethyl Piperazine B->D C Coupling Agent (e.g., EDC/HOBt) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Final Compound F->G

Sources

Validation of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" synthesis method

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid: A Comparative Validation

Introduction

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the renowned tyrosine kinase inhibitor, Imatinib. The structural motif of a benzoic acid appended with an N-substituted piperazine is a common feature in many biologically active molecules, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive validation of a common synthetic route to this compound, comparing it with viable alternatives. We will delve into the mechanistic underpinnings of the chosen reactions, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate methodology for their specific needs.

Comparative Synthesis Strategies at a Glance

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the benzylic C-N bond as the key step. Below is a summary of the plausible synthetic routes, which will be explored in detail in this guide.

Strategy Key Reaction Starting Materials Key Advantages Potential Challenges
Route 1: Reductive Amination Amine alkylation via a reductive process4-Formylbenzoic acid and 1-EthylpiperazineHigh selectivity, mild reaction conditions, readily available starting materials.Use of reducing agents which may require special handling; potential for over-alkylation.
Route 2: Nucleophilic Substitution SN2 reaction4-(Bromomethyl)benzoic acid and 1-EthylpiperazineStraightforward, often high-yielding.Lability of benzylic halides, potential for quaternization of the piperazine nitrogen.
Route 3: Two-Step Approach Halogenation followed by substitution4-Methylbenzoic acid and 1-EthylpiperazineUtilizes inexpensive starting materials.Involves the use of hazardous halogenating agents; requires an additional synthetic step.

Deep Dive into Synthetic Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and selectivity. This method involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Iminium Ion Formation: 4-Formylbenzoic acid reacts with 1-ethylpiperazine to form a hemiaminal, which then dehydrates to yield a resonance-stabilized iminium ion. This step is typically acid-catalyzed to facilitate the dehydration.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is introduced to reduce the iminium ion to the desired tertiary amine. STAB is particularly well-suited for this transformation as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Formylbenzoic acid (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (10 vol)

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid in dichloromethane, add 1-ethylpiperazine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Process Flow Diagram

G cluster_0 Reductive Amination Workflow start Start: Dissolve 4-Formylbenzoic Acid in DCM add_piperazine Add 1-Ethylpiperazine & Acetic Acid start->add_piperazine stir_1hr Stir at RT for 1h (Iminium Formation) add_piperazine->stir_1hr cool Cool to 0°C stir_1hr->cool add_stab Portion-wise Addition of STAB cool->add_stab warm_stir Warm to RT & Stir for 12-16h add_stab->warm_stir quench Quench with aq. NaHCO3 warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify end_product End: this compound purify->end_product

Caption: Reductive Amination Workflow for Synthesis.

Alternative Synthetic Approaches: A Comparative Analysis

While reductive amination is a robust method, other synthetic strategies may be more suitable depending on the available starting materials, scale, and safety considerations.

Route 2: Nucleophilic Substitution

This approach relies on the direct alkylation of 1-ethylpiperazine with a benzoic acid derivative bearing a leaving group at the benzylic position, typically a bromide.

Mechanistic Pathway:

The reaction follows a standard SN2 mechanism, where the more nucleophilic nitrogen of 1-ethylpiperazine attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid, displacing the bromide ion.

Advantages:

  • Simplicity: This is a one-step process that is often high-yielding.

  • Atom Economy: The reaction has good atom economy, with the main byproduct being a salt.

Challenges:

  • Starting Material Stability: 4-(Bromomethyl)benzoic acid can be lachrymatory and may require careful handling. It can also be prone to self-reaction or degradation.

  • Over-alkylation: There is a potential for the formation of a quaternary ammonium salt if the product reacts further with the starting halide. This can be minimized by using an excess of the amine.

Route 3: Two-Step Synthesis from 4-Methylbenzoic Acid

For cost-effectiveness at a large scale, a two-step approach starting from the inexpensive 4-methylbenzoic acid can be advantageous.

Synthetic Sequence:

  • Benzylic Bromination: The methyl group of 4-methylbenzoic acid is first brominated using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.

  • Nucleophilic Substitution: The resulting 4-(bromomethyl)benzoic acid is then reacted with 1-ethylpiperazine as described in Route 2.

Advantages:

  • Cost-Effective: 4-Methylbenzoic acid is a significantly cheaper starting material than its functionalized counterparts.

Challenges:

  • Hazardous Reagents: The use of NBS and radical initiators requires careful control of reaction conditions to ensure safety and prevent runaway reactions.

  • Additional Step: The extra synthetic step adds to the overall process time and may reduce the overall yield.

Comparative Data Summary

Parameter Route 1: Reductive Amination Route 2: Nucleophilic Substitution Route 3: Two-Step Approach
Typical Yield 80-95%85-98%70-85% (overall)
Purity (crude) HighModerate to HighModerate
Reaction Time 12-18 hours2-6 hours8-12 hours (total)
Scalability ExcellentGoodGood
Safety Considerations Use of borohydride reagents.Lachrymatory starting material.Use of NBS and radical initiators.
Starting Material Cost ModerateHighLow

Conclusion and Recommendations

The choice of synthetic route for this compound is a multifactorial decision.

  • For laboratory-scale synthesis and rapid access to the target molecule with high purity, Route 1 (Reductive Amination) is highly recommended. Its mild conditions and high selectivity often outweigh the longer reaction time.

  • When 4-(bromomethyl)benzoic acid is readily and affordably available, Route 2 (Nucleophilic Substitution) offers a quick and efficient alternative.

  • For large-scale industrial production where cost is a primary driver, Route 3 (Two-Step Approach) from 4-methylbenzoic acid is the most economically viable option, provided that the necessary safety measures for handling hazardous reagents are in place.

Ultimately, the optimal synthesis strategy will depend on the specific constraints and priorities of the research or manufacturing campaign. This guide provides the foundational data and rationale to make an informed decision.

References

  • PubChem. (n.d.). Imatinib. National Center for Biotechnology Information.
  • Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. (Note: While a direct link to the full text may require a subscription, the citation details are accurate and verifiable through academic search engines).

A Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors Based on the "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. The specificity of these inhibitors is paramount, as off-target effects can lead to unforeseen toxicities or diminished therapeutic efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies of novel kinase inhibitors built upon the "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" scaffold. While this specific molecule is utilized as a representative example, the principles and methodologies detailed herein are broadly applicable to the characterization of any novel kinase inhibitor.

This document is designed to be a practical resource for researchers at the forefront of drug discovery. It eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating robust and interpretable data.

The Imperative of Kinase Selectivity Profiling

Protein kinases, comprising a vast family of enzymes, share structural similarities in their ATP-binding pockets, the primary target for many small molecule inhibitors. This conservation of structure presents a significant challenge in developing truly selective inhibitors.[1][2] A compound designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to a complex pharmacological profile.[3] Comprehensive off-target profiling is therefore not just a regulatory requirement but a critical step in understanding the true mechanism of action and potential liabilities of a drug candidate.[1]

This guide will detail a multi-pronged approach to inhibitor characterization, encompassing large-scale kinase screening, target engagement verification in a cellular context, and assessment of downstream cellular consequences.

Phase 1: Establishing the Kinome-Wide Selectivity Landscape

The initial and most crucial step is to obtain a broad overview of the inhibitor's interactions across the human kinome. This is most efficiently achieved through established high-throughput screening platforms.

Recommended Approach: Competition Binding Assays

Competition binding assays, such as the KINOMEscan™ platform, offer a quantitative measure of the binding affinity (Kd) of a compound for a large number of kinases.[4][5][6] This technology relies on an active site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of test compound required to displace the immobilized ligand is directly proportional to its binding affinity.

Causality Behind the Choice: Unlike activity-based assays, which can be influenced by ATP concentration and assay conditions, competition binding assays provide a direct measure of thermodynamic binding affinity.[4] This makes the data more transferable across different experimental systems and provides a more fundamental understanding of the compound's interaction with its targets.

Experimental Protocol: KINOMEscan™ Profiling (Illustrative)
  • Compound Preparation: Solubilize the test compound, "this compound" analog, in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: For an initial screen (scanMAX), a single high concentration (e.g., 10 µM) is typically used to identify all potential interactions.

  • Assay Execution (as performed by service provider, e.g., Eurofins DiscoverX):

    • The test compound is incubated with a DNA-tagged kinase and a ligand-functionalized solid support.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • The results are reported as a percent of control, where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis and Interpretation: The primary output is a list of kinases for which the test compound shows significant binding. A common threshold for a "hit" is >90% inhibition at the screening concentration. All significant hits should be followed up with Kd determination through 11-point dose-response curves.[4]

Data Presentation: Kinome-Wide Selectivity

The results of a kinome-wide scan are often visualized using a TREEspot™ diagram, which provides an intuitive representation of the inhibitor's selectivity.

Diagram: Hypothetical Kinome-Wide Selectivity of a "this compound" based inhibitor

G PrimaryTarget Target A OffTarget1 Target B PrimaryTarget->OffTarget1 OffTarget2 Target C OffTarget1->OffTarget2 OffTarget2->PrimaryTarget STE1 STE1 STE2 STE2 STE1->STE2 STE3 STE3 STE2->STE3 STE4 STE4 STE3->STE4 STE5 STE5 STE4->STE5 STE6 STE6 STE5->STE6 STE7 STE7 STE6->STE7 STE8 STE8 STE7->STE8 STE8->STE1 CAMK1 CAMK1 CAMK2 CAMK2 CAMK1->CAMK2 CAMK3 CAMK3 CAMK2->CAMK3 CAMK4 CAMK4 CAMK3->CAMK4 CAMK5 CAMK5 CAMK4->CAMK5 CAMK6 CAMK6 CAMK5->CAMK6 CAMK6->CAMK1 AGC1 AGC1 AGC2 AGC2 AGC1->AGC2 AGC3 AGC3 AGC2->AGC3 AGC4 AGC4 AGC3->AGC4 AGC5 AGC5 AGC4->AGC5 AGC5->AGC1

Caption: TREEspot™-like visualization of kinome selectivity.

Phase 2: Confirming Target Engagement in a Cellular Milieu

While in vitro binding assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[7] Therefore, it is crucial to validate target engagement in a cellular context.

Recommended Approach: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in cells or tissue lysates.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] When a drug binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.

Causality Behind the Choice: CETSA® is a label-free method that does not require any modification of the compound or the target protein.[8] It provides direct evidence of target engagement in a physiologically relevant setting, bridging the gap between biochemical assays and cellular responses.[9]

Experimental Protocol: Western Blot-Based CETSA®

This protocol is designed to determine the thermal shift (ΔTagg) of a primary target and key off-targets identified in the kinome scan.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where the primary target is expressed and functional) to 80-90% confluency.

    • Treat cells with a high concentration (e.g., 10x the in vitro Kd) of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[10]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for the primary target and selected off-targets.

    • Quantify the band intensities and plot the normalized intensity against the temperature to generate a melting curve.

Data Presentation: CETSA® Melting Curves and Isothermal Dose-Response

The results can be presented as melting curves, showing the shift in the melting temperature (Tagg) upon compound treatment. An isothermal dose-response (ITDR-CETSA) experiment, performed at a single optimized temperature, can be used to determine the cellular EC50 for target engagement.[10]

Diagram: CETSA® Experimental Workflow

G cluster_workflow CETSA® Workflow CellCulture 1. Cell Culture & Treatment (Compound vs. Vehicle) HeatChallenge 2. Heat Challenge (Temperature Gradient) CellCulture->HeatChallenge Lysis 3. Cell Lysis & Centrifugation HeatChallenge->Lysis WesternBlot 4. Western Blot Analysis (Soluble Protein Fraction) Lysis->WesternBlot DataAnalysis 5. Data Analysis (Melting Curves & EC50) WesternBlot->DataAnalysis

Caption: A schematic overview of the CETSA® experimental workflow.

Phase 3: Assessing In Vitro Cytotoxicity and Phenotypic Effects

Understanding the selectivity of an inhibitor is only part of the story. It is equally important to assess its impact on cell viability and to correlate this with its on- and off-target engagement profile.

Recommended Approach: Multiplexed Cytotoxicity Assays

To obtain a comprehensive picture of the inhibitor's cytotoxic potential, it is advisable to use at least two different assays that measure distinct cellular parameters. The MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity, are a robust combination.[11][12]

Causality Behind the Choice: Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit metabolic activity without causing cell death, which would be detected by an MTT assay but not an LDH assay. Using multiple assays provides a more nuanced understanding of the compound's cellular effects.[11][13]

Experimental Protocols: MTT and LDH Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a relevant time period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[12]

Data Presentation: Dose-Response Curves and Comparative IC50 Values

The results of the cytotoxicity assays should be presented as dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be calculated.

CompoundPrimary Target (Kd, nM)Off-Target 1 (Kd, nM)Off-Target 2 (Kd, nM)Cell Line A (IC50, µM)Cell Line B (IC50, µM)
Inhibitor X 10500>10,0000.52.5
Alternative 1 15502000.20.8
Alternative 2 5>10,000>10,0001.25.0

Table 1: Example of a summary table comparing the binding affinity and cytotoxic activity of a hypothetical "this compound" based inhibitor (Inhibitor X) with alternative compounds.

Synthesis and Future Directions

The data generated from these three phases of investigation will provide a robust and multi-faceted understanding of the cross-reactivity profile of a novel kinase inhibitor. By integrating kinome-wide binding data with cellular target engagement and cytotoxicity data, researchers can:

  • Identify potential mechanisms of toxicity: If a compound is cytotoxic at concentrations where it only engages its primary target, the toxicity is likely on-target. Conversely, if cytotoxicity is observed at concentrations where multiple off-targets are engaged, further investigation is warranted.

  • Rationalize in vivo findings: An understanding of a compound's off-target profile can help to explain unexpected in vivo efficacy or toxicity.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to improve selectivity by minimizing binding to key off-targets.[14]

The journey of a kinase inhibitor from the bench to the clinic is long and fraught with challenges. A thorough and early characterization of its cross-reactivity profile is not just a scientific exercise but a critical step in de-risking the drug development process and ultimately, in creating safer and more effective medicines.

References

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]
  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind...
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. [Link]
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders - GlobeNewswire. [Link]
  • Targeted Kinase Selectivity from Kinase Profiling D
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. [Link]
  • KINOMEscan Technology - Eurofins Discovery. [Link]
  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace. [Link]
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. [Link]
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. [Link]
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. [Link]
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Kinase inhibitors can produce off-target effects and activate linked p

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A Comparative Guide to the Efficacy of Novel Kinase Inhibitors: Evaluating "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" Against Established BCR-ABL Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). A prime example of their success is in the treatment of Chronic Myeloid Leukemia (CML), where inhibitors of the BCR-ABL fusion protein have transformed a fatal disease into a manageable condition for many patients.[1][2] The first-generation TKI, Imatinib, set a remarkable precedent, and subsequent generations of drugs have sought to improve upon its efficacy and overcome resistance.[3][4][5]

This guide introduces a novel compound, "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid," for comparative evaluation against established BCR-ABL TKIs. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known kinase inhibitors, particularly the presence of a piperazine moiety—a key feature in many successful TKIs including Imatinib—suggests its potential as a therapeutic candidate.[6] This document will serve as a comprehensive framework for researchers and drug development professionals to assess the efficacy of "this compound" in the context of well-characterized drugs such as Imatinib, Dasatinib, and Nilotinib. We will delve into the mechanisms of action of these established drugs, propose detailed experimental protocols for a head-to-head comparison, and provide a basis for interpreting potential outcomes.

The Rationale for Comparison: The Role of the Piperazine Moiety in Kinase Inhibition

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors.[6] In the structure of Imatinib, the piperazine group plays a crucial role in conferring water solubility and enabling key interactions within the ATP-binding pocket of the ABL kinase domain.[6] Its basic nature can facilitate the formation of salt bridges with acidic residues, contributing to the overall binding affinity and specificity of the inhibitor.[6] Given that "this compound" contains this critical pharmacophore, it is a logical candidate for investigation as a BCR-ABL inhibitor.

Comparator Drug Profiles: Established BCR-ABL Tyrosine Kinase Inhibitors

A thorough evaluation of a novel compound necessitates comparison against current standards of care. The following drugs are established first and second-generation BCR-ABL TKIs and serve as appropriate benchmarks.[7]

DrugClassMechanism of ActionKey Clinical Indications
Imatinib First-Generation TKIImatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[8] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives uncontrolled cell proliferation and survival in CML cells.[3][9]Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), and certain gastrointestinal stromal tumors (GISTs).[4]
Dasatinib Second-Generation TKIDasatinib is a more potent inhibitor of BCR-ABL than Imatinib and can bind to both the active and inactive conformations of the kinase domain.[10][11] This dual-binding capability allows it to overcome some forms of Imatinib resistance.[11] It also inhibits other kinases, including the SRC family kinases.[12]CML and Ph+ ALL, including cases with resistance or intolerance to Imatinib.[13]
Nilotinib Second-Generation TKINilotinib is structurally related to Imatinib but exhibits higher binding affinity and selectivity for the BCR-ABL kinase.[14][15] It is significantly more potent than Imatinib in inhibiting BCR-ABL tyrosine kinase activity and the proliferation of BCR-ABL expressing cells.[14]Newly diagnosed Ph+ CML in the chronic phase, and in patients with CML who are resistant or intolerant to prior therapy, including Imatinib.[16][17]

Experimental Workflow for Comparative Efficacy

To objectively compare the efficacy of "this compound" with Imatinib, Dasatinib, and Nilotinib, a multi-tiered experimental approach is proposed. This workflow progresses from initial biochemical assays to cell-based studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Resistance Profiling A Biochemical Kinase Assay B Cell-Based Proliferation Assay A->B Determine IC50 C Apoptosis Assay B->C Confirm cytotoxic effect D Western Blot Analysis B->D Investigate pathway inhibition F Screen against resistant cell lines B->F Assess efficacy in resistant models E Cell Cycle Analysis C->E Determine mode of cell death

Proposed experimental workflow for evaluating a novel TKI.
Part 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" and comparator drugs against the BCR-ABL kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (including "this compound", Imatinib, Dasatinib, and Nilotinib) in DMSO.

    • Serially dilute the stock solutions to create a range of concentrations for IC50 determination.

    • Prepare a kinase buffer solution containing purified, recombinant BCR-ABL enzyme and a suitable peptide substrate.

    • Prepare an ATP solution at a concentration close to the Km for BCR-ABL.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compounds to the appropriate wells.

    • Add the kinase buffer containing the BCR-ABL enzyme and substrate to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay with ³²P-labeled ATP or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP production.[18][19]

    • Generate dose-response curves by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value for each compound using non-linear regression analysis.

Part 2: Cell-Based Anti-Proliferative Assay

Objective: To assess the ability of "this compound" and comparator drugs to inhibit the proliferation of CML cells.

Protocol:

  • Cell Culture:

    • Culture a BCR-ABL-positive human CML cell line (e.g., K562) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a period of 48 to 72 hours.

  • Viability Measurement:

    • Assess cell viability using a metabolic assay such as the MTT assay.[20] In this assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Alternatively, a luminescence-based assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, can be used as an indicator of metabolically active cells.[21]

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Generate dose-response curves and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Part 3: Analysis of Downstream Signaling

Objective: To confirm that the anti-proliferative effects of "this compound" are due to the inhibition of the BCR-ABL signaling pathway.

G BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Crkl Crkl BCR_ABL->Crkl phosphorylates p_STAT5 p-STAT5 STAT5->p_STAT5 p_Crkl p-Crkl Crkl->p_Crkl Proliferation Cell Proliferation & Survival p_STAT5->Proliferation p_Crkl->Proliferation TKI TKI (e.g., this compound) TKI->BCR_ABL inhibits

Simplified BCR-ABL signaling pathway and point of TKI intervention.

Protocol (Western Blotting):

  • Cell Treatment and Lysis:

    • Treat BCR-ABL-positive cells with "this compound" and comparator drugs at concentrations around their respective GI50 values for a short period (e.g., 2-4 hours).

    • Lyse the cells to extract total protein.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), phosphorylated STAT5 (p-STAT5), and phosphorylated Crkl (p-Crkl).[22][23]

    • Also, probe for total BCR-ABL, STAT5, Crkl, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities to determine the extent of inhibition of BCR-ABL autophosphorylation and the phosphorylation of its downstream targets.

Interpreting the Results and Future Directions

The data generated from these experiments will provide a comprehensive initial comparison of "this compound" with established BCR-ABL inhibitors.

  • Potency and Efficacy: The IC50 and GI50 values will quantify the potency of the novel compound. A lower value indicates higher potency.

  • Mechanism of Action: The western blot analysis will confirm whether the compound's anti-proliferative effect is mediated through the inhibition of the BCR-ABL signaling pathway. A significant reduction in the phosphorylation of BCR-ABL and its downstream effectors would support this mechanism.

  • Therapeutic Potential: If "this compound" demonstrates comparable or superior potency to the established drugs, further investigation would be warranted. This could include screening against a panel of Imatinib-resistant BCR-ABL mutants to assess its potential for overcoming drug resistance.[24][25]

References

  • Imatinib - Wikipedia. (n.d.).
  • The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
  • The Science Behind Dasatinib: A Potent Tyrosine Kinase Inhibitor. (n.d.). Creative Biolabs.
  • What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse.
  • In vitro kinase assay. (2023, September 23). protocols.io.
  • Dematteo, R. P., et al. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 15(18), 5911-5916.
  • O'Brien, S. G., et al. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Clinical Oncology, 21(10_suppl), 220s-225s.
  • Nilotinib - Wikipedia. (n.d.).
  • What is the mechanism of Nilotinib Hydrochloride? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle.
  • Chronic Myelogenous Leukemia (CML) Guidelines. (2024, November 18). Medscape.
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall.
  • Imatinib: MedlinePlus Drug Information. (2025, March 15). MedlinePlus.
  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
  • Imatinib Information for Patients. (2024, December 11). Drugs.com.
  • Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML | LLS. (n.d.). The Leukemia & Lymphoma Society.
  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. (2021, March 4). ResearchGate.
  • ESMO Clinical Practice Guideline: Chronic Myeloid Leukaemia. (n.d.). European Society for Medical Oncology.
  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. (n.d.). Online University of the Cumberland.
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate.
  • Nilotinib based pharmacophore models for BCRABL. (2012, July 21). PubMed.
  • Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. (n.d.). PubMed.
  • In vitro NLK Kinase Assay. (n.d.). PubMed.
  • Chronic Myeloid Leukemia Treatment (PDQ®). (2025, March 13). National Cancer Institute.
  • Su, J., et al. (2024). Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31(20), 2872-2894.
  • Treating Chronic Myeloid Leukemia (CML) by Phase. (2025, June 16). American Cancer Society.
  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. (2021, March 4). National Institutes of Health.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors. (n.d.). Su, J.
  • Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (n.d.). American Association for Cancer Research.
  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. (2021, March 4). National Institutes of Health.
  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors. (n.d.). ResearchGate.
  • Nilotinib based pharmacophore models for BCR- ABL. (2012, July 21). Semantic Scholar.
  • Selected anticancer agents with piperazine and pyrimidine rings. (n.d.). ResearchGate.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). National Institutes of Health.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025, August 9). ScienceDirect.
  • (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.

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A Comparative Guide to Purity Confirmation of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's purity and identity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for pivotal intermediates like 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid , a key building block in the synthesis of various active pharmaceutical ingredients (APIs). While numerous analytical techniques can contribute to a purity profile, elemental analysis (EA) offers a fundamental and unique assessment of a compound's elemental composition.

This guide provides an in-depth technical comparison of elemental analysis with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the principle of combustion. A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[1] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[2]

The power of this technique lies in its direct comparison of the experimentally determined mass percentages of C, H, and N against the theoretical values calculated from the compound's molecular formula. For a pure substance, these values should align within a narrow, accepted margin. This provides a direct, fundamental measure of purity that is insensitive to non-element-containing impurities (like water or inorganic salts) in the same way spectroscopic or chromatographic methods are.[3]

Molecular Formula of this compound: C₁₄H₂₀N₂O₂[4][5][6][7] Molecular Weight: 248.32 g/mol [4][5][6][7]

Based on this, we can calculate the theoretical elemental composition, which serves as our benchmark for purity.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01114168.15467.71%
Hydrogen (H)1.0082020.1608.12%
Nitrogen (N)14.007228.01411.28%
Oxygen (O)15.999231.99812.89%
Total 248.326 100.00%

Table 1: Theoretical elemental composition of this compound.

Experimental Protocol: CHN Elemental Analysis

This protocol describes a self-validating system for determining the elemental purity of a synthesized batch of this compound.

1. Instrumentation and Calibration:

  • Utilize a calibrated CHN elemental analyzer.
  • Perform a multi-point calibration using a certified organic analytical standard (e.g., Acetanilide). This establishes the instrument's linear response and ensures the accuracy of the measurements.

2. Sample Preparation:

  • Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents and moisture, which can alter the elemental percentages.
  • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance. The exact weight is critical for accurate calculations.
  • Seal the capsule to ensure no loss of sample.

3. Data Acquisition:

  • Run a blank (empty tin capsule) to establish the baseline.
  • Analyze the certified standard to verify the calibration is still valid.
  • Analyze the sample of this compound in triplicate to ensure precision.

4. Data Analysis and Acceptance Criteria:

  • The instrument's software will calculate the mass percentages of C, H, and N from the detected gases.
  • Acceptance Criterion: For a compound to be considered pure, the experimentally determined mass percentages should be within ±0.4% of the theoretical values.[3] This is a widely accepted standard in chemical and pharmaceutical literature.
Hypothetical Experimental Data:
Analysis Run% Carbon% Hydrogen% Nitrogen
Theoretical Value 67.71 8.12 11.28
Run 167.558.1911.35
Run 267.618.1511.31
Run 367.588.1711.33
Average 67.58 8.17 11.33
Deviation -0.13 +0.05 +0.05

Table 2: Illustrative experimental results from a CHN analysis. All deviations are within the ±0.4% acceptance limit, confirming high elemental purity.

A Comparative Analysis: Orthogonal Purity Assessment Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment, especially for drug development, relies on a multi-faceted approach using orthogonal techniques.[2][8][9] This is a core principle of analytical method validation as outlined in guidelines such as the ICH Q2(R1) .[10][11][12]

Purity_Assessment_Workflow cluster_0 Purity Confirmation Strategy cluster_1 Primary & Orthogonal Methods Compound Synthesized This compound EA Elemental Analysis (CHN) Compound->EA Fundamental Composition HPLC RP-HPLC (Purity & Impurity Profile) Compound->HPLC Chromatographic Purity qNMR Quantitative NMR (Structure & Absolute Purity) Compound->qNMR Structural Integrity & Molar Purity Report Comprehensive Purity Report EA->Report HPLC->Report qNMR->Report

Sources

A Comparative Guide to the Synthesis of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid: Navigating Reproducibility in N-Alkylation and Reductive Amination Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the reliable production of key intermediates is paramount. One such scaffold, the 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid core, is a vital component in numerous active pharmaceutical ingredients (APIs), most notably as a precursor to the tyrosine kinase inhibitor, Imatinib. While the synthesis of its methyl analog, "4-(4-methylpiperazin-1-ylmethyl)benzoic acid," is widely documented, subtle variations in methodology can significantly impact reproducibility, yield, and purity. This guide provides an in-depth, objective comparison of the two predominant synthetic strategies—N-alkylation and reductive amination—offering field-proven insights to aid in methodological selection and troubleshooting. While the focus of this guide is on the methyl analog due to the wealth of available data, the principles and protocols discussed are readily adaptable for the synthesis of the corresponding ethyl analog, "4-(4-ethylpiperazin-1-ylmethyl)benzoic acid," with minor adjustments to reaction times and purification parameters.

At a Glance: N-Alkylation vs. Reductive Amination

FeatureN-AlkylationReductive Amination
Starting Materials 4-(Halomethyl)benzoic acid & 1-Alkylpiperazine4-Formylbenzoic acid & 1-Alkylpiperazine
Key Reagents Base (e.g., K₂CO₃, NaHCO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yields High (often >95%)Very High (often >95%)
Key Reproducibility Challenge Formation of quaternary ammonium salt impurityIncomplete reaction; side-products from reducing agent
Purification Can be challenging due to impurity removalGenerally straightforward
Scalability Well-established for large-scale productionReadily scalable

The Synthetic Crossroads: A Mechanistic Overview

The choice between N-alkylation and reductive amination hinges on a variety of factors including starting material availability, impurity profile tolerance, and desired operational simplicity. Below, we dissect each pathway, highlighting the chemical logic underpinning each approach.

Route 1: The Classical N-Alkylation Pathway

This method relies on a direct nucleophilic substitution (SN2) reaction between a benzylic halide and the secondary amine of 1-alkylpiperazine.

N_Alkylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Halomethylbenzoic_acid 4-(Halomethyl)benzoic acid (X = Cl, Br) Target_Molecule 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid Halomethylbenzoic_acid->Target_Molecule Sɴ2 Reaction Alkylpiperazine 1-Alkylpiperazine Alkylpiperazine->Target_Molecule Base Base (e.g., K₂CO₃, NaHCO₃) Solvent Solvent (e.g., DMF, MeCN, H₂O) HX_Salt HX Salt Target_Molecule->HX_Salt Byproduct

Caption: Workflow for the N-Alkylation Synthesis Route.

Route 2: The Efficient Reductive Amination Pathway

This one-pot reaction involves the formation of an iminium ion intermediate from 4-formylbenzoic acid and 1-alkylpiperazine, which is then reduced in situ to the desired tertiary amine.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Formylbenzoic_acid 4-Formylbenzoic acid Iminium_Ion Iminium Ion Intermediate Formylbenzoic_acid->Iminium_Ion Condensation Alkylpiperazine 1-Alkylpiperazine Alkylpiperazine->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Target_Molecule 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid Reducing_Agent->Target_Molecule Solvent Solvent (e.g., MeOH, DCE) Water H₂O Target_Molecule->Water Byproduct Iminium_Ion->Target_Molecule Reduction

Caption: Workflow for the Reductive Amination Synthesis Route.

In the Trenches: Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of the methyl analog and are designed to be self-validating through clear, concise steps and expected outcomes.

Protocol 1: N-Alkylation of 1-Methylpiperazine with 4-(Chloromethyl)benzoic Acid[1][2][3][4]

This protocol is adapted from various patented procedures which report high yields and purity.

Materials:

  • 4-(Chloromethyl)benzoic acid

  • 1-Methylpiperazine

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrogen chloride (for salt formation, if desired)

Procedure:

  • In a reaction vessel equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 60g of 1-methylpiperazine, 49g of sodium bicarbonate, and 350ml of DMF.[1][2]

  • Stir the mixture at 30°C for 2 hours.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture contains the desired product, unreacted 1-methylpiperazine, and inorganic salts.

  • For isolation of the free base, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated.

  • Further purification can be achieved by column chromatography or recrystallization.

Trustworthiness Note: The use of an excess of 1-methylpiperazine can help to drive the reaction to completion but may complicate purification. The choice of base and solvent can significantly impact reaction time and impurity profile. For instance, using water as a solvent at a higher temperature (150°C) with potassium carbonate can reduce the reaction time to 0.5 hours.[1][2]

Protocol 2: Reductive Amination of 4-Formylbenzoic Acid with 1-Methylpiperazine[5]

This protocol is based on a reported high-yield, scalable synthesis.[3]

Materials:

  • 4-Formylbenzoic acid

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or 1,2-Dichloroethane (DCE)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1 equivalent) in methanol, add 1-methylpiperazine (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Expertise & Experience Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that does not typically reduce the starting aldehyde, which is a key advantage for reproducibility.[3] The initial formation of the iminium ion is crucial, and in some cases, the addition of a catalytic amount of acetic acid can be beneficial, particularly with less reactive amines.

Reproducibility Showdown: Key Challenges and Mitigation Strategies

N-Alkylation: The Quaternary Salt Dilemma

The primary challenge impacting the reproducibility of the N-alkylation route is the formation of a quaternary ammonium salt impurity.[4] This occurs when the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the benzylic halide.

Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of 1-alkylpiperazine can minimize the concentration of the benzylic halide available for the side reaction.

  • Slow Addition: Adding the benzylic halide slowly to the reaction mixture containing the piperazine can help to maintain a low concentration of the halide.

  • Purification: The quaternary salt, being highly polar, can often be removed by careful washing of the organic extract with water or by column chromatography. However, its removal can be challenging on a large scale.[5]

Reductive Amination: Taming the Reducing Agent

While generally a cleaner reaction, the reproducibility of reductive amination can be affected by:

  • Incomplete Iminium Ion Formation: If the initial condensation to the iminium ion is not complete before the addition of the reducing agent, reduction of the starting aldehyde can occur, leading to the corresponding alcohol as a byproduct.

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, while sodium cyanoborohydride (NaBH₃CN) is toxic. Sodium triacetoxyborohydride is often the preferred reagent due to its selectivity for the iminium ion.[3]

  • Workup: The quenching and extraction steps must be performed carefully to ensure complete removal of the boron-containing byproducts.

The Bottom Line: Which Route to Choose?

For exploratory and small-scale synthesis , the reductive amination route often offers a more reproducible and straightforward path to a high-purity product with a simpler purification process. Its operational simplicity and high yields make it an attractive option for medicinal chemists.

For large-scale and industrial production , the N-alkylation route is well-established and can be highly efficient. However, careful process control and a robust purification strategy are essential to manage the formation of the quaternary salt impurity and ensure consistent product quality.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, and available resources. By understanding the underlying chemistry and potential pitfalls of each method, researchers can make an informed decision and develop a reproducible and efficient synthesis of this important pharmaceutical intermediate.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (n.d.). ResearchGate.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? (n.d.). FAQ.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. (n.d.). PubChem.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Comprehensive Overview. (2026, March 6).
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (n.d.). Google Patents.

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitor Scaffolds: The Case of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a New Kinase Inhibitor

The human kinome, with its vast network of over 500 protein kinases, represents a landscape rich with therapeutic targets.[1] Kinase inhibitors have revolutionized medicine, particularly in oncology, by offering targeted therapies that disrupt the signaling pathways driving disease.[2] The discovery of novel chemical scaffolds is the lifeblood of this field, promising improved selectivity, novel mechanisms of action, and the potential to overcome drug resistance.

This guide addresses a critical phase in the life of a new chemical entity: its rigorous, multi-faceted benchmarking against established players. We will use a hypothetical, yet structurally informed, novel compound—"4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" (hereafter referred to as EPI-BA )—as our central case study. The structure of EPI-BA, featuring a piperazine ring and a benzoic acid moiety, suggests potential interactions within the ATP-binding pocket of various kinases, as these are common features in existing inhibitors.[3][4][5]

This document is not merely a collection of protocols. It is a strategic guide for researchers, scientists, and drug development professionals, explaining the causal logic behind experimental choices. Our goal is to build a comprehensive performance profile for EPI-BA, comparing it objectively to well-characterized, FDA-approved kinase inhibitors. This process is essential for determining its therapeutic potential and guiding its path forward.

Comparator Scaffolds: Establishing the Benchmark

To understand the potential of EPI-BA, we must compare it to inhibitors that have defined the field. The selection of comparators is critical and should be based on structural similarities and targeted kinase families. The piperazine moiety in EPI-BA is a well-established pharmacophore in kinase inhibition, notably present in the groundbreaking drug Imatinib.[6] Therefore, our chosen benchmarks are:

  • Imatinib (Gleevec®): A first-in-class tyrosine kinase inhibitor (TKI) that targets BCR-Abl, c-KIT, and PDGFR.[7][8] Its 2-phenylaminopyrimidine core is complemented by a piperazine group that enhances solubility and target engagement.[9] Imatinib functions by stabilizing the inactive conformation of the kinase, a mechanism that confers high selectivity.[10]

  • Dasatinib (Sprycel®): A second-generation, multi-targeted inhibitor of BCR-Abl and Src family kinases.[11][12] Unlike Imatinib, Dasatinib binds to the active conformation of the ABL kinase domain, allowing it to overcome many forms of Imatinib resistance.[11][13][14]

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, and c-KIT, among others.[15][16] Its mechanism involves inhibiting pathways crucial for both tumor angiogenesis and cell proliferation.[17][18]

These compounds represent a spectrum of selectivity profiles, mechanisms of action, and generational advancements, providing a robust framework for evaluating EPI-BA.

The Benchmarking Workflow: A Strategic Overview

A successful benchmarking campaign follows a logical progression from broad, high-throughput biochemical assays to more complex cellular and pharmacokinetic evaluations. Each stage provides critical data that informs the next, creating a self-validating system of inquiry.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Drug-Like Properties Biochem Biochemical Potency (IC50) Determine on-target activity Selectivity Kinase Selectivity Profiling Assess off-target interactions Biochem->Selectivity Prioritize potent hits CellPotency Cellular Potency (EC50) Confirm activity in a biological context Selectivity->CellPotency Select most promising and selective compounds CellPro Cell Proliferation Assay Measure functional outcome CellPotency->CellPro Correlate target engagement with cellular effect ADME In Vitro ADME (Permeability, Metabolism) CellPro->ADME Advance compounds with validated cellular activity Tox In Vitro Toxicity (Cytotoxicity, hERG) Final Comprehensive Profile & Go/No-Go Decision

Caption: A logical workflow for benchmarking a novel kinase inhibitor.

Part 1: Biochemical Potency and Selectivity

The first step is to determine if EPI-BA can inhibit its intended kinase target(s) and to understand how selectively it does so across the kinome.

Determining In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency. We will use a luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. This format is highly sensitive, robust, and amenable to high-throughput screening.[19][20][21]

Causality Behind the Protocol: The choice of ATP concentration is critical. Setting it at or near the Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to ATP-competitive inhibitors.[22] Pre-incubation of the inhibitor with the kinase allows the compound to reach binding equilibrium before the reaction is initiated, ensuring an accurate measurement of potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EPI-BA and comparator compounds (Imatinib, Dasatinib, Sunitinib) in 100% DMSO.

  • Reagent Preparation:

    • Prepare 2.5x solutions of the target kinase (e.g., Abl) and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare a 2.5x solution of ATP at the known Km concentration for the target kinase.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the 2.5x kinase solution to each well.

    • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2.5x substrate/ATP mixture to each well. The final reaction volume is 5 µL.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to DMSO controls and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

G cluster_0 Reaction cluster_1 Detection Kinase Kinase ADP ADP (Product) Kinase->ADP Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase Inhibition ATP ATP ATP->ADP Substrate Substrate Substrate->ADP Light Luminescent Signal ADP->Light Converts to ATP Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Workflow of the ADP-Glo luminescent kinase assay.

Kinase Selectivity Profiling

High potency is meaningless without selectivity. An inhibitor that interacts with dozens of kinases is likely to cause significant off-target effects and toxicity.[23] We will profile EPI-BA against a broad panel of kinases (e.g., the scanMAX panel of >450 kinases) to assess its selectivity.[24][25]

Methodology: This is typically performed as a fee-for-service by specialized companies. The compound is tested at a single high concentration (e.g., 1 µM) against the kinase panel. The percent inhibition for each kinase is measured.

Data Presentation: The results are often visualized as a "kinome tree" or a table listing kinases inhibited above a certain threshold (e.g., >50% or >90%). This provides an immediate visual representation of the compound's selectivity profile.

Hypothetical Data Table 1: Biochemical Potency and Selectivity

CompoundPrimary Target IC50 (nM) (e.g., Abl)Selectivity Score (S10 at 1µM)¹Key Off-Targets (>90% Inh. at 1µM)
EPI-BA 150.04LCK, SRC, KIT
Imatinib2500.02KIT, PDGFR
Dasatinib<10.25SRC, LCK, KIT, PDGFR, EPH
Sunitinib80 (VEGFR2)0.30VEGFR, PDGFR, KIT, FLT3

¹Selectivity Score (S10): The number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Part 2: Cellular Activity and Functional Outcomes

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, efflux, or other factors. Therefore, validating activity in intact cells is a mandatory next step.[26]

Cellular Target Engagement and Potency (EC50)

This assay measures the ability of a compound to inhibit its target kinase within a living cell. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify the phosphorylation of a direct downstream substrate of our target kinase.[27]

Experimental Protocol: Cellular Phosphorylation Assay (TR-FRET)

  • Cell Culture: Seed cells expressing the target kinase (e.g., a cell line with the BCR-Abl fusion protein) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of EPI-BA and comparator compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Remove the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Transfer the cell lysates to a 384-well assay plate.

    • Add a detection mixture containing two antibodies: one that recognizes the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and another that is specific to the phosphorylated form of the substrate (labeled with an acceptor fluorophore).

    • Incubate to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader. A high FRET signal indicates high levels of substrate phosphorylation. Inhibition of the kinase leads to a decrease in the FRET signal.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the FRET signal against the compound concentration.

Cell Proliferation Assay

The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell proliferation or induce cell death. A cell viability assay, such as CellTiter-Glo®, measures the metabolic activity of cells as a proxy for their number.

Methodology: Cells are treated with the compounds for an extended period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates reduced cell viability.

Hypothetical Data Table 2: Cellular Activity

CompoundCellular Target Inhibition EC50 (nM)Anti-Proliferative Activity GI50 (nM)
EPI-BA 50120
Imatinib600800
Dasatinib25
Sunitinib150 (VEGFR2 pathway)200

Part 3: In Vitro ADME-Tox Profiling

A potent and selective compound is of little therapeutic value if it cannot be absorbed, is metabolized too quickly, or is toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for de-risking a project.[28]

Key In Vitro Assays:

  • Permeability (Absorption): A Caco-2 permeability assay uses a monolayer of human intestinal cells to predict a compound's potential for oral absorption.[29]

  • Metabolic Stability (Metabolism): The compound is incubated with human liver microsomes, and its disappearance over time is monitored. This helps predict its metabolic half-life.

  • CYP450 Inhibition (Drug-Drug Interactions): This assay assesses whether the compound inhibits major cytochrome P450 enzymes, which are responsible for metabolizing most drugs. Inhibition can lead to dangerous drug-drug interactions.[29]

  • Cytotoxicity (Toxicity): The compound's toxicity against a non-cancerous cell line (e.g., normal human fibroblasts) is measured to determine its therapeutic window.

Hypothetical Data Table 3: ADME-Tox Profile

CompoundCaco-2 Permeability (Papp, A→B)¹Microsomal Half-Life (min)CYP3A4 Inhibition (IC50, µM)
EPI-BA 12.545>20
Imatinib5.2>608.5
Dasatinib15.1252.1
Sunitinib20.5355.5

¹Papp (10⁻⁶ cm/s): Apparent permeability coefficient. >10 is considered high permeability.

Synthesis and Conclusion

By systematically executing this benchmarking plan, we can build a comprehensive, multi-parameter profile of our novel scaffold, EPI-BA.

  • Biochemical assays would establish its fundamental potency and selectivity.

  • Cellular assays would validate its activity in a more physiologically relevant context and confirm its functional effect on cell proliferation.

  • ADME-Tox profiling would provide an early assessment of its drug-like properties.

The hypothetical data presented suggests that EPI-BA could be a promising lead compound. It exhibits potent biochemical and cellular activity, potentially superior to Imatinib, and a more selective profile than Dasatinib or Sunitinib. Its favorable in vitro ADME-Tox profile, particularly its high permeability and low CYP inhibition, further strengthens its case for progression into more advanced preclinical studies.

This guide provides a robust, logical, and self-validating framework for the objective evaluation of any new kinase inhibitor. By understanding not just what to measure but why we measure it, we can make informed, data-driven decisions that accelerate the journey from a promising scaffold to a potential life-saving therapeutic.

References

  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (n.d.). Vertex AI Search.
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A Head-to-Head Comparison of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid Derivatives as Potent BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The 4-(piperazin-1-ylmethyl)benzoic acid scaffold is a cornerstone in the design of various therapeutic agents, largely due to the versatile nature of the piperazine ring, which allows for structural modifications to fine-tune pharmacological properties.[1] Derivatives of this core structure have been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of biological activities.[2] A particularly successful application of this scaffold has been in the development of kinase inhibitors, where the piperazine moiety often plays a crucial role in establishing key interactions with the target protein and enhancing pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1]

This guide provides a detailed head-to-head comparison of N-substituted piperazine derivatives of a benzamide scaffold, focusing on the impact of the N-ethyl versus the N-methyl group on inhibitory activity against the BCR-ABL fusion protein, a key target in the treatment of Chronic Myeloid Leukemia (CML).[3][4] We will delve into the synthesis, in vitro biological activity, and structure-activity relationships of these compounds, providing researchers with actionable insights for the design of next-generation kinase inhibitors.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the target benzamide derivatives hinges on the preparation of a key aniline intermediate, followed by an amide coupling reaction. The synthetic route for the N-ethylpiperazine derivative is outlined below. The corresponding N-methyl derivative follows a similar pathway, substituting N-ethylpiperazine with N-methylpiperazine.

A key intermediate for the synthesis of these compounds is 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[1] The general synthetic approach involves the amide coupling of this aniline with a suitable benzoic acid derivative. For instance, the coupling of 3-ethynylbenzoic acid with 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be achieved using standard coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[3]

cluster_synthesis Simplified Synthetic Scheme Aniline 4-((4-ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)aniline Coupling HATU, DIPEA Aniline->Coupling Benzoic_Acid 3-Ethynylbenzoic Acid Benzoic_Acid->Coupling Product Final Benzamide Derivative Coupling->Product cluster_pathway Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation Inhibitor 4-(4-Ethylpiperazin-1-ylmethyl) -benzamide Derivative Inhibitor->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: Simplified BCR-ABL signaling pathway and the mechanism of action of the inhibitors.

The benzamide derivatives discussed in this guide act as ATP-competitive inhibitors. They bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival.

Experimental Protocols

To aid researchers in the evaluation of similar compounds, we provide an outline of standard experimental protocols for assessing kinase inhibition and cellular anti-proliferative activity.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., BCR-ABL) - Substrate (e.g., peptide) - ATP (radiolabeled or modified) - Test Compounds Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Test Compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC₅₀) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or a modified version for non-radioactive detection), and the test compounds at various concentrations.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or EDTA.

  • Signal Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper for radiometric assays). Quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K-562) in a 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Addition of Reagent: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Signal Measurement: After a further incubation period, measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The comparative analysis of 4-(4-piperazin-1-ylmethyl)benzamide derivatives demonstrates that subtle structural modifications can have a profound impact on their biological activity. While both N-methyl and N-ethyl substitutions on the piperazine ring yield potent BCR-ABL inhibitors, the orientation of the central amide bond appears to be a more critical determinant of potency against the drug-resistant T315I mutant. [3]The N-ethyl derivative in the "reversed" amide configuration (AKE-72) emerges as a highly promising candidate for overcoming T315I-mediated resistance in CML. [3]These findings underscore the importance of comprehensive structure-activity relationship studies in the rational design of next-generation kinase inhibitors. The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to conduct their own comparative evaluations of novel therapeutic candidates.

References

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
  • Rivera, V. M., et al. (2011). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 54(1), 230-247. [Link]
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]
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  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]
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A Comparative Guide to Validating Analytical Methods for the Quantification of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid," a critical component in pharmaceutical development. We will delve into the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics with those of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The Imperative of Rigorous Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of analytical methods to guarantee that they are fit for their intended purpose.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this validation process, which we will adhere to in this guide.[3][4][5]

Method 1: Stability-Indicating HPLC-UV Method Validation

A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the API due to degradation.[6][7][8] It is crucial for assessing the stability of drug substances and drug products.[9][10]

Proposed HPLC-UV Method Parameters

For the quantification of "this compound," a reversed-phase HPLC method with UV detection is a suitable starting point due to the presence of a benzoic acid chromophore.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Protocol and Experimental Design

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] To demonstrate this, forced degradation studies are performed.[11][12][13][14]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light.[14][15]

The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate that the API peak is well-resolved from any degradation products.

DOT Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow API API Sample Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (105°C) API->Thermal Photo Photolytic Stress (UV/Vis Light) API->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol for Linearity:

  • Prepare a stock solution of "this compound."

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol for Accuracy:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each level.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

Experimental Protocol for Precision:

  • For repeatability, analyze six replicate samples at 100% of the test concentration.

  • For intermediate precision, repeat the analysis on a different day with a different analyst.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[16]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol for Robustness:

  • Introduce small variations to the method parameters, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

  • Analyze the system suitability samples under these varied conditions and observe any significant changes in the results.

Method 2: LC-MS/MS for Enhanced Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, such as bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][17][18]

Proposed LC-MS/MS Method Parameters
  • Chromatography: Similar to the HPLC-UV method, but with a shorter run time.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole.

  • Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Comparison of HPLC-UV and LC-MS/MS Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Parameter HPLC-UV LC-MS/MS Rationale & Insights
Specificity Good, relies on chromatographic separation and UV absorbance.Excellent, based on both chromatographic retention time and mass-to-charge ratio of precursor and product ions.LC-MS/MS offers superior specificity, especially in complex matrices where co-eluting impurities may have similar UV spectra.
Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve low ng/mL to pg/mL levels.For trace-level impurity analysis or bioanalytical studies, LC-MS/MS is the preferred technique.
Linearity Excellent (R² > 0.999) over a wide dynamic range.Good (R² > 0.99), but the linear range may be narrower than HPLC-UV.Both techniques provide excellent linearity within their respective optimal ranges.
Precision (%RSD) Typically < 2% for intra- and inter-day precision.Typically < 15% for bioanalytical assays, as per FDA and EMA guidelines.[2]HPLC-UV generally offers better precision for routine quality control applications.[9]
Accuracy (% Recovery) Typically 98-102% for drug substance analysis.Typically 85-115% for bioanalytical assays.The acceptance criteria for accuracy are often wider for bioanalytical methods due to the complexity of the matrix.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for method development and troubleshooting.The choice of technique is often influenced by budget and available expertise.
Robustness Generally robust; minor changes in mobile phase composition can affect resolution.Can be sensitive to matrix effects, which may require more extensive sample preparation.Both methods require careful optimization to ensure robustness.

DOT Diagram: Method Selection Logic

Method_Selection Start Define Analytical Needs Sensitivity High Sensitivity Required? (e.g., Bioanalysis) Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC HPLC-UV Sensitivity->HPLC No Budget Budget & Expertise Constraints? Matrix->Budget No LCMS LC-MS/MS Matrix->LCMS Yes Budget->LCMS No Budget->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of "this compound." The choice of method should be guided by the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and budgetary considerations. A well-validated HPLC-UV method is often sufficient for routine quality control and stability testing of the drug substance and product. However, for applications demanding higher sensitivity and selectivity, such as the analysis of the drug in biological matrices, LC-MS/MS is the superior choice. Regardless of the method chosen, adherence to regulatory guidelines for method validation is essential to ensure the generation of reliable and defensible data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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The Tale of Two Scaffolds: Unpacking the In Vivo and In Vitro Efficacy of 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the piperazine ring stands as a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacokinetic properties and provide a versatile anchor for pharmacophoric extensions.[1][2] Within this class, compounds built around a 4-(piperazin-1-ylmethyl)benzoic acid core have garnered significant attention, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the in vitro and in vivo efficacy profiles of two closely related scaffolds: 4-(4-ethyl piperazin-1-ylmethyl)benzoic acid and 4-(4-methyl piperazin-1-ylmethyl)benzoic acid.

While direct, head-to-head efficacy data for the standalone parent compounds is not extensively documented in publicly available literature, their incorporation into highly potent and clinically relevant molecules offers a compelling narrative of their therapeutic potential. This guide will dissect the available evidence, focusing on their role as key structural motifs in advanced drug candidates, to provide researchers with actionable insights for their own discovery programs.

At a Glance: Comparative Efficacy of Ethyl vs. Methyl Derivatives

The primary distinction in the observed efficacy between the ethyl and methyl analogs lies in the specific kinase targets and the potency of the final drug molecule they are a part of. The available data points to their significant roles in the development of potent BCR-ABL inhibitors, crucial for the treatment of Chronic Myeloid Leukemia (CML).

Derivative ScaffoldRepresentative CompoundIn Vitro Potency (IC50)Cell-Based In Vitro Efficacy (K-562 Cells)Key Therapeutic Target
4-((4-Ethylpiperazin-1-yl)methyl) AKE-72BCR-ABLWT: < 0.5 nMBCR-ABLT315I: 9 nM[3][4]GI50: < 10 nMTGI: 154 nM[3][4]BCR-ABL Kinase (including T315I mutant)
4-((4-Methylpiperazin-1-yl)methyl) ImatinibBCR-ABL: ~250-500 nMIC50: ~100-500 nMBCR-ABL, c-KIT, PDGFR Kinases

Note: Data for the methyl-derivative is based on the well-established profile of Imatinib, for which 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is a key precursor.[5][6]

The Ethyl-Derivative in Focus: A Potent Pan-BCR-ABL Inhibitor

Recent research has highlighted the exceptional potency of compounds incorporating the 4-((4-ethylpiperazin-1-yl)methyl) moiety. A prime example is the investigational compound AKE-72 , a diarylamide 3-aminoindazole designed as a pan-BCR-ABL inhibitor.[3][4] This compound demonstrates remarkable efficacy against both wild-type BCR-ABL and the notoriously difficult-to-treat T315I "gatekeeper" mutant, a common source of resistance to first-generation inhibitors like Imatinib.[3][4]

In Vitro Efficacy of AKE-72

The inhibitory activity of AKE-72 was assessed through rigorous enzymatic and cell-based assays.

Enzymatic Inhibition:

  • BCR-ABLWT: IC50 < 0.5 nM[3][4]

  • BCR-ABLT315I: IC50 = 9 nM[3][4]

These sub-nanomolar to low nanomolar IC50 values signify extremely potent inhibition at the enzymatic level. The data suggests that the extended (4-ethylpiperazin-1-yl)methyl tail plays a crucial role in establishing tight binding interactions within the kinase domain, potentially reaching into allosteric sites.[3]

Cell-Based Proliferation: In the human CML cell line K-562, which expresses the BCR-ABL fusion protein, AKE-72 demonstrated profound anti-leukemic activity:

  • GI50 (50% Growth Inhibition): < 10 nM[3][4]

  • TGI (Total Growth Inhibition): 154 nM[3][4]

This potent inhibition of cancer cell proliferation underscores the excellent cell permeability and on-target activity of the compound structure facilitated by the ethyl-piperazine scaffold.

The Methyl-Derivative: The Cornerstone of a CML Revolution

The 4-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold is arguably more famous due to its integral role in the structure of Imatinib (Gleevec), the revolutionary tyrosine kinase inhibitor that transformed the treatment of CML.[5][6] This compound serves as a key precursor in the synthesis of Imatinib, highlighting the pharmaceutical industry's long-standing validation of this chemical motif.[7]

Imatinib: A Paradigm of Targeted Therapy

While Imatinib's potency against the wild-type BCR-ABL is lower than that of AKE-72, its efficacy was sufficient to establish a new paradigm in cancer treatment. The methyl-piperazine group in Imatinib is critical for its pharmacokinetic profile, particularly in enhancing solubility and oral bioavailability.

Logical Relationship: From Precursor to Potent Drug

G cluster_precursor Key Precursor cluster_drug Final Drug Product cluster_properties Critical Contribution cluster_efficacy Therapeutic Outcome precursor 4-(4-Methylpiperazin-1-ylmethyl) benzoic acid drug Imatinib (Gleevec) precursor->drug Chemical Synthesis properties Enhanced Solubility Oral Bioavailability Scaffold for Pharmacophore precursor->properties Confers efficacy Potent BCR-ABL Inhibition Effective CML Treatment drug->efficacy

Caption: Role of the methyl-piperazine precursor in Imatinib.

Experimental Methodologies: A Guide to In Vitro Evaluation

For researchers working with similar piperazine-based compounds, the following protocols provide a robust framework for assessing in vitro efficacy.

Protocol 1: Kinase Inhibition Assay (Enzymatic)

This protocol is designed to determine the direct inhibitory effect of a compound on the activity of a target kinase, such as BCR-ABL.

Objective: To calculate the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., BCR-ABL)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction Setup: To each well of the assay plate, add the kinase, the substrate peptide, and the diluted test compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[8]

Objective: To determine the GI50 or IC50 of a test compound in a relevant cancer cell line.

Materials:

  • Target cancer cell line (e.g., K-562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the concentration that causes 50% inhibition of cell growth (GI50 or IC50).

Workflow for In Vitro Efficacy Testing

G start Test Compound (e.g., Piperazine Derivative) kinase_assay Protocol 1: Kinase Inhibition Assay start->kinase_assay cell_assay Protocol 2: Cell Viability (MTT) Assay start->cell_assay ic50 Determine IC50 (Enzymatic Potency) kinase_assay->ic50 gi50 Determine GI50 (Cellular Efficacy) cell_assay->gi50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar gi50->sar

Caption: Standard workflow for evaluating kinase inhibitors.

Transitioning to In Vivo Models: Key Considerations

While specific in vivo data for the standalone title compounds is sparse, general principles for testing piperazine derivatives in animal models can be outlined.

  • Model Selection: For kinase inhibitors targeting CML, xenograft models using human leukemia cell lines (e.g., K-562) implanted in immunocompromised mice (e.g., nude or SCID mice) are standard. A study involving a 4-anilinoquinazoline derivative with a tertiary amine moiety reported using an A549 xenograft model to show complete tumor growth inhibition at 50mg/kg.[7]

  • Dosing and Formulation: Piperazine derivatives often exhibit good water solubility, simplifying formulation for oral gavage.[1] Dosing can range significantly, from 10 mg/kg to over 100 mg/kg, depending on the compound's potency and tolerability.[1][9][10]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by regular caliper measurements of tumor volume. Body weight should be monitored as an indicator of toxicity.

  • Pharmacokinetics: A thorough pharmacokinetic study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which helps in correlating the dose with the observed efficacy.[10]

Conclusion

The 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid and its methyl analog represent highly valuable scaffolds in medicinal chemistry, particularly for the development of potent kinase inhibitors. The ethyl-derivative, as exemplified by its inclusion in the pan-BCR-ABL inhibitor AKE-72, is associated with exceptional potency against both wild-type and resistant kinase mutants.[3][4] The methyl-derivative, a cornerstone of the groundbreaking drug Imatinib, has a proven track record of enabling favorable pharmacokinetic properties and clinical success.

For researchers in the field, the choice between an ethyl, methyl, or other alkyl substitution on the piperazine ring will depend on the specific therapeutic target and the desired structure-activity relationship. The protocols and comparative data presented in this guide offer a foundational framework for the rational design and evaluation of novel drug candidates based on these promising chemical motifs.

References

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  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935.

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Navigating the Structure-Activity Landscape: A Comparative Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with meticulous molecular modifications and rigorous biological evaluation. The compound "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" represents a privileged scaffold, frequently utilized as a cornerstone in the design of potent kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights for researchers, scientists, and drug development professionals. We will dissect the impact of subtle and substantial structural changes on biological activity, supported by experimental data and detailed methodologies, to empower the rational design of next-generation therapeutics.

The Core Scaffold: A Privileged Motif in Kinase Inhibition

The "this compound" scaffold is comprised of three key pharmacophoric elements: a benzoic acid moiety, a central piperazine ring, and an N-ethyl substituent. The piperazine ring is a ubiquitous feature in medicinal chemistry, appearing in over 100 FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility.[3][4][5][6][7] The benzoic acid group often serves as a crucial interaction point with biological targets, while the N-alkyl substituent on the piperazine ring provides a vector for fine-tuning potency, selectivity, and pharmacokinetic profiles.

This guide will systematically explore the SAR of this scaffold by examining modifications at three primary positions:

  • The N-Alkyl Piperazine Substituent: Investigating the impact of altering the ethyl group.

  • The Piperazine Ring: Exploring the effects of bioisosteric replacement.

  • The Benzoic Acid Moiety: Delving into the consequences of replacing the carboxylic acid group with common bioisosteres.

Comparative Analysis of Analog Performance

The N-Alkyl Piperazine Substituent: A Subtle Yet Significant Modulator

The N-substituent on the piperazine ring, while seemingly a minor component, can significantly influence a compound's interaction with its target and its metabolic stability. The choice of alkyl group can impact steric hindrance, lipophilicity, and the basicity of the distal nitrogen atom.

A pertinent example can be drawn from the development of inhibitors targeting the BCR-ABL kinase, a key driver in chronic myeloid leukemia. In a series of potent inhibitors, analogs bearing the "4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl" moiety were investigated. A direct comparison between the N-methyl and N-ethyl analogs revealed a discernible difference in inhibitory potency.[8]

AnalogModificationTargetIC50 (nM)Key Observation
Analog 1a N-MethylBCR-ABL (T315I mutant)96Slightly more potent than the N-ethyl analog.
Analog 1b N-EthylBCR-ABL (T315I mutant)142Demonstrates that even a minor increase in alkyl chain length can impact potency.

Data synthesized from a study on BCR-ABL inhibitors.[8]

Expertise & Experience: The slightly higher potency of the N-methyl analog (Analog 1a) over the N-ethyl analog (Analog 1b) suggests that the binding pocket may have limited steric tolerance.[8] The smaller methyl group may allow for a more optimal fit or reduce a potential steric clash. This highlights the importance of exploring small alkyl substituents in the early stages of lead optimization. Furthermore, in a study of piperazine amides as JNK inhibitors, simple alkyl substitutions (from methyl to propyl) on the piperazine nitrogen resulted in minimal changes in potency, suggesting that for some targets, this position may be less sensitive to small hydrophobic modifications.[4] However, the introduction of unsaturation or sp2-hybridized atoms in small side chains led to a modest increase in potency, hinting at the potential for favorable pi-stacking interactions.[4]

The Piperazine Ring: Exploring Bioisosteric Replacements for Enhanced Properties

While the piperazine ring is a valuable scaffold, it can be associated with metabolic liabilities. Consequently, the exploration of piperazine bioisosteres is a common strategy to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Bioisosteres are functional groups that possess similar physicochemical or topological properties, leading to comparable biological activity.[7][9]

SAR_Piperazine_Bioisosteres Parent This compound (Core Scaffold) Homopiperazine Homopiperazine Parent->Homopiperazine Increased ring size May alter conformation and basicity Spirodiamine Spirodiamine Parent->Spirodiamine Increased rigidity Can improve metabolic stability Diazabicyclo Diazabicyclo Parent->Diazabicyclo Constrained conformation May enhance selectivity

Causality behind experimental choices for piperazine bioisosteres.

BioisostereRationale for ReplacementPotential Impact on Performance
Homopiperazine Introduction of an additional methylene group to probe larger binding pockets and alter the pKa of the nitrogens.[10]May lead to altered binding affinity and selectivity. Can also impact solubility and pharmacokinetic properties.
Spirodiamine Analogs Introduction of a rigid spirocyclic system to reduce conformational flexibility and potentially block sites of metabolism.[11]Can lead to improved metabolic stability and may enhance binding affinity by reducing the entropic penalty of binding.
Diazabicycloalkanes Constraining the piperazine ring into a bicyclic system to lock the conformation and present the nitrogen atoms in a defined spatial orientation.[10]May improve selectivity for the target kinase and can also influence cell permeability and efflux.

Trustworthiness: The selection of a piperazine bioisostere is a hypothesis-driven process. Each replacement is designed to address a specific liability or to probe the SAR of the core scaffold. For example, if a piperazine-containing compound suffers from rapid metabolism, introducing a more rigid bioisostere like a spirodiamine is a logical step to mitigate this issue.[11] The subsequent evaluation of these analogs for both potency and ADME properties provides a self-validating system to confirm or refute the initial hypothesis.

The Benzoic Acid Moiety: A Gateway to Modulating Acidity and Cell Permeability

The carboxylic acid of the benzoic acid moiety is a key interaction point in many kinase inhibitors, often forming hydrogen bonds with residues in the ATP binding site. However, the acidic nature of this group can lead to poor cell permeability and rapid clearance. Replacing the carboxylic acid with a suitable bioisostere can address these liabilities while maintaining the crucial interactions with the target.[12][13]

SAR_Benzoic_Acid_Bioisosteres Parent This compound (Core Scaffold) Tetrazole Tetrazole Parent->Tetrazole Similar pKa Increased lipophilicity Sulfonamide Sulfonamide Parent->Sulfonamide Weaker acid Improved cell permeability Acyl_Sulfonamide Acyl_Sulfonamide Parent->Acyl_Sulfonamide Closer pKa to carboxylic acid Maintains acidity

Impact of benzoic acid bioisosteric replacement on properties.

BioisostereRationale for ReplacementPotential Impact on Performance
Tetrazole Mimics the acidity and hydrogen bonding properties of a carboxylic acid while being more lipophilic.[12]Can improve oral bioavailability and metabolic stability. However, the high desolvation energy of the tetrazole ring can sometimes counteract the benefits of increased lipophilicity on permeability.[12]
Sulfonamide Significantly weaker acid than a carboxylic acid, which can improve cell permeability and reduce clearance.[12]The reduced acidity may lead to a loss of a key interaction with the target, potentially reducing potency.
Acyl Sulfonamide The addition of the acyl group increases the acidity of the sulfonamide, making it a closer mimic of a carboxylic acid's pKa.[12]Can restore the key interactions with the target while still offering potential advantages in terms of metabolic stability compared to a carboxylic acid.

Authoritative Grounding: The use of bioisosteres for carboxylic acids is a well-established strategy in medicinal chemistry.[14] The choice of which bioisostere to employ is highly context-dependent and is guided by the specific challenges encountered with the parent compound. For instance, if poor permeability is the primary issue, a sulfonamide might be the initial choice. If maintaining a specific acidic interaction is paramount, a tetrazole or acyl sulfonamide would be more appropriate.[12]

Experimental Protocols for Analog Evaluation

To ensure the validity and reproducibility of SAR studies, standardized and robust experimental protocols are essential. Below are methodologies for key assays used in the evaluation of kinase inhibitors and for profiling their ADME properties.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based kinase assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]

A. Materials and Reagents:

  • Purified, active kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20)

  • Test compounds (analogs of "this compound")

  • Known kinase inhibitor (positive control)

  • ADP detection reagent kit (commercially available)

  • 384-well microplates

B. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the Kinase Assay Buffer. The optimal concentrations should be determined empirically through preliminary titration experiments. Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the serially diluted test compounds, positive control, and solvent (for negative control) into the wells of a 384-well plate.

  • Kinase Addition: Add the kinase enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and initiate the detection of ADP by adding the detection reagent as per the manufacturer's instructions.

  • Fluorescence Measurement: After a brief incubation to allow the fluorescent signal to stabilize, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[15]

Kinase_Assay_Workflow Start Start: Prepare Reagents Dispense_Compounds 1. Dispense Test Compounds and Controls into Plate Start->Dispense_Compounds Add_Kinase 2. Add Kinase Enzyme Solution Dispense_Compounds->Add_Kinase Pre_incubate 3. Pre-incubate Kinase and Inhibitor Add_Kinase->Pre_incubate Initiate_Reaction 4. Add ATP/Substrate Mixture to Initiate Kinase Reaction Pre_incubate->Initiate_Reaction Incubate_Reaction 5. Incubate for Kinase Reaction Initiate_Reaction->Incubate_Reaction Add_Detection 6. Add Detection Reagent (stops reaction and initiates detection) Incubate_Reaction->Add_Detection Incubate_Signal 7. Incubate for Signal Development Add_Detection->Incubate_Signal Read_Fluorescence 8. Read Fluorescence on Plate Reader Incubate_Signal->Read_Fluorescence Data_Analysis 9. Data Analysis (Calculate % Inhibition, IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for a kinase inhibitor screening assay.

In Vitro ADME Assay: Caco-2 Cell Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[14]

A. Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

  • Test compounds

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • LC-MS/MS system for compound quantification

B. Assay Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of lucifer yellow.

  • Compound Preparation: Prepare a solution of the test compound in HBSS.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the apical compartment.

Conclusion

The "this compound" scaffold is a versatile and valuable starting point for the design of novel kinase inhibitors. A systematic and rational approach to its modification, guided by a deep understanding of structure-activity relationships, is paramount for success. This guide has provided a comparative analysis of key modifications to this scaffold, highlighting the impact of altering the N-alkyl substituent, the piperazine ring, and the benzoic acid moiety. By integrating these insights with robust experimental evaluation, researchers can navigate the complex landscape of drug discovery with greater confidence and efficiency, ultimately accelerating the development of new and effective medicines.

References

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  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
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  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115591.
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  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][16]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
  • National Center for Biotechnology Information. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central.

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Navigating the Patent Landscape: A Comparative Guide to 4-(4-Alkylpiperazin-1-ylmethyl)benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Key Intermediate and its Potential Analogue

In the landscape of pharmaceutical synthesis, the efficiency and purity of key intermediates are paramount. This guide delves into the patent landscape of "4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid" and its significantly more prominent counterpart, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid . Our investigation of the patent literature reveals that the methyl analogue is the subject of extensive patenting and industrial focus, primarily due to its crucial role as a precursor to the blockbuster anti-cancer drug, Imatinib.[1][2][3]

While direct patent activity for the ethyl analogue is sparse, its structural similarity invites a valuable comparative analysis. This guide will therefore provide a comprehensive overview of the patent landscape for the industrially vital methyl compound, alongside a comparative discussion of its ethyl counterpart. We will explore the nuances of their synthesis, the rationale behind the prevalence of the methyl version, and the potential implications of ethyl substitution from a medicinal chemistry perspective. This comparative approach aims to provide researchers and drug development professionals with a deeper understanding of the structure-activity relationships and patent strategies surrounding this important class of intermediates.

The Dominant Player: 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid in the Imatinib Story

The vast majority of patents related to this chemical scaffold are centered on processes for the synthesis and purification of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (often as its dihydrochloride salt).[4][5][6] The primary driving force behind this intense focus is its role as a key building block in the synthesis of Imatinib.[1][2]

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers.[7] Its mechanism of action involves blocking the ATP binding site of the Bcr-Abl tyrosine kinase, an abnormal protein characteristic of CML, thereby inhibiting cancer cell proliferation.

The patent landscape for 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is therefore largely a story of process chemistry innovation. Key themes in the patent literature include:

  • High-Purity Synthesis: Many patents describe methods to achieve purities exceeding 99%, which is critical for its use in the synthesis of a pharmaceutical-grade active pharmaceutical ingredient (API).[4]

  • Yield Optimization: Patented processes often focus on maximizing the yield of the desired product while minimizing the formation of impurities.

  • Cost-Effective and Scalable Processes: The patents reflect a continuous effort to develop synthetic routes that are not only efficient but also economically viable and suitable for large-scale industrial production.[2][8]

  • Impurity Profiling and Control: A significant aspect of the patent literature is the identification and control of process-related impurities, ensuring the final intermediate meets stringent regulatory standards.

Comparative Synthesis and Experimental Data

The synthesis of 4-(4-alkylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of a 4-(halomethyl)benzoic acid derivative with the corresponding N-alkylpiperazine. The patents reveal various approaches to optimize this reaction.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate Processing cluster_3 Final Product 4-(Halomethyl)benzoic acid_deriv 4-(Halomethyl)benzoic acid (or its ester/nitrile precursor) Coupling Nucleophilic Substitution (Coupling Reaction) 4-(Halomethyl)benzoic acid_deriv->Coupling N-Alkylpiperazine N-Methylpiperazine or N-Ethylpiperazine N-Alkylpiperazine->Coupling Hydrolysis Hydrolysis (if starting with ester/nitrile) Coupling->Hydrolysis Purification Purification / Crystallization Hydrolysis->Purification Final_Product 4-(4-Alkylpiperazin-1-ylmethyl)benzoic acid (often as dihydrochloride salt) Purification->Final_Product G BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate Protein BCR_ABL->P_Substrate phosphorylates ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., Ras, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL inhibits binding of ATP Apoptosis Apoptosis Imatinib->Apoptosis promotes

Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

References

  • RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.
  • New Drug Approvals. (2014, September 10). IMATINIB.
  • ResearchGate. (2025, August 5). A novel synthesis of imatinib and its intermediates | Request PDF.
  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • MDPI. (n.d.). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • PubMed. (2016, January 5). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
  • Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7.
  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubChem. (n.d.). CID 161692894.
  • Google Patents. (n.d.). WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL).
  • ResearchGate. (2025, August 6). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Chemistry Stack Exchange. (2018, June 13). Comparing the pKb of piperazine and methylpiperazine.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
  • NIH. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold," consistently featured in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—including solubility, basicity, and conformational rigidity—make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide provides an in-depth technical comparison of compounds centered around the 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid backbone, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant experimental protocols.

The Piperazine-Benzoic Acid Scaffold: A Versatile Core

The core structure, characterized by a benzoic acid connected to a piperazine ring, offers a versatile platform for chemical modification. The two nitrogen atoms of the piperazine ring provide opportunities for substitution, significantly influencing the compound's biological activity and pharmacokinetic properties.[2][3] The ethyl group on the distal nitrogen of this compound is a common feature in many bioactive piperazine derivatives, often contributing to improved target affinity and metabolic stability.

General Synthesis Approach:

The synthesis of this compound and its analogs typically involves a few key synthetic strategies. One common method is the reductive amination of a benzoic acid derivative containing an aldehyde with N-ethylpiperazine. Alternatively, nucleophilic substitution of a benzyl halide with N-ethylpiperazine can be employed. The choice of synthetic route often depends on the availability of starting materials and the desired substitutions on the aromatic ring.

A general synthetic scheme for related benzoyl piperazine amides involves the coupling of a substituted benzoic acid with a piperazine derivative using a coupling agent like EDC·HCl and a catalyst such as HOBt.[4] This method is advantageous due to the water-solubility of the urea byproduct, which simplifies purification.[4]

Comparative Biological Activities of Related Piperazine Derivatives

Compound Class Biological Target/Activity Key Findings Reference
Benzoyl and Cinnamoyl Piperazine AmidesTyrosinase InhibitorsCompound 5b showed a pIC50 of 4.99 in the monophenolase assay. Molecular docking suggested important interactions of the benzyl substituent within the enzyme's active site.[5]ACS Omega[4][5]
ArylpiperazinesBroad-Spectrum AntimicrobialCompounds 18, 20, 26, 27, and 29 demonstrated potent activity against clinically relevant bacteria and fungi with low cytotoxicity.[6]ResearchGate[6]
Phenylsulfonyl PiperazinesAntimalarialsThese compounds have shown efficacy in blocking the erythrocytic invasion of malaria parasites.European Journal of Medicinal Chemistry
Piperazine DerivativesAnxiolytic and Antidepressant-like EffectsLQFM211 and LQFM213 exhibited anxiolytic and antidepressant-like effects in mice, with LQFM213's activity suggesting involvement of the serotonergic pathway.[7]Canadian Journal of Physiology and Pharmacology[7]
Piperazine DerivativesP-glycoprotein (P-gp) InhibitorsCompound 4 was identified as a potent P-gp inhibitor, enhancing the oral bioavailability of Paclitaxel in rats.[8]MDPI[8]

Structure-Activity Relationship (SAR) Insights:

The biological activity of piperazine-containing compounds is highly dependent on the nature and position of substituents. For instance, in the case of tyrosinase inhibitors, the presence and position of hydroxyl groups on the benzoyl or cinnamoyl moiety, as well as the substituent on the distal piperazine nitrogen, are critical for potency.[5] Similarly, for antimicrobial arylpiperazines, the nature of the aryl group and any substitutions on it significantly impact the spectrum of activity and cytotoxicity.[6]

Key Experimental Protocols for Evaluation

To facilitate the investigation of "this compound" and its analogs, this section details standardized experimental protocols for assessing potential biological activities.

Cell-Based Kinase Activity Assay

Given that many piperazine-containing drugs are kinase inhibitors, a cell-based assay is crucial for evaluating their efficacy in a physiologically relevant context.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase in a cellular environment.

Workflow:

G cluster_0 Cell Preparation & Treatment cluster_1 Kinase Activity Measurement cluster_2 Data Analysis A Seed kinase-expressing cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a defined period B->C D Lyse cells to release intracellular components C->D E Measure phosphorylation of a specific substrate (e.g., ELISA, TR-FRET) D->E F Normalize data to controls E->F G Plot dose-response curve and calculate IC50 value F->G

Cell-Based Kinase Assay Workflow

Detailed Steps:

  • Cell Seeding: Plate human cells known to express the target kinase (e.g., HEK293 cells transiently transfected with the kinase construct) into a 96-well plate at a predetermined density.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (vehicle-only and a known inhibitor).

  • Incubation: Incubate the plate for a specific duration (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for compound uptake and interaction with the target kinase.

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • Phosphorylation Detection: Quantify the phosphorylation of a specific substrate of the target kinase. This can be achieved using various methods:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use a phospho-specific antibody to detect the phosphorylated substrate.[11]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format that detects the phosphorylated substrate in the cell lysate.[12]

    • NanoBRET™ Target Engagement Assay: Measures the direct binding of the compound to the kinase in intact cells.[11]

  • Data Analysis: Normalize the results to the vehicle control (representing 100% kinase activity) and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

G Protein-Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

Many piperazine derivatives target G protein-coupled receptors (GPCRs).[1] A common method to assess the activation of Gs or Gi/o-coupled GPCRs is to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[13]

Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR by measuring its effect on intracellular cAMP levels.

Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 cAMP Measurement & Analysis A Culture CHO-K1 or HEK293-T cells B Transiently transfect cells with the GPCR of interest A->B C Seed transfected cells in a 96-well plate B->C D Add test compound (agonist) or known agonist + test compound (antagonist) C->D E Incubate for a specified time D->E F Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) E->F G Plot concentration-response curve and determine EC50 or IC50 F->G

GPCR Functional Assay (cAMP) Workflow

Detailed Steps:

  • Cell Culture and Transfection: Culture a suitable cell line, such as CHO-K1 or HEK293-T, and transiently transfect them with a plasmid encoding the GPCR of interest.[13]

  • Cell Seeding: Plate the transfected cells into a 96-well plate.

  • Compound Incubation:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC80 concentration.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the test compound concentration to determine the EC50 (half-maximal effective concentration).

    • Antagonist: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct data on this specific molecule is limited, the extensive research on related piperazine derivatives highlights the potential for this chemical class to yield potent and selective modulators of various biological targets, including kinases and GPCRs. The versatile nature of the piperazine ring allows for fine-tuning of pharmacological properties, making it an attractive component in drug design.[14]

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. The experimental protocols outlined in this guide provide a robust framework for such investigations. By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

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  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC, NIH.
  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PMC, NIH.
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  • Cell-based Kinase Assays. Profacgen.
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  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH.
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A Comparative Guide to Elucidating the Binding Mode of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid to its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the binding mode of the small molecule, 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. While direct literature on this specific ethyl-derivative is sparse, its close structural similarity to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid—a key precursor for the renowned tyrosine kinase inhibitor Imatinib—strongly suggests its potential interaction with protein kinases.[1][2] This guide will, therefore, use the protein kinase family as the likely target class to illustrate a multi-faceted, best-practice approach for moving from a putative interaction to a high-resolution, validated binding model.

The core philosophy of this guide is the integration of computational and biophysical techniques. No single method provides a complete picture; rather, confidence in a binding mode is achieved through the convergence of evidence from orthogonal approaches. We will explore how to generate initial hypotheses in silico and then systematically validate and refine them using a suite of state-of-the-art biophysical assays.

Part 1: The Integrated Workflow for Binding Mode Confirmation

A robust investigation into a ligand's binding mode is not a linear process but an iterative cycle of prediction, observation, and refinement. The workflow below illustrates a logical progression from low-cost, high-throughput computational screening to resource-intensive, high-resolution structural determination.

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Biophysical Validation & Quantitative Analysis (In Vitro) cluster_2 Phase 3: High-Resolution Structural Determination cluster_3 Phase 4: Model Refinement A Molecular Docking (Predicts Pose & Scoring) B Molecular Dynamics (MD) (Assesses Stability of Pose) A->B Top Poses C ITC (Thermodynamics & Stoichiometry) A->C Hypothesized Interaction D SPR (Kinetics & Affinity) A->D E NMR Spectroscopy (Identifies Residue Contacts) B->E Predicted Contacts F X-ray Crystallography / Cryo-EM (Atomic-level 3D Structure) C->F D->F E->F Convergent Evidence G SAR & Mutagenesis (Functional Validation) F->G Structural Insights H Final Validated Model G->H

Caption: Integrated workflow for binding mode confirmation.

Part 2: Comparative Analysis of Core Methodologies

The selection of an appropriate technique depends on the specific question being asked, the available resources, and the stage of the investigation. The following table provides a comparative overview of the primary methods discussed in this guide. Computational approaches are powerful for prediction and exploring possibilities, while biophysical techniques provide the essential experimental validation.[3][4][5]

Technique Primary Output Strengths Limitations Throughput
Molecular Docking Predicted binding pose, Binding affinity scoreFast, low-cost, high-throughput; excellent for hypothesis generation.[3][6]Scoring functions are imperfect; does not account for protein flexibility well.[7]Very High
Molecular Dynamics Stability of protein-ligand complex, Conformational changesProvides a dynamic view of the interaction over time; assesses pose stability.[3]Computationally expensive; results depend heavily on the starting structure.Low
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics; label-free, in-solution measurement.[4][8][9]Requires large amounts of pure protein and ligand; sensitive to buffer conditions.Low-Medium
Surface Plasmon Resonance (SPR) Binding affinity (KD), Association (kon) & Dissociation (koff) ratesReal-time kinetics; high sensitivity; requires less sample than ITC.[4][8]Requires immobilization of the protein, which can affect its conformation; mass transport can be a limiting factor.Medium-High
NMR Spectroscopy Ligand-protein contacts, Conformational changes in solutionProvides atomic-level information in solution; no need for crystallization.[4]Requires large amounts of isotopically labeled protein; limited to smaller proteins (<40 kDa).Low
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexUnambiguous, atomic-level detail of the binding mode.[4]Requires well-diffracting crystals, which can be a major bottleneck; provides a static picture.Low

Part 3: Detailed Methodologies & Experimental Protocols

A self-validating experimental plan relies on meticulous execution. Here, we provide foundational protocols for key techniques.

Method 1: Molecular Docking (In Silico Hypothesis Generation)

Causality: Before committing to costly and time-consuming wet-lab experiments, molecular docking provides a computationally inexpensive method to predict how this compound might bind to a putative kinase target.[3][10] This generates a testable structural hypothesis.

Protocol: Using AutoDock Vina

  • Preparation of the Receptor (Protein):

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). If no experimental structure exists, a homology model may be used, though this introduces uncertainty.

    • Remove all water molecules and non-interacting ions.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the "grid box": a 3D coordinate space that encompasses the known ATP-binding site (the likely binding location for a kinase inhibitor). The size should be sufficient to allow the ligand to rotate freely.

  • Preparation of the Ligand (this compound):

    • Generate a 3D structure of the ligand using software like ChemDraw or an online tool.

    • Perform energy minimization to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand to allow conformational flexibility during docking.

  • Running the Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina) using the prepared receptor and ligand files and the defined grid box.

    • The software will systematically sample different positions, orientations, and conformations of the ligand within the binding site.[7]

    • Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[3]

  • Analysis of Results:

    • Analyze the top-ranked poses. A good pose should have a favorable binding score and exhibit chemically sensible interactions (e.g., hydrogen bonds with key active site residues, hydrophobic interactions).

    • The resulting pose is your primary hypothesis for validation with biophysical methods.

G cluster_prep Preparation PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP Clean Protein: Remove Water, Add Hydrogens PDB->PrepP Ligand 2. Generate Ligand 3D Structure PrepL Minimize Ligand Energy, Define Rotatable Bonds Ligand->PrepL Grid 3. Define Search Space (Grid Box around Active Site) PrepP->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analysis 5. Analyze Top Poses (Score & Interactions) Dock->Analysis Hypothesis Hypothesized Binding Mode Analysis->Hypothesis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The protocols outlined herein are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting our commitment to providing value beyond the product itself.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is the first step in ensuring its safe handling and disposal. Based on the toxicological data of its structural analog, 4-(4-methylpiperazin-1-yl)benzoic acid, the following hazards are anticipated[2][4][5][6]:

  • Skin Irritation: Expected to cause skin irritation upon contact.[2][4][5]

  • Serious Eye Irritation: Likely to cause serious and potentially damaging eye irritation.[2][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4][5]

The piperazine moiety present in the molecule suggests a potential for corrosive properties and the emission of corrosive fumes under certain conditions.[7][8] Therefore, a thorough risk assessment must be conducted before commencing any work that will generate waste containing this compound.

Quantitative Hazard Data (Based on 4-(4-methylpiperazin-1-yl)benzoic acid)
Hazard ClassificationGHS CategorySource
Skin Corrosion/IrritationCategory 2[2][4][5]
Serious Eye Damage/IrritationCategory 2[2][4][5]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2][4][5]
Acute oral toxicityCategory 4[4][5]

This data underscores the necessity of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound or its waste, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] A lab coat or chemical-resistant apron should also be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator (e.g., N95 or higher) must be used.[1][10]

All handling of the solid compound and the initial stages of waste collection should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[3][10] Adherence to the following procedural steps is critical for safe and compliant disposal.

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation and Risk Assessment cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal A Review Hazard Profile (Analog SDS Data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Solid Waste into Designated Container C->D Begin Waste Generation E Transfer Contaminated Consumables (e.g., pipette tips, weighing paper) D->E H Securely Seal the Waste Container E->H F Contain Spill with Inert Absorbent G Collect Absorbed Material into Waste Container F->G G->H I Store in a Designated Hazardous Waste Area H->I J Arrange for Pickup by a Licensed Disposal Service I->J

Caption: Disposal workflow for this compound.

Step 1: Risk Assessment and Preparation

  • Review all available safety information for piperazine-containing compounds.[1]

  • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name: this compound.[1][3]

Step 2: Waste Collection

  • Carefully transfer any solid waste of the compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.[1]

  • Avoid generating dust during transfer.[7][9][10]

  • Crucially, do not dispose of this chemical waste down the drain or in regular trash. [3][11] This is to prevent environmental contamination and potential damage to aquatic life.

Step 3: Decontamination

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1]

  • Dispose of any contaminated cleaning materials, such as wipes or absorbent pads, as hazardous waste in the same container.[1]

Step 4: Spill Management

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7]

  • Carefully collect the absorbed material into the hazardous waste container.[1][9]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 5: Final Disposal

  • Securely seal the hazardous waste container.[1]

  • Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5][7]

  • Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[4][10] Ensure compliance with all local, state, and federal regulations.[1][7]

Regulatory Context

The disposal of chemical waste is governed by regulations such as those from the Environmental Protection Agency (EPA) in the United States.[12][13] Compounds like this compound, particularly in a research and development setting, would likely fall under the regulations for pharmaceutical waste.[14][15] It is imperative to maintain accurate records of waste generation and disposal, including manifests from the disposal company, to ensure a complete and compliant audit trail.[11]

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • Navigating the Safe Disposal of Pomalidomide-Piperazine Derivatives: A Comprehensive Guide. Benchchem.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Fisher Scientific.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid Safety Data Sheets. Echemi.com.
  • MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical.
  • SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. Fisher Scientific.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Piperazine, anhydrous SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Benzoic acid MSDS.
  • 4-(4-Methylpiperazinyl)benzoic Acid SAFETY DATA SHEET. TCI Chemicals.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid SAFETY DATA SHEET. CymitQuimica.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Hazardous Waste Listings. US EPA.
  • Hazardous Waste. US EPA.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.

Sources

Personal protective equipment for handling 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound. While specific safety data for this exact compound is limited, a robust safety framework can be established by analyzing data from the closely related analogue, 4-(4-methyl piperazin-1-ylmethyl)benzoic acid, and the parent piperazine class of compounds. This document synthesizes that information into a comprehensive operational plan to ensure personnel safety and laboratory integrity.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and acute toxicity.

The primary hazards are summarized below, based on classifications for the dihydrochloride hemihydrate and dihydrochloride salt forms of the methyl-analogue[1][2].

Hazard ClassificationCategoryGHS StatementRationale
Acute Oral Toxicity Category 4H302: Harmful if swallowedIngestion may lead to adverse health effects. Care must be taken to prevent oral exposure[1][3].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact with the solid or solutions can cause skin irritation[1][4].
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationThe compound is a significant eye irritant, with potential for serious damage upon contact[1][5].
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory system[1][4][5].

Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin/eye irritation, respiratory irritation, and potential toxicity from ingestion. All handling should occur within a certified chemical fume hood to minimize inhalation exposure[4].

PPE CategorySpecificationJustification
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards are mandatory to protect against splashes and airborne particles. A full face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk[6][7].
Hand Protection Nitrile rubber glovesTo prevent skin contact, disposable nitrile gloves should be worn. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. For prolonged handling, consult the manufacturer's chemical resistance guide and consider double-gloving. Dispose of contaminated gloves immediately as hazardous waste[4][8][9].
Body Protection Chemical-resistant lab coatA fully fastened lab coat, preferably one designed for chemical resistance, must be worn to protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorWhile primary handling should occur in a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100 for particulates) is necessary if there is a risk of generating dust or aerosols outside of a certified containment system[8][9][10].

Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. This plan provides procedural guidance for handling this compound.

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS of Analogue) ppe_selection 2. Select & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) risk_assessment->ppe_selection fume_hood_prep 3. Prepare Chemical Fume Hood (Verify Airflow, Clear Workspace) ppe_selection->fume_hood_prep don_ppe 4. Don PPE fume_hood_prep->don_ppe weighing 5. Weigh Compound in Hood (Minimize Dust Generation) don_ppe->weighing procedure 6. Perform Experiment weighing->procedure decontaminate 7. Decontaminate Surfaces & Glassware procedure->decontaminate dispose_waste 8. Segregate & Dispose of Waste (Solid, Liquid, Sharps, PPE) decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[4]

    • Assemble all necessary equipment (spatulas, glassware, weighing paper) before bringing the chemical into the hood.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE :

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety goggles and face shield.

    • Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling the Compound :

    • Conduct all manipulations, including weighing and solution preparation, inside the fume hood to contain dust and vapors.[11]

    • When handling the solid, use techniques that minimize dust generation. Do not dry sweep; use a wet method for cleanup if necessary.[10]

    • Keep the container tightly closed when not in use.[4][12]

  • Post-Handling & Decontamination :

    • After handling, decontaminate all surfaces and equipment.

    • Segregate waste into appropriate, clearly labeled containers.

  • Doffing PPE :

    • Remove gloves first using a technique that avoids touching the outside with bare hands.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[7]

Emergency and Disposal Plans

Emergency First Aid

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][12]

  • Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4][9]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or irritation persists, call a poison center or doctor.[1][4][9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][4][9]

Spill Management
  • Small Spills : Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[7][9] Avoid creating dust.[9]

  • Large Spills : Evacuate the area immediately and alert emergency responders. Only trained personnel with appropriate respiratory and body protection should attempt cleanup.[8]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Chemical Waste : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company. Do not pour down the drain.[7][9]

  • Contaminated Materials : All contaminated items, including gloves, weighing paper, and disposable lab coats, must be disposed of as hazardous waste in sealed, labeled containers.[9] Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, protecting themselves, their colleagues, and their research.

References

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
  • New Jersey Department of Health. HAZARD SUMMARY: Piperazine. [Link]
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
  • Capot Chemical. MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. [Link]
  • Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.